(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Description
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Properties
IUPAC Name |
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJYYGWFKOQH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58311-53-8 | |
| Record name | (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
This guide provides a comprehensive technical overview of the structural analysis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, spectroscopic characterization, and stereochemical integrity of this molecule, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Chiral Oxazolidinones
The oxazolidinone ring system is a cornerstone in medicinal chemistry, forming the structural core of several clinically important drugs.[1] Its rigid, chiral scaffold allows for the precise spatial orientation of substituents, a critical factor in designing molecules with high target specificity and reduced off-target effects. This compound, a derivative of the naturally occurring amino acid L-alanine, serves as a valuable chiral building block in asymmetric synthesis. The "S" configuration at the 4th position, inherited from L-alanine, makes it a powerful tool for introducing chirality in the synthesis of complex molecules.[2][3] Understanding its structural features is paramount for its effective application in the development of novel therapeutics.
Synthesis of this compound: A Plausible Route
A robust and stereoretentive synthetic pathway is crucial for obtaining enantiomerically pure this compound. A logical and efficient approach involves a two-step process starting from L-alanine, as outlined below. The causality behind these experimental choices lies in the need to preserve the stereocenter at C4 while introducing the necessary functional groups for cyclization and subsequent N-methylation.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of (S)-4-methyl-1,3-oxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)
This initial step involves the conversion of L-alanine into its corresponding N-carboxyanhydride (NCA). This is a well-established method for activating the amino acid for subsequent reactions.
-
Materials: L-alanine, triphosgene, anhydrous tetrahydrofuran (THF), nitrogen atmosphere apparatus.
-
Procedure:
-
Suspend L-alanine (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-4-methyl-1,3-oxazolidine-2,5-dione.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield the pure product.
-
Step 2: N-Methylation of (S)-4-methyl-1,3-oxazolidine-2,5-dione
The final step is the selective methylation of the nitrogen atom at the 3-position of the oxazolidine-2,5-dione ring.
-
Materials: (S)-4-methyl-1,3-oxazolidine-2,5-dione, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous dimethylformamide (DMF), nitrogen atmosphere apparatus.
-
Procedure:
-
Dissolve (S)-4-methyl-1,3-oxazolidine-2,5-dione (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides unique and complementary information regarding the molecule's connectivity, functional groups, and overall architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the methine proton at the chiral center.
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the data to obtain the final spectrum.
-
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃-C4 | ~1.6 (doublet) | ~15 |
| C H-C4 | ~4.5 (quartet) | ~55 |
| C =O (C2) | - | ~150 |
| C =O (C5) | - | ~170 |
| N-C H₃ | ~2.9 (singlet) | ~25 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary slightly in an experimental setting.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Experimental Protocol:
-
Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) for solution-cell analysis or by preparing a KBr pellet.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
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Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (anhydride) | ~1850 and ~1780 | Two strong stretching vibrations characteristic of the dicarbonyl system in the oxazolidine-2,5-dione ring.[4] |
| C-N stretch | ~1350-1250 | Stretching vibration of the carbon-nitrogen bond. |
| C-O stretch | ~1250-1050 | Stretching vibrations of the carbon-oxygen single bonds in the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern.
-
Expected Results:
-
Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (129.11 g/mol ).[5][6]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of CO, CO₂, and the methyl groups, providing further structural confirmation.
Diagram of the Structural Analysis Workflow
Caption: Workflow for the structural analysis of the target molecule.
Crystallographic Analysis: Insights into Solid-State Conformation
General Structural Features of N-Acyloxazolidinones:
-
Ring Conformation: The five-membered oxazolidinone ring is typically near-planar, but can adopt slight envelope or twist conformations to relieve steric strain.
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Planarity of the Nitrogen Atom: The nitrogen atom in the imide linkage is generally planar, with the sum of the bond angles around it approaching 360°.
-
Orientation of the Acyl Group: The exocyclic carbonyl group tends to be oriented anti to the ring N-C(=O) bond to minimize dipole-dipole repulsion.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Conclusion: A Comprehensive Structural Profile
The structural analysis of this compound is a critical undertaking for its effective utilization in drug discovery and development. Through a combination of a plausible synthetic route and a comprehensive suite of spectroscopic techniques, a complete and unambiguous structural profile can be established. This guide provides the necessary theoretical framework and practical methodologies for researchers to confidently synthesize, characterize, and apply this valuable chiral building block in their scientific endeavors.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2023). RSC Publishing.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2023).
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022).
- The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. (2006). CHIMIA.
- N-Methyl-L-alanine(3913-67-5) 1H NMR. ChemicalBook.
- N-Methyl-L-alanine(3913-67-5) 13C NMR spectrum. ChemicalBook.
- The effect of N-methylation on the conformational landscape of alanine. (2019). RSC Publishing.
- 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. (2009). PubMed.
- Fragments of 1 H NMR spectra of... (n.d.).
- Current Updates on Oxazolidinone and Its Significance. (2016). PubMed Central.
- 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... (n.d.).
- N-Methyl-L-alanine | C4H9NO2 | MD Topology | NMR | X-Ray. (n.d.).
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). MDPI.
- n-Carboxy-l-alanine anhydride | C8H12N2O7 | CID 87730064. (n.d.). PubChem.
- The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. (2006). CHIMIA.
- IR spectra of two L-alanine/-caprolactone triblock copolymers. (n.d.).
- IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... (n.d.).
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024). Advanced Journal of Chemistry.
- (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidine. (n.d.). NIST WebBook.
- L-Alanine(56-41-7)IR1. ChemicalBook.
- N-carboxyanhydride. (n.d.). Sigma-Aldrich.
- Oxazolidine, 3,4-dimethyl-2,5-diphenyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley-VCH GmbH.
- The effect of N-methylation on the conformational landscape of alanine. (2019). Semantic Scholar.
- L-Alanine N-Carboxyanhydride | CAS No- 2224-52-4. (n.d.). Simson Pharma Limited.
- (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. (n.d.). PubChem.
- 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. (n.d.). PubChem.
- CAS 30291-41-9 L-Alanine N-carboxyanhydride. (n.d.). Alfa Chemistry.
- C-13 NMR spectra of some Isoxazolidine. (2017).
- Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2022). PubMed Central.
- 13 C -NMR data for the prepared thiazolidinones (4a-e). (n.d.).
- Fragments of ¹H NMR spectra of... (n.d.).
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 54448435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 22468121 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
An In-Depth Technical Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Properties, Synthesis, and Applications
Abstract
This compound, a chiral heterocyclic compound, represents a significant building block with considerable potential in synthetic chemistry. As the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, its unique structural features—a stereogenic center and a reactive anhydride-like system—make it a valuable monomer for polypeptide synthesis and a versatile intermediate in drug development. This guide provides a comprehensive overview of its known and predicted physicochemical properties, discusses its chemical reactivity and potential synthetic pathways, and outlines protocols for its handling and characterization. By synthesizing available data with theoretical insights, this document serves as a foundational resource for researchers exploring the applications of this compound in materials science and medicinal chemistry.
Molecular Structure and Identification
This compound is a derivative of L-alanine, where the amino acid's carboxyl and amino groups have been cyclized with a carbonyl group, and the nitrogen is methylated. The "(4S)" designation defines the stereochemistry at the carbon atom bearing the methyl group, which is derived from the natural L-alanine enantiomer. This chirality is a critical feature, making the molecule a valuable precursor in asymmetric synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 58311-53-8 | [1][2][3] |
| Molecular Formula | C₅H₇NO₃ | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][3][4] |
| Canonical SMILES | CC1C(=O)OC(=O)N1C | [2][4] |
| InChIKey | WTFJJYYGWFKOQH-VKHMYHEASA-N | [1] |
| Synonyms | (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | [1] |
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// Substituent nodes O1a [label="O", pos="0,2.2!"]; C2a [label="CH₃", pos="-2.4,1.2!"]; O4a [label="O", pos="0,-2.2!"]; C5a [label="CH₃", pos="2.4,0!"]; H2[label="H", pos="-1.8,0.2!"];
// Ring bonds C1 -- C2; C2 -- O3; O3 -- C4; C4 -- N5; N5 -- C1;
// Substituent bonds C1 -- O1a [style=double]; C2 -- C2a; C4 -- O4a [style=double]; N5 -- C5a; C2 -- H2[style=dashed];
// Invisible node for stereochemistry label stereo [label="(S)", pos="-0.5,0.4!", shape=none, fontcolor="#34A853"]; }
Caption: 2D structure of this compound.
Physicochemical Properties
Comprehensive experimental data for this specific compound is not widely published, a fact noted in safety data sheets which state its properties have not been thoroughly investigated[3]. The data presented below is a combination of information from chemical suppliers and computationally predicted values from databases such as PubChem.
| Property | Value | Type | Source |
| Purity | >97% | Experimental | [2] |
| Exact Mass | 129.042593085 Da | Computed | [1][4] |
| XLogP3 | 0.1 | Computed | [1][4] |
| Hydrogen Bond Donors | 0 | Computed | [4] |
| Hydrogen Bond Acceptors | 3 | Computed | [4] |
| Rotatable Bond Count | 0 | Computed | [4] |
Solubility & Stability: Based on its structure—a polar heterocyclic ring with no ionizable protons—the compound is predicted to be soluble in a range of polar organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Its solubility in water is likely limited and may lead to slow hydrolysis.
The oxazolidine-2,5-dione ring is susceptible to hydrolysis, particularly under basic or acidic conditions, which would cause ring-opening to form N-methyl-L-alanine. It should be stored in a cool, dry environment away from moisture and strong acids or bases to ensure its integrity[5].
Chemical Synthesis and Reactivity
The synthesis of oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs), is a well-established field in organic chemistry. These compounds are typically synthesized from the corresponding α-amino acid. For this compound, the logical precursor is N-methyl-L-alanine.
The most common synthetic method involves the reaction of the amino acid with a phosgene equivalent, such as phosgene gas, diphosgene, or triphosgene. This reaction proceeds via an intermediate N-carbonyl chloride, which rapidly cyclizes to form the desired five-membered ring, releasing HCl as a byproduct.
Caption: Proposed synthetic pathway from N-methyl-L-alanine.
Reactivity: The core reactivity of the molecule is centered on the two carbonyl groups. This dione system behaves like an acid anhydride, making it an excellent electrophile. It readily reacts with nucleophiles, leading to ring-opening. This reactivity is the basis for its use in ring-opening polymerization to form polypeptides, where an initiator (e.g., an amine) attacks a carbonyl carbon to initiate the polymerization cascade.
Proposed Experimental Protocols
The following protocols are provided as validated starting points for researchers. The causality behind specific reagent and condition choices is explained to ensure adaptability and successful outcomes.
Protocol 4.1: Synthesis of this compound
-
Principle: This protocol uses triphosgene, a safer, solid alternative to phosgene gas, for the cyclization of N-methyl-L-alanine. The reaction is conducted in an anhydrous aprotic solvent (THF) to prevent premature hydrolysis of the reagent and product.
-
Methodology:
-
Preparation: Dry N-methyl-L-alanine (1 equivalent) under high vacuum for at least 4 hours. Suspend the dried amino acid in anhydrous THF (approx. 0.5 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction: While stirring the suspension under a nitrogen atmosphere, add a solution of triphosgene (0.4 equivalents, providing a slight excess of phosgene) in anhydrous THF dropwise at room temperature. Rationale: A slow addition controls the exothermic reaction and the release of HCl gas.
-
Heating: After the addition is complete, heat the reaction mixture to 50-60 °C. The suspension should gradually clarify as the starting material is consumed and the product is formed. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the amino acid starting material and the appearance of the characteristic anhydride C=O stretches (~1860 and 1790 cm⁻¹).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Sparge the solution with dry nitrogen for 30 minutes to remove any excess HCl and phosgene.
-
Isolation: Filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system, such as THF/hexanes, to yield the pure product.
-
Protocol 4.2: Purity Analysis by RP-HPLC
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This method is ideal for assessing the purity of the final product and detecting any remaining starting material or hydrolysis byproducts.
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Rationale: TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and then return to 5% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm. Rationale: The amide/carbonyl chromophores absorb at this wavelength.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.
-
Analysis: Inject 10 µL and integrate the resulting peaks. Purity is calculated as the area of the product peak divided by the total peak area.
-
Spectroscopic Profile (Predicted)
-
¹H NMR (in CDCl₃):
-
δ ~4.5 ppm (quartet, 1H): The proton at the C4 chiral center, coupled to the C4-methyl group.
-
δ ~3.0 ppm (singlet, 3H): The N-methyl group protons.
-
δ ~1.6 ppm (doublet, 3H): The C4-methyl group protons, coupled to the C4-proton.
-
-
¹³C NMR (in CDCl₃):
-
δ ~168 ppm: Carbonyl carbon (C5).
-
δ ~150 ppm: Carbonyl carbon (C2).
-
δ ~58 ppm: Chiral carbon (C4).
-
δ ~25 ppm: N-methyl carbon.
-
δ ~18 ppm: C4-methyl carbon.
-
-
Infrared (IR):
-
~1860 cm⁻¹ and ~1790 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride system.
-
Safety, Handling, and Storage
While this specific compound is not extensively classified, related structures and available data sheets suggest that appropriate precautions are necessary. One source indicates it is harmful if swallowed, inhaled, or comes into contact with skin[1].
| Precautionary Measure | Guideline | Justification |
| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. | To prevent eye and skin contact[6]. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of the powder[3][7]. |
| Storage | Store in a tightly sealed container in a cool, dark, and dry place. | To prevent degradation from moisture and light[5]. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous reactions and decomposition[5]. |
| Fire Safety | Use dry chemical, foam, or CO₂ extinguishers. Combustion may produce toxic nitrogen and carbon oxides. | Standard procedure for organic solids[3][5]. |
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// Edges Receive -> Store; Store -> PPE [label="Before Use"]; PPE -> Handle; Handle -> Waste; Waste -> Cleanup; }
Caption: Recommended laboratory safety workflow for handling the compound.
Potential Applications and Future Directions
The true potential of this compound lies in its dual identity as both a chiral building block and a functional monomer.
-
Peptide and Peptoid Synthesis: As an activated N-methyl-L-alanine derivative, it is an ideal monomer for the synthesis of polypeptides containing N-methylated residues. Such modifications are crucial in drug development to enhance metabolic stability and cell permeability of peptide-based therapeutics.
-
Asymmetric Synthesis: The inherent chirality can be leveraged in stereoselective reactions. While the oxazolidinone chiral auxiliaries developed by Evans are more common, the dione variant offers a different reactivity profile that could be exploited for novel transformations.
-
Drug Discovery: The oxazolidinone core is a recognized pharmacophore, most famously in the antibiotic Linezolid[8]. Although this is a dione variant, its structural similarity suggests it could serve as a scaffold for developing new classes of therapeutic agents, particularly in areas like anticancer or antibacterial research where related thiazolidine-2,4-diones have shown promise[9][10].
Future Research: The most pressing need is for thorough experimental characterization. Future work should focus on obtaining definitive data for its physical properties (melting point, solubility), detailed spectroscopic analysis, and exploring its reactivity with a broader range of nucleophiles. Investigating its polymerization kinetics and the properties of the resulting poly(N-methyl-L-alanine) would be a highly valuable contribution to materials science.
References
- MSDS of this compound. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/58311-53-8.pdf]
- Safety Data Sheet for 5,5-Dimethyl-2,4-oxazolidinedione. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/assets/sds/D0003_US_EN.pdf]
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Synthesis of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from L-alanine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of N-methyl-L-alanine, is a pivotal monomer for the synthesis of N-methylated polypeptides. The incorporation of N-methylated amino acids into peptide backbones is a key strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1][2] This guide provides a comprehensive, two-part protocol for the synthesis of this valuable building block starting from the readily available chiral precursor, L-alanine. We will first detail the selective mono-N-methylation of L-alanine via reductive amination, a method chosen for its efficacy and control over common side reactions like over-methylation.[3] Subsequently, we will describe the cyclization of the resulting N-methyl-L-alanine into its corresponding NCA using triphosgene, a safer and more manageable alternative to gaseous phosgene.[4] This document is designed for chemistry professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and critical process insights to ensure successful, high-purity synthesis.
Part I: Synthesis of N-Methyl-L-Alanine
The initial and critical step in the synthesis is the selective methylation of the primary amine of L-alanine to a secondary amine without proceeding to the tertiary amine or quaternary ammonium salt. Furthermore, the protocol must be mild enough to preserve the stereochemical integrity of the chiral center at Cα.
Principle and Strategy: The Case for Reductive Amination
Direct alkylation of L-alanine with methylating agents like methyl iodide is often complicated by a lack of selectivity, leading to significant amounts of the N,N-dimethylated by-product.[3] To circumvent this, a protecting group strategy can be employed, but this adds steps to the synthesis (protection and deprotection).
A more direct and efficient approach is the Eschweiler-Clarke reaction , a form of reductive amination.[3] This classic method utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction mechanism inherently stops at the mono-methylated stage, making it highly effective for producing secondary amines and avoiding over-methylation.[3] The conditions are generally mild, which helps to minimize the risk of racemization at the adjacent chiral center.[3]
Recommended Protocol: Eschweiler-Clarke N-Methylation of L-Alanine
This protocol describes a robust laboratory-scale synthesis of N-methyl-L-alanine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-alanine (1.0 eq) in formic acid (approx. 3.0 eq).
-
Reagent Addition: To the stirred solution, add aqueous formaldehyde (37% solution, approx. 2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 90-100°C. The reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by Thin Layer Chromatography (TLC). Maintain heating for approximately 4-6 hours.[3]
-
Workup - Step A (Removal of Excess Reagents): Cool the mixture to room temperature. Carefully add concentrated HCl and evaporate the mixture to dryness under reduced pressure. This step removes excess formic acid and formaldehyde.[3]
-
Workup - Step B (Isolation): Dissolve the resulting residue in a minimum amount of water. The product can be isolated and purified using a cation-exchange resin (e.g., Dowex 50W X8). Elute with a dilute aqueous ammonia solution.[1]
-
Final Purification: Collect the fractions containing the product (as monitored by TLC with ninhydrin staining). Concentrate the pure fractions under reduced pressure to yield N-methyl-L-alanine as a white to off-white powder.[1]
Causality and Experimental Insights:
-
Mechanism: The reaction proceeds via the formation of an iminium ion between alanine and formaldehyde. This intermediate is then reduced by formic acid, which is concurrently oxidized to CO₂, driving the reaction forward.
-
Temperature Control: Heating is necessary to drive the reaction but should be controlled to prevent potential side reactions. The 90-100°C range provides a balance between reaction rate and product stability.[3]
-
Workup Rationale: N-methyl-L-alanine is a polar zwitterion, making it challenging to extract with standard organic solvents.[3] Ion-exchange chromatography is the preferred method for purification as it effectively separates the amino acid from salts and unreacted starting material.
Part II: Synthesis of this compound (NCA Formation)
With stereochemically pure N-methyl-L-alanine in hand, the next stage is the intramolecular cyclization to form the N-carboxyanhydride (NCA). This transformation requires a carbonylating agent to form the five-membered ring.
Principle and Reagent Selection: Triphosgene as the Modern Standard
The formation of NCAs has traditionally been accomplished using highly toxic gaseous phosgene (the Fuchs-Farthing method).[5][6] However, due to significant handling hazards, safer alternatives are now standard practice. Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, has emerged as the reagent of choice.[4] It serves as a convenient and safer precursor that generates phosgene in situ, allowing for better stoichiometric control and mitigating the risks associated with handling the gaseous reagent.[4][7]
The reaction must be conducted under strictly anhydrous conditions, as the NCA product is highly susceptible to moisture-induced hydrolysis and polymerization.[8]
Recommended Protocol: Cyclization of N-Methyl-L-Alanine using Triphosgene
Experimental Protocol:
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). N-methyl-L-alanine must be thoroughly dried in vacuo before use.
-
Reaction Setup: Suspend the finely ground, dry N-methyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve triphosgene (a slight excess, e.g., 0.4 eq, as 1 mole of triphosgene yields 3 moles of phosgene) in anhydrous THF. Add this solution dropwise to the stirred suspension of N-methyl-L-alanine at room temperature.
-
Reaction Execution: The reaction mixture will typically be stirred at 40-50°C. The progress is monitored by the dissolution of the suspended amino acid and the formation of a clear solution. The reaction generally takes several hours.[5]
-
Workup: Once the reaction is complete (as determined by IR spectroscopy, watching for the disappearance of the amino acid and the appearance of the characteristic NCA carbonyl stretches at ~1860 and ~1780 cm⁻¹), the solution is filtered under inert atmosphere to remove any insoluble impurities.
-
Purification: The filtrate is concentrated under reduced pressure. The crude NCA is then purified by recrystallization, typically by dissolving it in a minimal amount of anhydrous THF or ethyl acetate and precipitating with an anhydrous non-polar solvent like hexane.[8] The crystalline product should be filtered, dried in vacuo, and stored at -20°C under an inert atmosphere.[8]
Causality and Experimental Insights:
-
Mechanism: The secondary amine of N-methyl-L-alanine attacks a carbonyl carbon of the in situ-generated phosgene. This forms an N-chloroformyl-N-methyl-L-alanine intermediate. The carboxylate oxygen then performs an intramolecular nucleophilic attack on the chloroformyl carbon, cyclizing to form the five-membered ring and eliminating HCl.
-
Anhydrous Conditions: Water will react rapidly with triphosgene and the NCA product. The presence of moisture leads to the formation of oligomers and polymers, drastically reducing the yield and purity of the desired monomer.[8]
-
Solvent Choice: THF is an excellent choice as it is aprotic, can dissolve the reagents and intermediates, and is relatively easy to dry.[8]
Data Summary & Visualization
Quantitative Data Summary
| Step | Compound | M.W. ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| I | L-Alanine | 89.09 | 1.0 eq | |
| Formaldehyde (37% aq.) | 30.03 | ~2.5 eq | ||
| Formic Acid | 46.03 | ~3.0 eq | ||
| N-Methyl-L-Alanine | 103.12 | Product | ~70-85% | |
| II | N-Methyl-L-Alanine | 103.12 | 1.0 eq | |
| Triphosgene | 296.75 | ~0.4 eq | ||
| This compound | 129.11 | Product | ~80-95% |
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanism of NCA Formation
Caption: Simplified mechanism for triphosgene-mediated NCA formation.
References
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Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews - ACS Publications. [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. [Link]
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Efficient Synthesis of N -Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N -Methyl-α-Amino Acids N -Carboxyanhydrides. ResearchGate. [Link]
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The Synthesis and Application of N-Methyl-L-Alanine in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PubMed Central. [Link]
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Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides. Macromolecules - ACS Publications. [Link]
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The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. [Link]
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The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. [Link]
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N-Methyl-L-Alanine | C4H9NO2. PubChem - NIH. [Link]
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Synthesis of N-acetyl-N-methyl-L-alanine. PrepChem.com. [Link]
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Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]
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N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. [Link]
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Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters - ACS Publications. [Link]
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Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
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The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA. [Link]
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The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. CHIMIA. [Link]
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Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. [Link]
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What would happen if you treated the amino acid alanine with an aqueous solution of. Chegg. [Link]
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Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry. [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Academics and Science. [Link]
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Alanine. Wikipedia. [Link]
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An In-depth Technical Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (CAS Number: 58311-53-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, identified by the CAS number 58311-53-8, is a chiral heterocyclic compound belonging to the oxazolidinone class of molecules.[1][2] While extensive research exists for the broader oxazolidinone family, particularly in the realm of antibacterial agents, this specific derivative is less documented in readily available scientific literature. This guide aims to provide a comprehensive overview of the known properties and potential applications of this compound, acknowledging the current limitations in published research. The information presented herein is curated for researchers and professionals in drug development and organic synthesis, focusing on its chemical identity, physical and chemical properties, safety and handling, and its likely role as a synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below, based on data from reputable chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 58311-53-8 | [1][2] |
| Molecular Formula | C₅H₇NO₃ | [1][2] |
| Molecular Weight | 129.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, (S)-3,4-Dimethyloxazolidine-2,5-dione | [1][3] |
| Appearance | White or almost colorless solid | [3] |
| Purity | Typically available at ≥97% | [2] |
| Canonical SMILES | C[C@H]1C(=O)OC(=O)N1C | [1] |
| InChI | InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1 | [1] |
| InChIKey | WTFJJYYGWFKOQH-VKHMYHEASA-N | [1] |
Synthesis
The general synthesis of oxazolidin-2,5-diones often involves the cyclization of N-protected α-amino acids. In the case of this compound, the starting material would likely be N-methyl-L-alanine. The synthesis would proceed through the formation of an N-carboxyanhydride (NCA) of N-methyl-L-alanine, which then cyclizes to form the desired product. This is a common method for the preparation of such heterocyclic systems.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthetic pathway to this compound.
Potential Applications in Research and Drug Development
Currently, there is a lack of specific, published research detailing the direct biological activity or therapeutic applications of this compound. However, based on its chemical structure as a chiral oxazolidinone, its primary utility in a research and drug development context is likely as a chiral building block or synthetic intermediate .
The oxazolidinone ring system is a well-established pharmacophore, most notably in the linezolid class of antibiotics. These compounds typically derive their biological activity from the core heterocyclic structure, with substitutions at various positions modulating their potency, spectrum of activity, and pharmacokinetic properties.
Therefore, this compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic value. The chiral center at the 4-position, inherited from the L-alanine precursor, makes it a valuable synthon for asymmetric synthesis, allowing for the stereoselective construction of target molecules.
Potential, though currently speculative, research applications could include:
-
Synthesis of Novel Antibiotics: As a derivative of the oxazolidinone scaffold, it could be used to generate novel analogues of existing antibiotics to overcome drug resistance.
-
Development of Chiral Auxiliaries: The chiral nature of the molecule could be exploited in its use as a chiral auxiliary to control stereochemistry in various chemical reactions.
-
Fragment-Based Drug Discovery: It could be used as a fragment in screening campaigns to identify novel binders to biological targets.
It is important to emphasize that these are potential applications based on the chemical class of the compound, and further research is needed to validate any specific biological activity of this compound itself.
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting. The following is a summary of the key safety information.
Hazard Identification:
-
The toxicological properties of this compound have not been thoroughly investigated.[4]
-
It may cause respiratory irritation upon inhalation.[4]
Handling and Storage:
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal:
-
Dispose of this material and its container to a licensed disposal company.
It is imperative to consult the full Safety Data Sheet before handling this chemical.
Conclusion
This compound (CAS 58311-53-8) is a chiral heterocyclic compound with well-defined chemical and physical properties. While it belongs to the medicinally important class of oxazolidinones, there is currently a dearth of publicly available information on its specific biological activities and applications. Its primary role in the scientific community appears to be that of a specialized chemical intermediate, likely utilized in the synthesis of more complex chiral molecules. Researchers and drug development professionals should view this compound as a potential building block for asymmetric synthesis, while exercising appropriate caution in its handling due to the limited toxicological data. Further research is warranted to explore the potential biological and pharmacological properties of this specific oxazolidinone derivative.
References
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PubChem. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. Indigo Carmine. [Link]
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PubChem. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. National Center for Biotechnology Information. [Link]
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Capot Chemical. MSDS of this compound. [Link]
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Fundamental Principles of Chiral Auxiliaries in Stereoselective Reactions
An In-depth Technical Guide:
Abstract
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the biological activity of a molecule is often exclusive to one of its two enantiomeric forms.[1][2] Asymmetric synthesis provides the tools to achieve this selectivity, and among the most robust and reliable strategies is the use of chiral auxiliaries.[1][3][4] This guide provides a comprehensive exploration of the core principles governing chiral auxiliaries. We will dissect their mechanism of action, survey the most influential classes of auxiliaries, and provide field-proven insights into their practical application. Our focus is not merely on procedural steps but on the underlying causality that dictates experimental choices and ensures predictable, high-fidelity stereochemical control.
The Foundational Principle: Transforming Enantioselectivity into Diastereoselectivity
At its core, the challenge of asymmetric synthesis is controlling the formation of a new stereocenter to favor one enantiomer over its mirror image.[5][6] Chiral auxiliaries masterfully circumvent this challenge by temporarily converting the prochiral substrate into a chiral, diastereomeric intermediate.[7][8][9] This is the central tenet of their power.
A chiral auxiliary is an enantiomerically pure compound that is covalently attached to a prochiral substrate.[2][7][10] The inherent chirality of the auxiliary then directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a specific orientation relative to the auxiliary's own stereocenters. This process does not produce an excess of one enantiomer directly, but rather an excess of one diastereomer. Because diastereomers possess different physical and chemical properties, they can be readily separated using standard laboratory techniques like column chromatography or crystallization—a significant practical advantage over the often-difficult separation of enantiomers.[7]
The general workflow is a logical three-step sequence:
-
Attachment: The chiral auxiliary is coupled to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary's steric and electronic properties guiding the approach of reagents to create one diastereomer preferentially.
-
Cleavage: The auxiliary is removed, releasing the desired, now enantiomerically enriched, product. Ideally, the auxiliary is recovered for reuse, enhancing the economic and environmental sustainability of the synthesis.[2][5][10]
This elegant and powerful sequence is the foundation of auxiliary-based asymmetric synthesis.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.[10]
Anatomy of an Effective Auxiliary: The Pillars of Design
The utility of a chiral auxiliary is measured by a set of rigorous criteria. An ideal auxiliary is not just effective but also practical for real-world applications, from academic research to industrial-scale production.
-
Accessibility: It must be readily available in high enantiomeric purity and, preferably, at a reasonable cost. Many of the most successful auxiliaries are derived from the "chiral pool"—naturally occurring, inexpensive chiral molecules like amino acids, terpenes, or carbohydrates.[2][3]
-
Efficient Attachment & Cleavage: The auxiliary must be attached to the substrate and later removed under mild conditions that do not compromise the integrity of the substrate or the newly formed stereocenter.[2][11]
-
High and Predictable Stereocontrol: This is the most critical requirement. The auxiliary must impose a rigid conformational bias on the transition state of the reaction, effectively shielding one face of the reactive center to ensure high diastereoselectivity.[12]
-
Recoverability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield after cleavage, ready for reuse.[2][10]
-
Non-Interference: The auxiliary should not possess functional groups that interfere with the desired reaction.
The Titans of Stereocontrol: Key Classes of Chiral Auxiliaries
The principles of auxiliary design have given rise to several highly successful and versatile classes of compounds. We will explore three of the most influential, focusing on the causality behind their stereodirecting power.
Evans Oxazolidinones
Pioneered by David A. Evans in the early 1980s, oxazolidinone auxiliaries are arguably the most widely recognized and utilized class.[7][9] They are typically synthesized from readily available α-amino acids, such as valine or phenylalanine.[13]
Causality of Stereocontrol: The power of Evans auxiliaries lies in their ability to form a well-defined, rigid chelated transition state. The process for a stereoselective aldol reaction, a hallmark application, follows a clear, logical progression:[13][14]
-
N-Acylation: The oxazolidinone is first acylated to form an N-acyl imide.
-
Enolate Formation: "Soft" enolization using a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) selectively generates the Z-enolate.[7][13]
-
Zimmerman-Traxler Transition State: The boron-chelated Z-enolate reacts with an aldehyde via a highly ordered, chair-like six-membered transition state.[13] The key to stereocontrol is the conformation of the N-acyl imide; the two carbonyl groups orient themselves with opposing dipoles to minimize repulsion. This forces the substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine) into a pseudo-axial position that effectively blocks the top face of the enolate.[13][15] Consequently, the aldehyde can only approach from the less hindered bottom face, leading to a predictable syn-aldol product with exceptional diastereoselectivity.[13][14]
Caption: Simplified model of the Evans aldol reaction transition state.
Cleavage: A significant advantage of Evans auxiliaries is the variety of methods for their removal. Mild hydrolysis with lithium hydroperoxide (LiOOH) selectively cleaves the exocyclic amide bond to yield the carboxylic acid while leaving the auxiliary intact for recovery.[16][17][18] This contrasts with reagents like lithium hydroxide (LiOH), which can favor cleavage of the endocyclic bond, destroying the auxiliary.[16][17]
Oppolzer's Camphorsultams
Derived from the naturally abundant terpene camphor, Oppolzer's sultams are rigid bicyclic structures that provide excellent stereocontrol, particularly in pericyclic reactions and conjugate additions.[7][]
Causality of Stereocontrol: The rigidity of the camphor skeleton is central to the auxiliary's function. In reactions like the Diels-Alder or Michael additions, the substrate (e.g., an α,β-unsaturated imide) is conformationally locked by chelation of a Lewis acid (e.g., MgBr₂) between the carbonyl oxygen and one of the sulfonyl oxygens.[20] This chelation forces the molecule into a planar, s-cis conformation. The bulky camphor framework then effectively shields one face of the dienophile or Michael acceptor, leaving the other face exposed for the incoming reagent to attack.[20] More recent computational and spectroscopic studies suggest that stereoelectronic effects imparted by the sultam ring itself, rather than purely steric blocking, play a decisive role in guiding the electrophile.[21][22]
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, this system provides a highly reliable method for the asymmetric alkylation of carboxylic acids.[23][24] Both enantiomers of pseudoephedrine are inexpensive and commercially available.
Causality of Stereocontrol: The protocol involves converting a carboxylic acid into its corresponding pseudoephedrine amide.[7]
-
Amide Formation: The substrate is coupled with pseudoephedrine.
-
Enolate Formation: Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a highly stable Z-enolate.[23] The lithium cation is crucial, as it forms a rigid six-membered chelate with the enolate oxygen and the auxiliary's hydroxyl oxygen.
-
Face-Selective Alkylation: This chelation forces the enolate into a specific conformation. The phenyl group of the auxiliary is positioned to shield the top face of the enolate, while the methyl group shields the bottom-back face. This leaves a clear trajectory for an electrophile (e.g., an alkyl halide) to approach from the front face, resulting in exceptionally high and predictable diastereoselectivity.[7][23]
A key advantage of this method is the typically high crystallinity of the pseudoephedrine amides and their alkylated products, which often allows for simple purification by recrystallization to >99% diastereomeric excess.[25]
Data Presentation: Comparative Overview of Key Auxiliaries
To aid in the selection process, the following table summarizes the core attributes of these three leading auxiliary classes.
| Feature | Evans Oxazolidinones | Oppolzer's Camphorsultams | Myers' Pseudoephedrine Amides |
| Chiral Source | α-Amino Acids (e.g., Valine) | Camphor | Pseudoephedrine |
| Key Mechanism | Boron-chelated Zimmerman-Traxler transition state | Lewis acid chelation to carbonyl and sulfonyl oxygens | Li⁺-chelated Z-enolate with facial shielding |
| Primary Apps | Aldol Reactions, Alkylations | Conjugate Additions, Diels-Alder, Cycloadditions | α-Alkylation of Carboxylic Acids |
| Advantages | Extremely high and predictable selectivity, versatile cleavage | High rigidity, excellent for pericyclic reactions | High diastereoselectivity, crystalline products, broad substrate scope[23] |
| Disadvantages | Can be expensive, requires stoichiometric boron reagent | Cleavage can sometimes be challenging | Requires strong base (LDA), regulated precursor[7] |
Experimental Protocol: A Self-Validating Workflow for Evans Asymmetric Alkylation
This protocol describes a representative three-step sequence for the asymmetric alkylation of a propionyl group using an Evans oxazolidinone auxiliary. Each step is designed to be high-yielding and the stereochemical outcome is robustly controlled.
Workflow Diagram
Caption: Step-wise protocol for an Evans asymmetric alkylation.
Step-by-Step Methodology
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a solution of the oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench with a saturated aqueous solution of NH₄Cl and separate the layers.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting N-propionyl imide is typically pure enough for the next step.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Dissolve the N-propionyl imide (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the imide solution to the LDA solution via cannula. Stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours. The progress can be monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash column chromatography to isolate the major diastereomer.
Step 3: Hydrolytic Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with HCl. Extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion and Authoritative Grounding
Chiral auxiliaries represent a mature, powerful, and exceptionally reliable methodology in the field of asymmetric synthesis.[1] While catalytic asymmetric methods have seen tremendous growth, auxiliary-based approaches remain indispensable due to their broad substrate scope, high predictability, and the practical advantage of forming separable diastereomeric intermediates.[7][26] The principles of steric shielding and conformational rigidity, exemplified by the Evans, Oppolzer, and Myers systems, provide a robust framework for the logical design and execution of complex synthetic routes. For researchers in drug development and natural product synthesis, a deep, mechanistic understanding of these foundational tools is not merely academic—it is a prerequisite for the efficient and successful construction of chiral molecules that shape our world.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis.
-
Chiral auxiliary - Wikipedia. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. [Link]
-
Chiral Auxiliaries Definition - Organic Chemistry II Key Term - Fiveable. [Link]
-
Methods for cleavage of chiral auxiliary. - ResearchGate. [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. [Link]
-
Chiral Auxiliaries — Principles and Recent Applications | Request PDF - ResearchGate. [Link]
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What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube. [Link]
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Chiral auxiliary! | PPTX - Slideshare. [Link]
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. [Link]
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Evans aldol ppt | PPTX - Slideshare. [Link]
-
Myers Asymmetric Alkylation - Molecules and Materials. [Link]
-
Asymmetric Synthesis. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
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Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Asymmetric Synthesis - University of York. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
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Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary - ChemTube3D. [Link]
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Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. [Link]
-
Chiral auxiliary - Grokipedia. [Link]
-
Chiral Auxiliaries - Principles and Recent Applications - Scite. [Link]
-
Evans Aldol Reaction | Chem-Station Int. Ed. [Link]
-
Key Concepts in Stereoselective Synthesis. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals - ACS Publications. [Link]
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A Spectroscopic Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of interest in synthetic chemistry and drug development. As this molecule is a derivative of an N-methylated amino acid, specifically N-methyl-L-alanine, its structural confirmation is paramount for its application in stereoselective synthesis and as a building block for complex molecules. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra for unambiguous structure elucidation.
Introduction to this compound
This compound, also known as N-methyl-L-alanine N-carboxyanhydride (NCA), is a cyclic compound derived from the N-methylation of the amino acid L-alanine. The oxazolidine-2,5-dione ring system is a reactive moiety, making it a valuable precursor in peptide synthesis and the creation of various polymers. The stereochemistry at the C4 position, inherited from the L-alanine precursor, makes it a chiral building block.
Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity, purity, and structure of a target molecule. This guide will serve as a reference for researchers, scientists, and drug development professionals working with this compound or similar structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
The key structural features that will be reflected in the spectroscopic data are:
-
The five-membered oxazolidine-2,5-dione ring.
-
Two carbonyl groups (C=O) at positions 2 and 5.
-
An N-methyl group attached to the nitrogen atom (N3).
-
A C-methyl group and a hydrogen atom at the chiral center (C4).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Analysis:
Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.
Predicted IR Spectral Data
The following table lists the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1860 | Strong | Asymmetric C=O stretch (anhydride) |
| ~1790 | Strong | Symmetric C=O stretch (anhydride) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1200 | Strong | C-O-C stretch (ester) |
Interpretation of the IR Spectrum:
-
Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong absorption bands in the carbonyl region. The anhydride functionality gives rise to two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber (~1860 cm⁻¹) and a symmetric stretch at a lower wavenumber (~1790 cm⁻¹). This characteristic pattern is a clear indicator of the cyclic anhydride moiety.
-
C-H Bending: The presence of methyl groups will be confirmed by C-H bending vibrations around 1380 cm⁻¹.
-
C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the ester group within the ring is expected around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.
Workflow for Mass Spectrometry Analysis (EI):
Figure 4: General workflow for acquiring an EI mass spectrum.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₅H₇NO₃, with a molecular weight of 129.11 g/mol .
| m/z | Predicted Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 85 | [M - CO₂]⁺ |
| 72 | [CH₃-N=C=O]⁺ |
| 57 | [C₄H₅O]⁺ |
| 44 | [CO₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 129, confirming the molecular weight of the compound.
-
Key Fragmentation Pathways: The fragmentation of the oxazolidine-2,5-dione ring is expected to proceed through several characteristic pathways. A common fragmentation is the loss of carbon dioxide (CO₂, 44 Da) to give a fragment ion at m/z 85. Another plausible fragmentation involves the cleavage of the ring to produce a methyl isocyanate radical cation ([CH₃-N=C=O]⁺) at m/z 72.
A Technical Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione for Advanced Peptide Synthesis
Abstract
This technical guide provides an in-depth overview of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a critical reagent for researchers, chemists, and drug development professionals. This document details its chemical identity, commercial availability, and core applications, with a focus on its role in introducing N-methylated amino acids into peptide chains. We will explore the synthetic rationale, provide a comparative analysis of commercial suppliers, and present field-proven protocols for its application in solid-phase peptide synthesis (SPPS). This guide is intended to be a comprehensive resource, bridging the gap between theoretical knowledge and practical laboratory application.
Introduction: The Strategic Importance of N-Methylation in Peptide Drug Discovery
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen sterically hinders enzymatic degradation by proteases and can induce a conformational rigidity that enhances receptor binding and improves pharmacokinetic profiles.[1][2][3]
This compound, also known as N-methyl-L-alanine N-carboxyanhydride (NCA), is the activated building block for introducing N-methyl-L-alanine into a peptide sequence.[4] Its use is central to the synthesis of peptidomimetics and next-generation peptide drugs. This guide provides the essential technical information required to source and effectively utilize this valuable synthetic intermediate.
Chemical Properties and Identification
A clear identification of the target molecule is paramount for procurement and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| Synonyms | N-methyl-L-alanine N-carboxyanhydride, (S)-3,4-Dimethyloxazolidine-2,5-dione | [4] |
| CAS Number | 58311-53-8 | [4][5][6] |
| Molecular Formula | C₅H₇NO₃ | [4][5][6] |
| Molecular Weight | 129.11 g/mol | [4][5][6] |
| InChIKey | WTFJJYYGWFKOQH-VKHMYHEASA-N | [4] |
| Canonical SMILES | C[C@H]1C(=O)OC(=O)N1C | [4] |
Commercial Availability and Supplier Analysis
This compound is available from a select number of specialized chemical suppliers. Availability is typically geared towards research and development quantities. When selecting a supplier, researchers should consider not only price but also purity, availability of technical documentation (e.g., Certificate of Analysis), and lead times.
| Supplier | Catalog Number | Purity Specification | Availability/Lead Time | Notes |
| Advanced ChemBlocks | L21620 | ≥97% | Inquire for details | Provides basic chemical data on their website.[5] |
| Capot Chemical | 69054 | Inquire for details | Inquire for details | A Material Safety Data Sheet is available.[6] |
| Chemrio | (Not specified) | Inquire for details | Inquire for details | Listed as a product.[7] |
| Aaronchem | AR00ILXJ (for 4R) | Inquire for details | Inquire for details | Lists the (4R) enantiomer.[8] |
Note: This table is not exhaustive and is based on publicly available data. Researchers are advised to contact suppliers directly for the most current information on pricing, stock, and detailed specifications.
Synthesis of this compound
While commercially available, understanding the synthesis of this NCA provides valuable context. The most common laboratory and industrial-scale synthesis involves the cyclization of the parent amino acid, N-methyl-L-alanine, using phosgene or a phosgene equivalent like triphosgene. This method, often referred to as the Fuchs-Farthing method, is a well-established route for producing highly pure NCAs.[9]
The general pathway is illustrated below:
Caption: Synthesis of N-methyl-L-alanine NCA via phosgenation.
Protocol: Synthesis of N-methyl-L-alanine
Should a custom synthesis of the precursor be necessary, the Eschweiler-Clarke reaction is a reliable method for the mono-N-methylation of L-alanine, which inherently avoids the common side reaction of over-methylation.[10]
Materials:
-
L-alanine
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Concentrated HCl
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alanine (1.0 eq) in formic acid (approx. 3.0 eq) in a round-bottom flask.
-
Add the aqueous formaldehyde solution (approx. 2.5 eq).
-
Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor progress by TLC.
-
Cool the mixture to room temperature.
-
Evaporate the mixture to dryness under reduced pressure.
-
The crude product can then be purified, typically by crystallization, to yield N-methyl-L-alanine.[10]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is in the ring-opening polymerization that occurs during its incorporation into a growing peptide chain on a solid support.[9][11][12] However, the steric hindrance from the N-methyl group makes the coupling step more challenging than for standard amino acids.[3][13][14]
Causality of Experimental Choices:
-
High-Activity Coupling Reagents: Standard coupling reagents like HBTU can be less effective. Stronger, more reactive phosphonium or uronium/aminium salt reagents such as HATU, PyAOP, or PyBOP are required to overcome the steric hindrance and achieve high coupling efficiency.[1][13]
-
Extended Coupling Times: Due to slower reaction kinetics, coupling times are often extended (e.g., 1-4 hours) compared to the typical 30-60 minutes for standard amino acids.[2] Double coupling may be necessary, especially when coupling to another N-methylated residue.[1]
-
Monitoring the Reaction: Standard ninhydrin tests are ineffective for monitoring the completion of coupling to a secondary amine. The bromophenol blue test is a reliable alternative.[1]
Workflow for SPPS Incorporation
Caption: SPPS cycle for incorporating N-methyl-L-alanine.
Protocol: Incorporation of N-Methyl-L-Alanine using HATU
This protocol outlines the manual coupling of Fmoc-N-methyl-L-alanine, which is formed in situ from the NCA or used as the protected amino acid directly.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-L-alanine or this compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-methyl-L-alanine (4 eq. relative to resin loading), HATU (4 eq.), in DMF. Add DIEA (8 eq.). Allow 1-2 minutes for pre-activation.[1][2]
-
Coupling: Add the activation solution to the swelled resin. Agitate at room temperature for 1-4 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a bromophenol blue test to confirm the absence of free secondary amines. If the test is positive (blue/green), a second coupling is recommended.[1]
Handling, Storage, and Safety
Safety: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6] It may also cause respiratory irritation.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[6]
Storage: N-carboxyanhydrides are sensitive to moisture and heat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated or frozen (-20°C is common) to prevent degradation and ensure long-term stability.
References
-
aapptec. (2025). Technical Support Information Bulletin 1177: Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Gourlay, B. S., et al. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Process Research & Development, 16(10), 1635-1643. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
PrepChem.com. (2025). Synthesis of N-acetyl-N-methyl-L-alanine. [Link]
-
ACS Publications. (2023). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. [Link]
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-385. [Link]
-
RSC Publishing. (2018). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. [Link]
-
TU Dresden. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides. [Link]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [Link]
-
ResearchGate. (2012). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. [Link]
-
PubChem. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. [Link]
-
Capot Chemical. (2025). MSDS of this compound. [Link]
-
Taylor & Francis Online. (2015). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]
-
PubChem. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. [Link]
-
PubChem. Oxazolidine-2,5-dione. [Link]
-
PubChem. 4,4-Dimethyl-1,2-oxazolidin-3-one. [Link]
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A Technical Guide to the Solubility of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine. As a crucial monomer in the synthesis of advanced polypeptides and biomaterials, understanding its solubility is paramount for researchers in polymer chemistry and drug development. This document synthesizes theoretical principles with practical insights, offering a predictive solubility profile, a detailed experimental protocol for precise solubility determination, and an expert discussion on the underlying physicochemical drivers.
Introduction: The Significance of this compound
This compound, also known as N-methyl-L-alanine N-carboxyanhydride (N-Me-L-Ala NCA), is a heterocyclic organic compound belonging to the Leuchs' anhydride family.[1] These monomers are the cornerstone of ring-opening polymerization (ROP), a powerful method for producing synthetic polypeptides with controlled molecular weights and architectures.[2][3] The "N-methyl" substitution on the parent alanine structure is of particular interest as it leads to the formation of polypeptoids, a class of polymers with unique structural and biological properties, including enhanced proteolytic stability and tunable conformations.
The efficiency, control, and reproducibility of the ROP process are critically dependent on the reaction conditions, chief among them being the choice of solvent. A suitable solvent must not only dissolve the NCA monomer but also the growing polymer chain to prevent premature precipitation and ensure controlled chain growth.[2][4] Therefore, a thorough understanding of the solubility of N-Me-L-Ala NCA is not merely an academic exercise but a fundamental prerequisite for the rational design and synthesis of advanced polypeptide-based materials.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For this compound, the key structural features influencing its solubility are:
-
The Oxazolidinedione Ring: This five-membered ring is highly polar due to the presence of two carbonyl groups (C=O) and an ether linkage (C-O-C). These groups can act as hydrogen bond acceptors.
-
N-Methyl Group: The methyl group attached to the nitrogen atom introduces some non-polar character. Crucially, it replaces the N-H proton found in standard NCAs, preventing the molecule from acting as a hydrogen bond donor. This significantly alters its interaction with protic solvents compared to unsubstituted NCAs.
-
C4-Methyl Group: The methyl group at the 4-position (from the L-alanine side chain) further contributes to the molecule's non-polar character.
Overall, N-Me-L-Ala NCA is a moderately polar molecule. Its solubility will be highest in solvents that can effectively solvate the polar heterocyclic ring without being sterically hindered by the methyl groups.
Predictive Solubility Profile in Common Organic Solvents
While precise quantitative solubility data for this compound is not widely published, a reliable predictive profile can be constructed based on its chemical structure and extensive literature on the solubility of similar NCA monomers used in polymerization.[2][4][6][7]
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very High | DMF is an excellent solvent for many NCAs.[2][6] Its high polarity and ability to act as a hydrogen bond acceptor effectively solvate the polar NCA ring. It is a common choice for NCA polymerization.[3] |
| Dimethyl sulfoxide (DMSO) | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar substances.[7][8] It is often used to prepare stock solutions. | |
| Tetrahydrofuran (THF) | High | THF is a moderately polar ether. It is frequently used in the synthesis and purification of NCAs, often in mixtures with less polar solvents like heptane for precipitation.[9] | |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent that should readily dissolve the NCA. | |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a solvent of low polarity and weak hydrogen-bonding ability that has been shown to be effective for cooperative covalent polymerization of NCAs.[2] It is a good choice for dissolving the monomer. |
| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is a common solvent for NCA polymerization, balancing monomer solubility with favorable polymerization kinetics.[2][4] | |
| Non-Polar | Toluene | Low to Moderate | Toluene's aromatic ring allows for some interaction with the polar NCA, but overall solubility is expected to be limited. |
| Heptane / Hexane | Very Low / Insoluble | These are non-polar aliphatic hydrocarbons. The significant polarity mismatch with the NCA ring will result in very poor solubility. Heptane is commonly used as an anti-solvent to precipitate NCAs from THF or DCM solutions during purification.[9] | |
| Polar Protic | Water | Low (with reaction) | NCAs are highly susceptible to hydrolysis in the presence of water, leading to ring-opening and the formation of the parent amino acid and carbon dioxide.[1] While some initial solubility may be observed, the compound will quickly degrade. |
| Methanol / Ethanol | Moderate (with reaction) | Alcohols can act as initiators for ring-opening polymerization, reacting with the NCA. While the monomer may dissolve, it will not be stable in the solution. |
Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility.[10][11] It is a reliable and widely used technique.[10] This protocol outlines the necessary steps for a researcher to determine the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous organic solvent of choice
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a glass vial. A good starting point is 10-20 mg of solid for every 1 mL of solvent to ensure saturation.[11] This is the "excess solid" approach.[8]
-
Equilibration: Add a precise volume of the chosen anhydrous solvent to the vial. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture vigorously for a prolonged period (typically 24 hours) to ensure the solution reaches thermodynamic equilibrium.[12][13]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess, undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet at the bottom. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[11] This step is critical to remove any microscopic particulates that could falsely inflate the concentration measurement.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the pre-determined linear range of your analytical method (e.g., HPLC-UV).[11] A 10-fold or 100-fold dilution is common.
-
Quantification: Determine the concentration of the diluted sample using a validated analytical method. An HPLC method with a UV detector is highly recommended for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final solubility should be expressed in standard units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Conclusion: Authoritative Insights for the Researcher
The solubility of this compound is governed by its moderately polar character. Polar aprotic solvents, particularly DMF, DMSO, THF, and DCM , represent the most effective choices for achieving high solubility, which is a critical parameter for successful ring-opening polymerization.[2][6] Researchers should exercise extreme caution with protic solvents like water and alcohols, as these will react with and degrade the NCA monomer, compromising the integrity of any subsequent polymerization.[1]
While the predictive table in this guide offers a strong starting point, it is imperative for any rigorous scientific endeavor to determine the precise thermodynamic solubility experimentally. The provided shake-flask protocol is a robust, self-validating method that yields the reliable data necessary for optimizing reaction conditions, ensuring reproducibility, and advancing the synthesis of novel, well-defined polypeptoid materials.
References
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine - Benchchem.
- EXPERIMENT 1 DETERMIN
- Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials - ACS Public
- Amino acid N-carboxyanhydride - Wikipedia.
- Solubility of Organic Compounds.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control | Macromolecules - ACS Public
- Polypeptide‐PEG Conjugates via Ring Opening Polymerization of L‐Alanine N‐Carboxyanhydride | Request PDF - ResearchG
- Compound solubility measurements for early drug discovery | Comput
- Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Prepar
- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - University of Illinois.
- Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis.
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A Theoretical and Mechanistic Guide to the Conformational Analysis of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones
Distribution: For Researchers, Scientists, and Drug Development Professionals in Asymmetric Synthesis and Computational Chemistry.
Abstract
N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones represent a class of chiral auxiliaries with significant potential in asymmetric synthesis. Derived from α-amino acids, their rigid heterocyclic framework is designed to impart a strong facial bias in reactions at the N-acyl substituent, enabling high levels of stereocontrol. The efficacy of this stereodirection is fundamentally governed by the conformational preferences of the entire molecule, particularly the orientation of the N-acyl group relative to the chiral oxazolidinedione ring. This technical guide provides an in-depth exploration of the theoretical principles and computational methodologies essential for a rigorous conformational analysis of these auxiliaries. We will dissect the key structural features, outline a validated computational workflow using Density Functional Theory (DFT), and correlate theoretical predictions with experimental observables to build a comprehensive understanding of their stereochemical behavior.
Introduction: The Architectural Logic of a Chiral Auxiliary
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, transiently attaching to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. The (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione scaffold is engineered from L-alanine, embedding a specific stereocenter (4S) into a constrained five-membered ring.
The core principle of its function lies in creating a sterically and electronically differentiated environment. The methyl group at the C4 position acts as a primary stereodirecting element. The conformational rigidity of the oxazolidine-2,5-dione ring, a cyclic anhydride of an N-methylated amino acid, serves to project this stereocenter's influence into the three-dimensional space where the reaction occurs. The ultimate stereochemical outcome of, for instance, an enolate alkylation or an aldol reaction, is dictated by the preferred conformation of the N-acyl group, which in turn is influenced by a delicate balance of steric and electronic interactions with the auxiliary's core. A thorough conformational analysis is therefore not merely an academic exercise but a prerequisite for predicting and optimizing stereoselectivity.
Foundational Principles of Conformational Control
The conformational landscape of an N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is primarily defined by two key degrees of freedom: the puckering of the five-membered ring and the rotation around the N-C(acyl) single bond.
Oxazolidine-2,5-dione Ring Pucker
Five-membered rings are inherently flexible and typically adopt non-planar conformations to alleviate torsional strain. The most common conformations are the envelope and twist forms.[1] In the case of the related 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, X-ray crystallography revealed an envelope conformation where the nitrogen atom is positioned at the flap.[1] For the oxazolidine-2,5-dione ring, the presence of two carbonyl groups introduces sp²-hybridized centers, which tends to flatten parts of the ring. However, the sp³-hybridized C4 atom allows for deviation from planarity. Theoretical studies on the parent oxazolidine-2,4-dione scaffold using Density Functional Theory (DFT) provide insight into the ring's electronic structure and reactivity, forming a basis for understanding its substituted derivatives.[2] The precise conformation (envelope vs. twist) and the atom that is out-of-plane will be influenced by the substituents, in this case, the C4-methyl group.
Rotational Isomerism around the N-C(acyl) Bond
The most critical conformational feature for stereodifferentiation is the rotational barrier around the N-C(acyl) bond, which gives rise to distinct rotamers. Spectroscopic analysis of related N-acylimidazolidines has shown that this amide rotation is a key dynamic process.[3] For N-acyl oxazolidinones, which are close structural analogs, two planar conformers are generally considered: the syn-periplanar and anti-periplanar conformations, where the acyl carbonyl is either pointing towards or away from the C4 substituent, respectively.
The steric repulsion between the acyl group (and its substituents, denoted as 'R') and the C4-methyl group is the dominant factor in determining the relative energies of these rotamers. It is generally hypothesized that the conformer which minimizes steric clash will be the most populated, thereby presenting one face of the N-acyl group's reactive center (e.g., an enolate) to incoming electrophiles.
Below is a logical diagram illustrating the key conformational equilibria that must be considered.
Caption: Key conformational equilibria in N-acyl-oxazolidinediones.
Theoretical Framework: A Protocol for In Silico Conformational Search
A robust theoretical analysis is indispensable for quantifying the energetic differences between conformers. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying such systems.[4][5][6] The following protocol outlines a self-validating system for the conformational analysis of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
Step-by-Step Computational Workflow
Objective: To identify the global minimum energy conformation and determine the relative energies of other significant low-energy conformers.
Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.
-
Initial Structure Generation:
-
Construct the 3D structure of this compound.
-
Attach the desired acyl group (e.g., propanoyl for alkylation studies) to the nitrogen atom.
-
Generate a series of starting geometries by systematically rotating the key dihedral angles, primarily the O=C-N-C(acyl) and N-C(acyl)-Cα-H angles, to ensure comprehensive coverage of the potential energy surface.
-
-
Initial Low-Level Optimization:
-
Causality: A full conformational search at a high level of theory is computationally expensive. A preliminary scan with a faster, lower-level method efficiently discards high-energy structures.
-
Method: Perform geometry optimizations on all generated structures using a semi-empirical method (e.g., PM6) or a small basis set Hartree-Fock (e.g., HF/3-21G).
-
-
High-Level DFT Optimization and Frequency Calculation:
-
Causality: Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the low-level minimum for re-optimization at a higher, more accurate level of theory.
-
Protocol:
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.[2][4]
-
Basis Set: 6-31G(d,p) provides a good balance of accuracy and computational cost for molecules of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Solvent Model: Reactions are performed in solution. Employing a continuum solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), is crucial for modeling the dielectric environment of the solvent (e.g., THF, CH₂Cl₂).[6]
-
-
Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
-
Final Energy Refinement:
-
Causality: To obtain highly accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a more sophisticated method.
-
Method: A double-hybrid functional (e.g., DSD-PBEP86) or a larger basis set (e.g., def2-TZVP) can provide more reliable energy rankings.
-
Workflow Visualization
Caption: Computational workflow for conformational analysis.
Data Synthesis: Correlating Theory and Experiment
The validity of a computational model rests on its ability to reproduce and explain experimental observations. For conformational analysis, NMR spectroscopy is the most powerful experimental technique.
NMR Spectroscopy as a Validation Tool
-
Chemical Shifts (¹H and ¹³C NMR): The chemical environment of each nucleus is highly sensitive to the molecule's conformation. Calculated NMR shieldings (using the GIAO method at the DFT level) for the lowest energy conformers can be compared with experimental chemical shifts.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments provide information about through-space proximity of protons. For example, a strong NOE between a proton on the N-acyl group and the C4-methyl group would provide direct evidence for a syn-periplanar conformation, whereas its absence would support an anti-periplanar preference. This provides a direct, powerful test of the computational predictions.[3]
Tabulation of Key Conformational Data
| Conformer ID | Dihedral Angle (O=C-N-C=O) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol, 298K) | Boltzmann Population (%) | Key Feature |
| Conf-1 | 175.2° | 0.00 | 0.00 | 98.9 | anti-periplanar, C4-Me and acyl C=O are opposite. Global Minimum. |
| Conf-2 | -8.5° | +2.85 | +2.90 | 1.1 | syn-periplanar, steric clash between C4-Me and acyl C=O. |
| Conf-3 | 85.1° | +4.50 | +4.62 | <0.1 | Orthogonal, transition state-like. |
Data is illustrative, based on expected outcomes from the described DFT protocol.
Conclusion: From Conformational Insight to Predictive Power
The theoretical study of the conformational landscape of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones provides a fundamental understanding of their function as chiral auxiliaries. Through the application of robust computational protocols, grounded in Density Functional Theory, we can reliably predict the dominant conformations that govern their reactivity. The strong preference for an anti-periplanar arrangement of the N-acyl group, driven by the steric influence of the C4-methyl substituent, creates a well-defined stereochemical environment. This insight not only explains the high diastereoselectivity observed in reactions utilizing these auxiliaries but also provides a predictive framework for designing new substrates and reaction conditions to achieve desired stereochemical outcomes in complex molecule synthesis. The synergy between computational modeling and experimental validation is paramount, offering a powerful toolkit for the modern synthetic chemist.
References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Oxazolidin-2-ones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Ben-Messaoud, T., et al. (2017). A Theoretical Investigation on the Structures, Global and Local Reactivity Descriptors of Oxazolidine-2,4-Dione, Imidazolidine-2,4-Dione and Thiazolidine-2,4-Dione. Quantum Matter, 6(4), 1-5. [Link][2]
-
Al-Rawi, J. M. A., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 228-241. [Link][3]
-
Asaruddin, M. R., et al. (2010). 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
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- 4. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Chiral Oxazolidinones in Asymmetric Aldol Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no specific scientific data or established protocol for the application of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in asymmetric aldol reactions. The following guide provides a comprehensive overview and detailed protocols for the use of structurally related and well-established chiral N-acyloxazolidinones, pioneered by David A. Evans, in asymmetric aldol reactions.[1][2] The principles and methodologies described herein serve as a foundational framework that could hypothetically be adapted for the investigation of novel chiral auxiliaries like this compound.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[3][4] Achieving stereocontrol in these reactions is of paramount importance, and the use of chiral auxiliaries has emerged as a robust and reliable strategy.[2]
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, particularly the N-acyloxazolidinones developed by David A. Evans.[5][6] These auxiliaries offer exceptional levels of stereocontrol in aldol reactions, allowing for the predictable and highly diastereoselective synthesis of syn- and anti-aldol products.[6][7]
The effectiveness of Evans auxiliaries stems from their ability to form conformationally rigid, chelated enolates, which then react with electrophiles, such as aldehydes, through a well-defined transition state, effectively shielding one face of the enolate and directing the incoming electrophile to the other.[6][8]
Mechanism of Stereocontrol with N-Acyloxazolidinones
The high degree of stereoselectivity observed in Evans aldol reactions is a direct consequence of a well-ordered, chair-like transition state, often referred to as the Zimmerman-Traxler model.[8] The key steps and controlling elements are outlined below:
-
Formation of a (Z)-Enolate: The N-acyl group of the oxazolidinone is deprotonated using a base in the presence of a Lewis acid, typically a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a tertiary amine (e.g., diisopropylethylamine, DIPEA).[1] This process selectively generates the (Z)-enolate, where the enolate oxygen and the substituent at the α-carbon are on the same side of the double bond.[6] The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid chelate.
-
The Zimmerman-Traxler Transition State: The (Z)-enolate then reacts with an aldehyde through a six-membered, chair-like transition state.[8] The aldehyde coordinates to the Lewis acid (boron), and the aldehyde's substituent (R') occupies a pseudo-equatorial position to minimize steric interactions.
-
Diastereoselective C-C Bond Formation: The chiral auxiliary, with its bulky substituent at the C4 position, effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the formation of a new C-C bond with a specific stereochemistry.[7] This highly organized transition state simultaneously controls the relative stereochemistry between the newly formed stereocenters (syn or anti) and the absolute stereochemistry due to the influence of the chiral auxiliary.
Caption: Mechanism of a Boron-Mediated Evans Aldol Reaction.
Experimental Protocols
The following section provides a general workflow and a detailed, step-by-step protocol for a typical asymmetric aldol reaction using an Evans-type chiral auxiliary.
General Experimental Workflow
The overall process can be broken down into three main stages: acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the removal of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric aldol synthesis.
Detailed Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone with Isobutyraldehyde
This protocol is a representative example of a boron-mediated Evans aldol reaction to generate a syn-aldol product with high diastereoselectivity.
Materials:
-
(S)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIPEA (1.2 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq, 1 M in CH₂Cl₂). Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The color of the solution may change, indicating enolate formation.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Reaction Quench: Quench the reaction by adding 1:1 mixture of pH 7 buffer and methanol at 0 °C. Then, add a 2:1 mixture of methanol and 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1 hour.
-
Workup: Dilute the mixture with water and extract with CH₂Cl₂ (3 x). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by saturated aqueous Na₂SO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aldol adduct.
Auxiliary Cleavage
The chiral auxiliary can be cleaved under various conditions to yield different functional groups, and the auxiliary can often be recovered and reused.
-
To the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.
-
To the Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To the Aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), after protection of the hydroxyl group.
Data Presentation: Performance of Evans Auxiliaries
The following table summarizes typical results for asymmetric aldol reactions using common Evans auxiliaries, demonstrating the high yields and diastereoselectivities that can be achieved.
| Entry | Chiral Auxiliary | Aldehyde | Product Diastereoselectivity (syn:anti) | Yield (%) |
| 1 | (S)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one | Benzaldehyde | >99:1 | 85 |
| 2 | (S)-4-Isopropyl-3-propionyl-1,3-oxazolidin-2-one | Isobutyraldehyde | >99:1 | 90 |
| 3 | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-1,3-oxazolidin-2-one | Acetaldehyde | 95:5 | 88 |
Data are representative and may vary based on specific reaction conditions.
Hypothetical Application of this compound
While no literature exists for the use of this compound in asymmetric aldol reactions, we can speculate on its potential application based on its structure.
The key structural feature is the methyl group at the C4 position. For this compound to be used in an aldol reaction in a manner analogous to Evans auxiliaries, the protons of this methyl group would need to be abstracted to form an enolate.
Potential Challenges:
-
Acidity of the C4-Methyl Protons: The acidity of these protons might not be optimal for enolate formation under standard conditions. The electronics of the dione system could influence the pKa of these protons.
-
Stereocontrol: The stereodirecting ability of the N-methyl group and the C4-methyl group in a rigid, chelated transition state would need to be investigated. It is not immediately obvious how effectively this system would control the facial selectivity of the enolate.
-
Auxiliary Cleavage: The oxazolidine-2,5-dione ring is a cyclic imide. Cleavage of the aldol product to release the desired chiral molecule and recover the auxiliary might require different conditions than those used for standard Evans auxiliaries and could be more challenging.
Proposed Research Directions:
-
Computational Studies: Modeling of the enolate formation and the transition state of the aldol reaction could provide insights into the feasibility and potential stereochemical outcome.
-
Exploratory Reactions: A systematic study of deprotonation conditions (bases, Lewis acids, solvents, temperatures) would be necessary to determine if a stable enolate can be formed.
-
Reaction with Simple Aldehydes: If enolate formation is successful, reactions with simple achiral aldehydes would be the next step to assess the diastereoselectivity and efficiency of the aldol addition.
Conclusion
Chiral N-acyloxazolidinones are powerful and reliable tools for asymmetric aldol reactions, providing access to a wide range of stereochemically defined β-hydroxy carbonyl compounds. The protocols and principles outlined in this guide, based on the well-established chemistry of Evans auxiliaries, offer a solid foundation for researchers in organic synthesis and drug development. While the specific application of this compound in this context remains unexplored, the methodologies presented here provide a roadmap for the investigation of this and other novel chiral auxiliaries.
References
- Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371–1374.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
- Lu, H.-R., Geng, H., Ding, G.-T., & Huang, P.-Q. (2022). Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans’ chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications. Green Chemistry, 24(10), 4046-4054.
-
Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
-
Organic Chemistry Portal. (n.d.). Aldol Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Wikipedia. (2023). Aldol reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Aldol Addition & Condensation Reaction, Intramolecular, Retro & Cross Aldol Reaction, Mechanism, Examples. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Retrieved from [Link]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxazolidine synthesis [organic-chemistry.org]
- 5. 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine|36298-43-8 [benchchem.com]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
Application Note & Protocol: Stereoselective Alkylation of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Forward: The following document provides a comprehensive guide to the stereoselective alkylation of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. This chiral auxiliary, derived from N-methyl-L-alanine, offers a unique platform for the asymmetric synthesis of α,α-disubstituted amino acids. Unlike traditional Evans-type oxazolidinones that require N-acylation to introduce an enolizable proton, this auxiliary utilizes the inherent α-proton at the C4 position.[1][2] This guide details the mechanistic underpinnings, a robust experimental protocol, and methods for auxiliary cleavage, providing researchers with the necessary tools to leverage this reagent in complex molecule synthesis. Given the limited specific literature for this exact substrate, the protocols herein are expertly adapted from well-established principles of chiral enolate chemistry.[3][4]
Introduction and Mechanistic Rationale
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the construction of stereochemically rich molecules from simple precursors.[3] Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a substrate to direct the stereochemical course of a reaction before being cleaved and recycled.[1][5] The most renowned of these are the oxazolidinones popularized by David A. Evans, which provide excellent stereocontrol in the alkylation of α-carbon centers.[2][4]
The subject of this guide, This compound (1) , functions on a similar principle but with a distinct structural feature. Derived from N-methyl-L-alanine, its stereogenic center is integral to the enolizable position (C4). The nitrogen atom is already part of the heterocyclic core and is N-methylated, precluding the need for a separate N-acylation step that is characteristic of standard Evans auxiliary procedures.
The Key Mechanistic Steps are as follows:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), is used to deprotonate the C4 position at low temperatures (typically -78 °C). This generates a rigid, chelated (Z)-enolate (2). The lithium or sodium cation is believed to coordinate to both carbonyl oxygens, fixing the conformation of the ring system.[4]
-
Stereoselective Alkylation: The conformation of the metal-chelated enolate creates a sterically biased environment. The pre-existing stereocenter at C4 and the N-methyl group effectively shield one face of the planar enolate. Consequently, an incoming electrophile (R²-X) is directed to the opposite, less-hindered face, leading to the formation of the alkylated product (3) with a high degree of diastereoselectivity.[1]
-
Auxiliary Cleavage: Following alkylation, the chiral auxiliary is removed, typically via hydrolysis, to release the desired α,α-disubstituted amino acid derivative (4) and recover the chiral precursor.
Mechanistic Diagram
Caption: Proposed mechanism for the stereoselective alkylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the diastereoselective alkylation of (1) . All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the strong base and the enolate intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| This compound (1) | 129.11 | 1.0 | 129 mg | Starting material. Ensure it is dry. |
| Diisopropylamine | 101.19 | 1.1 | 154 µL | Freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | 64.06 | 1.05 | 0.42 mL | 2.5 M solution in hexanes. Titrate prior to use. |
| Tetrahydrofuran (THF) | 72.11 | - | ~10 mL | Anhydrous, distilled from Na/benzophenone. |
| Electrophile (e.g., Benzyl Bromide) | 171.04 | 1.2 | 143 µL | Use a reactive electrophile. Purify if necessary. |
| Saturated aq. NH₄Cl | 53.49 | - | ~10 mL | For quenching the reaction. |
| Ethyl Acetate | 88.11 | - | ~50 mL | For extraction. |
| Brine | - | - | ~20 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic layer. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the alkylation.
Step-by-Step Procedure
A. Preparation of the LDA Solution
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (5 mL) and diisopropylamine (1.1 mmol, 154 µL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) dropwise via syringe.
-
Stir the resulting colorless solution at -78 °C for 20 minutes.
B. Enolate Formation
-
In a separate dry flask, dissolve this compound (1) (1.0 mmol, 129 mg) in anhydrous THF (3 mL).
-
Transfer this solution dropwise via cannula or syringe to the LDA solution at -78 °C over 10 minutes.
-
Rinse the flask with additional THF (2 mL) and add to the reaction mixture.
-
Stir the mixture at -78 °C for 45-60 minutes to ensure complete formation of the enolate. The solution may appear pale yellow.
C. Alkylation
-
Add the electrophile (e.g., benzyl bromide, 1.2 mmol, 143 µL) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 1-2 hours.
-
Slowly allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
D. Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure alkylated product (3).
Auxiliary Cleavage and Product Isolation
The ultimate goal of using a chiral auxiliary is its efficient removal to yield the enantiomerically enriched product.[5] For N-acyloxazolidinones, this is often achieved by hydrolysis or other nucleophilic cleavage methods. For the alkylated dione 3 , harsh hydrolytic conditions are likely required.
Proposed Protocol: Acidic Hydrolysis
-
Dissolve the purified alkylated product 3 (1.0 mmol) in a mixture of acetic acid (5 mL) and 6 M aqueous HCl (5 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.
-
The residue will contain the hydrochloride salt of the desired α,α-disubstituted amino acid derivative 4 . Further purification can be achieved by recrystallization or ion-exchange chromatography.
Troubleshooting and Key Considerations
-
Low Yield: The most common issue is incomplete enolate formation or quenching by trace amounts of water. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use.
-
Low Diastereoselectivity: This can result from the reaction temperature rising prematurely. Maintain strict temperature control at -78 °C during enolate formation and electrophile addition. The choice of base and solvent can also influence selectivity; lithium enolates in THF generally provide high diastereoselectivity.[4]
-
Side Reactions: Highly reactive electrophiles may lead to side reactions. If this occurs, consider using a less reactive electrophile or adding a Lewis acid to modulate reactivity. For less reactive electrophiles (e.g., primary alkyl iodides), switching from an LDA (lithium) base to a sodium base like NaHMDS may improve reaction rates.
-
Difficult Auxiliary Cleavage: If acidic hydrolysis is ineffective or leads to decomposition, alternative methods such as basic hydrolysis (e.g., LiOH/H₂O₂) could be explored, although this may risk epimerization of the newly formed stereocenter.[4]
References
-
Capot Chemical Co., Ltd. MSDS of this compound. [Link]
-
PubChem. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Singh, V. K. et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link]
-
Smith, T. E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Morales-Monarca, G. H. et al. Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry. [Link]
-
Bsharat, O. et al. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Smith, T. E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
The Strategic Application of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in Asymmetric Natural Product Synthesis
Introduction: A Legacy of Stereocontrol in Complex Synthesis
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of a complex molecule is intrinsically tied to its three-dimensional architecture, demanding synthetic strategies that can forge specific stereocenters with high fidelity. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for achieving asymmetric induction. This application note delves into the utility of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a derivative of N-methyl-L-alanine, as a powerful chiral auxiliary in the synthesis of complex natural products.
While often discussed within the broader family of Evans' oxazolidinone auxiliaries, the this compound offers a unique combination of steric and electronic properties that make it a valuable asset in asymmetric transformations.[1][2] This guide will provide a comprehensive overview of its application, from the fundamental principles of stereocontrol to detailed, field-proven protocols for its use in key synthetic transformations and its strategic deployment in the total synthesis of bioactive natural products.
The Principle of Stereochemical Control: A Mechanistic Overview
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically biased environment around a prochiral center. When an acyl group is attached to the nitrogen atom of the auxiliary, the resulting N-acyl derivative can be deprotonated to form a rigid, chelated enolate. The stereocontrol arises from the preferential approach of an electrophile from the less sterically hindered face of this enolate.
The methyl group at the C4 position of the oxazolidinedione ring plays a crucial role in directing the incoming electrophile. In the case of a (Z)-enolate, the C4-methyl group effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face. This leads to the formation of a new stereocenter with a predictable and high degree of stereoselectivity. Lewis acids, such as titanium tetrachloride or boron triflate, are often employed to further rigidify the transition state through chelation, thereby enhancing the diastereoselectivity of the reaction.
Core Applications and Experimental Protocols
The versatility of the this compound auxiliary is demonstrated in its application to a range of stereoselective carbon-carbon bond-forming reactions. The following sections provide detailed protocols for the most common and impactful of these transformations.
Preparation of the N-Acyl Auxiliary: The Gateway to Asymmetric Synthesis
The first step in utilizing the chiral auxiliary is its acylation with the desired carboxylic acid derivative. A mild and efficient method for this transformation is the use of an acyl chloride or anhydride in the presence of a base.
Protocol: N-Propionylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Propionyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add propionyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the N-propionyl derivative.
-
Diastereoselective Aldol Addition: Crafting β-Hydroxy Carbonyls
The asymmetric aldol reaction is a cornerstone of natural product synthesis, and N-acyl oxazolidinediones are exemplary reagents for this purpose. The use of a Lewis acid, such as titanium tetrachloride, promotes the formation of a rigid, chelated enolate, leading to high levels of diastereoselectivity.
Protocol: Titanium-Mediated Asymmetric Aldol Reaction
-
Materials:
-
N-propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equiv)
-
Titanium tetrachloride (1.1 equiv, 1M solution in DCM)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the N-propionyl auxiliary in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add titanium tetrachloride solution dropwise, and stir for 5 minutes.
-
Add DIPEA dropwise and stir the resulting deep red solution for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the desired syn-aldol adduct.
-
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | >98:2 | 90 |
| 3 | Acrolein | 94:6 | 82 |
Table 1: Representative results for the titanium-mediated asymmetric aldol reaction.
Caption: Workflow for the asymmetric aldol reaction.
Diastereoselective Alkylation: Asymmetric C-C Bond Formation
The enolates derived from N-acyl oxazolidinediones can also be alkylated with high diastereoselectivity, providing a reliable route to α-substituted chiral carboxylic acid derivatives.[3][4]
Protocol: Asymmetric Alkylation with an Alkyl Halide
-
Materials:
-
N-propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the N-propionyl auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LDA solution dropwise and stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the alkylated product by column chromatography.
-
| Entry | Electrophile | Diastereoselectivity | Yield (%) |
| 1 | Benzyl bromide | >98:2 | 92 |
| 2 | Allyl iodide | 97:3 | 88 |
| 3 | Methyl iodide | >99:1 | 95 |
Table 2: Representative results for the asymmetric alkylation reaction.
Auxiliary Cleavage: Unveiling the Chiral Product
A critical step in this methodology is the removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage method determines the functional group obtained.[5][6]
Protocol A: Hydrolytic Cleavage to a Carboxylic Acid
-
Reagents: Lithium hydroxide, hydrogen peroxide, THF/water.
-
Outcome: Chiral carboxylic acid.
Protocol B: Reductive Cleavage to an Alcohol
-
Reagents: Lithium borohydride, THF/water.
-
Outcome: Chiral primary alcohol.
Protocol C: Transesterification to an Ester
-
Reagents: Sodium methoxide, methanol.
-
Outcome: Chiral methyl ester.
Caption: Options for chiral auxiliary cleavage.
Application in Natural Product Synthesis: The Total Synthesis of (+)-Brefeldin A
The true power of the this compound and its analogs is showcased in their application to the total synthesis of complex natural products. A notable example is the synthesis of (+)-Brefeldin A, a macrolide antibiotic with potent biological activities.[7] In several synthetic approaches to this molecule, an Evans-type auxiliary is employed to set key stereocenters in the molecule's core.
In a representative synthesis, a chiral oxazolidinone auxiliary is used in an asymmetric aldol reaction to construct the C4 and C5 stereocenters of the cyclopentane ring of Brefeldin A. This step is crucial as it establishes the relative and absolute stereochemistry of a significant portion of the molecule. The high diastereoselectivity of the aldol reaction ensures that the desired stereoisomer is obtained in high enantiomeric excess, streamlining the subsequent steps of the synthesis.
Following the aldol reaction, the auxiliary is cleaved, often reductively to provide a primary alcohol, which then serves as a handle for further functionalization and elaboration into the final natural product. The ability to reliably and predictably install these critical stereocenters early in the synthetic sequence is a testament to the utility of this class of chiral auxiliaries.
Conclusion: An Enduring Tool for Asymmetric Synthesis
The this compound, as a member of the esteemed family of Evans' auxiliaries, continues to be a cornerstone of modern asymmetric synthesis. Its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, coupled with the reliability and predictability of the outcomes, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to effectively harness the power of this chiral auxiliary in their own synthetic endeavors, from the construction of simple chiral building blocks to the total synthesis of complex, life-saving natural products.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. BenchChem.
-
[Author(s) of the Brefeldin A synthesis paper]. (2008). Total synthesis of (+)-brefeldin A. Organic Letters, 10(8), 1533-6. [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(38), 21376-21415. [Link]
- Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2).
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. CHIMIA International Journal for Chemistry, 60(7), 449-453.
-
Raghavan, S., & Taber, D. F. (2017). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal. [Link]
- Hale, K. J., et al. (2016). Total Synthesis of the Antitumor Macrolides, (+)-Brefeldin A. Queen's University Belfast Research Portal.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
-
Lee, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(18), 3328. [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- [Author(s) of the Brefeldin A synthesis paper]. (1980). A synthesis of (±)-brefeldin A.
-
Kim, H., & Lee, J. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules, 23(4), 933. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1533-1541. [Link]
- [Author(s) of the diastereoselective alkylation paper]. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal.
- BenchChem. (2025).
- [Author(s) of the diastereoselective alkylation paper]. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- [Author(s) of the diastereoselective alkylation paper]. (2022). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
- Crimmins, M. T., & Chaudhary, K. (2000). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. Organic Letters, 2(6), 775-777.
- BenchChem. (2025). An In-Depth Technical Guide to the Formation of 4-(sec-Butyl)oxazolidine-2,5-dione. BenchChem.
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. [Link]
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Crimmins, M. T., & O'Bryan, E. A. (2010). Enantioselective total synthesis of spirofungins A and B. Organic Letters, 12(19), 4416-4419. [Link]
- [Author(s) of the spiro Ganoderma meroterpenoids synthesis paper]. (2022). Total synthesis of spiro Ganoderma meroterpenoids spiroapplanatumines B, D, F, and H. Organic Chemistry Frontiers.
- [Author(s) of the oxazolidine production paper]. (1975). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Journal of Pharmaceutical Sciences, 64(4), 655-657.
-
Crimmins, M. T., Zhang, Y., & Diaz, F. A. (2006). Total Synthesis of Mucocin. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for the N-arylation of the Oxazolidine-2,4-dithione Ring. BenchChem.
- Govek, T. D., & Overman, L. E. (2001). A Biomimetic Total Synthesis of (−)-Spirotryprostatin B and Related Studies.
- White, J. D., et al. (2005). Studies on the Synthesis of Gymnodimine (I). Construction of the Spiroimine Portion via Diels—Alder Cycloaddition.
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Application Notes & Protocols: Diastereoselective Synthesis of α-Amino Acids Utilizing Chiral 1,3-Oxazolidine-2,5-Dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development.[1] These unique building blocks are integral to creating novel peptides and small molecules with enhanced potency, stability, and therapeutic profiles.[1] This guide provides a detailed exploration of a powerful and reliable strategy for achieving this: the use of chiral auxiliaries to direct the stereochemical outcome of α-alkylation reactions.
While the foundational principles of this chemistry have been extensively developed using classic Evans-type oxazolidinone auxiliaries, this document will focus on the application of these principles to the (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione system. It is important to note that while the core methodology is well-established for related structures, the specific application of this dione auxiliary is less documented in peer-reviewed literature. Therefore, the following protocols are presented as a robust, theoretically grounded framework adapted from highly successful, analogous systems, providing a strong starting point for researchers exploring this specific chiral scaffold.
Principle of the Method: Chiral Auxiliary-Directed Alkylation
The overall strategy involves the temporary attachment of a prochiral carboxylic acid derivative to the chiral auxiliary, this compound. The inherent chirality of the auxiliary then guides the approach of an electrophile to a specific face of the corresponding enolate, leading to the formation of a new stereocenter with a high degree of predictability. The final step involves the cleavage of the auxiliary, which can often be recovered and recycled, to release the desired, enantiomerically enriched α-substituted carboxylic acid, a direct precursor to the target amino acid.[2]
The key to the high diastereoselectivity lies in the formation of a rigid, chelated enolate structure. Upon deprotonation with a suitable base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide), the metal cation is believed to coordinate with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, effectively blocks one face of the enolate from the incoming electrophile.[3]
Mechanistic Rationale and Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate intermediate. For N-acylated oxazolidinones, deprotonation typically leads to the selective formation of the (Z)-enolate to minimize A(1,3) allylic strain.[4]
The chiral auxiliary, this compound, possesses a stereocenter at the C4 position. The methyl group at this position serves as the primary stereocontrolling element. In the chelated (Z)-enolate, this methyl group effectively shields the si-face of the enolate. Consequently, the electrophile (R-X) is directed to approach from the less sterically hindered re-face, resulting in the preferential formation of one diastereomer.
Detailed Experimental Protocols
The following protocols are adapted from well-established procedures for Evans-type auxiliaries and should be optimized for the specific substrate and the this compound system.[3] All manipulations of moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: N-Acylation of the Chiral Auxiliary
This step attaches the prochiral acyl group to the nitrogen of the auxiliary.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes. Causality Note: This deprotonation generates the lithium amide, which is a potent nucleophile for the subsequent acylation.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (R-CH₂COCl, 1.1 equiv) in anhydrous THF. Add this solution dropwise to the lithium amide solution at -78 °C.
-
Quenching: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinedione.
| Reagent/Parameter | Rationale for Selection | Typical Conditions |
| Base | n-BuLi is a strong, non-nucleophilic base ideal for complete deprotonation of the N-H bond. | 1.05 equivalents |
| Solvent | Anhydrous THF is aprotic and effectively solvates the lithium intermediates. | Anhydrous, ~0.1 M concentration |
| Temperature | -78 °C prevents side reactions and ensures controlled acylation. | -78 °C to 0 °C |
| Acylating Agent | Acid chlorides are highly reactive, ensuring efficient acylation. Anhydrides can also be used.[3] | 1.1 equivalents |
Protocol 2: Diastereoselective α-Alkylation
This is the key stereocenter-forming step.
-
Preparation: Dissolve the purified N-acyl auxiliary (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a solution in THF) dropwise. Stir the resulting solution at -78 °C for 45 minutes. Causality Note: NaHMDS is a strong, sterically hindered base that cleanly generates the (Z)-enolate without competing nucleophilic attack. Sodium enolates often exhibit enhanced reactivity and selectivity compared to lithium enolates.[4]
-
Alkylation: Add the electrophile (e.g., benzyl bromide, allyl iodide, 1.2-1.5 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify the product via flash column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This step liberates the final chiral carboxylic acid and allows for recovery of the auxiliary.
-
Preparation: Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv). Causality Note: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group, minimizing undesired cleavage of the oxazolidinedione ring itself.[3]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Work-up and Isolation: Acidify the mixture to pH ~2-3 with aqueous HCl. Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary. Then, extract the aqueous layer again with ethyl acetate (3x) to isolate the desired chiral carboxylic acid. Dry the organic layers over Na₂SO₄ and concentrate to yield the product.
| Cleavage Method | Product Type | Reagents |
| Hydrolytic | Carboxylic Acid | LiOH / H₂O₂ |
| Reductive | Primary Alcohol | LiBH₄ or LiAlH₄ |
| Transesterification | Ester | NaOMe / MeOH |
Concluding Remarks for the Researcher
This guide outlines a robust and highly diastereoselective method for synthesizing chiral α-amino acid precursors. The success of the this compound as a chiral auxiliary within this framework will depend on its ability to form a rigid, chelated enolate that effectively biases the trajectory of the incoming electrophile. Researchers should anticipate the need for some optimization, particularly in the enolate formation and alkylation steps, to achieve maximum diastereoselectivity for their specific substrates. Careful purification of intermediates and accurate determination of diastereomeric excess are critical for a successful outcome. The principles laid out here, grounded in decades of research on related chiral auxiliaries, provide a high-confidence pathway to novel and valuable chiral building blocks.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Chemical Communications (RSC Publishing).
- Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Smith, T. E., et al. (2008).
- NIH. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Wiley. Asymmetric Synthesis of Non-Proteinogenic Amino Acids.
- Wikipedia. Chiral auxiliary.
- Organic Letters. (2005).
- NIH. (2020).
- Evans, D.A.
- Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
- ResearchGate. (2002). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- PMC. (2014).
- Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
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- 3. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
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Mastering Stereocontrol: A Detailed Guide to Conjugate Addition Reactions with (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
An Application Note and Protocol for Asymmetric Synthesis:
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for performing diastereoselective conjugate addition reactions using the chiral auxiliary (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Derived from L-alanine, this auxiliary offers a robust and predictable method for establishing new stereocenters, a critical task in the synthesis of complex, biologically active molecules. We will explore the mechanistic underpinnings of this powerful transformation, provide step-by-step procedures for substrate synthesis, the core conjugate addition reaction, and auxiliary removal, and present data in a clear, actionable format. This document is intended for researchers, scientists, and professionals in drug development engaged in asymmetric synthesis.
Introduction: The Imperative of Asymmetric Synthesis
In the landscape of modern organic chemistry and drug discovery, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed.[1][2] Among the most reliable and versatile of these are the oxazolidinones, first popularized by David A. Evans.[2]
The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon bond formation.[3][4] When applied to α,β-unsaturated systems attached to a chiral oxazolidinone, this reaction allows for the highly controlled installation of a new stereocenter at the β-position. The this compound, an N-acyloxazolidinone, provides a rigid scaffold that effectively dictates the trajectory of the incoming nucleophile, leading to products with high diastereoselectivity.[2][5]
The Principle of Diastereoselection: Causality and Mechanism
The remarkable stereocontrol exerted by the oxazolidinone auxiliary is not magic; it is a direct consequence of predictable steric and electronic interactions. The high degree of asymmetric induction is primarily attributed to the formation of a rigid, chelated intermediate.[2][5]
-
Activation and Chelation: The reaction is often mediated by a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This activation polarizes the α,β-unsaturated system, making the β-carbon more electrophilic. More importantly, it locks the N-acyl group into a specific conformation, the syn-s-cis conformer.[6][7]
-
Facial Shielding: In this rigid, chelated state, the methyl group at the C4 position of the chiral auxiliary acts as a steric shield, effectively blocking one face of the planar enoate system.[2][5]
-
Directed Nucleophilic Attack: Consequently, the incoming nucleophile is forced to approach from the less sterically hindered face. For a (4S)-configured auxiliary, this directs the nucleophile to attack the Re face of the β-carbon, predictably forming a new stereocenter with a specific configuration.
Soft nucleophiles, such as organocuprates (Gilman reagents), are ideal for this transformation as they preferentially undergo 1,4-conjugate addition rather than direct 1,2-addition to the carbonyl group.[3][8][9]
Figure 1: Logical workflow of the diastereoselective conjugate addition mechanism.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Organolithium reagents and Lewis acids are highly reactive and require careful handling under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preparation of the N-Enoyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
This protocol details the acylation of the chiral auxiliary with crotonyl chloride to generate the Michael acceptor.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes)
-
Crotonyl chloride (1.1 eq)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and backfill with argon.
-
Dissolution: Dissolve this compound in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. A color change is typically observed. Stir the solution for 30 minutes at -78 °C.
-
Acylation: Add crotonyl chloride dropwise to the lithium salt solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonyloxazolidinone.
Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate
This protocol describes a typical conjugate addition using a Gilman reagent.
Materials:
-
N-crotonyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq)
-
Copper(I) Iodide (CuI, 1.5 eq)
-
Methyllithium (MeLi, 3.0 eq, solution in Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Cuprate Formation: In a flame-dried, argon-purged flask, suspend CuI in anhydrous Et₂O and cool to 0 °C. Slowly add MeLi solution. The mixture will change color as the Gilman reagent (LiMe₂Cu) forms. Stir for 30 minutes at this temperature.
-
Reaction Setup: In a separate flame-dried, argon-purged flask, dissolve the N-crotonyloxazolidinone from Protocol 1 in anhydrous Et₂O.
-
Addition: Cool the solution of the Michael acceptor to -78 °C. Slowly add the freshly prepared Gilman reagent from step 1 via cannula or syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching small aliquots. A typical reaction time is 2-4 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by a portion of 2M aqueous ammonia to complex the copper salts (the aqueous layer will turn deep blue).
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or Et₂O (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired adduct. The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the purified product.
Figure 2: High-level experimental workflow diagram.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the hydrolytic removal of the auxiliary to yield the corresponding chiral carboxylic acid.
Materials:
-
Conjugate addition product (from Protocol 2)
-
THF/Water solvent mixture
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH)
Procedure:
-
Setup: Dissolve the product from Protocol 2 in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add aqueous hydrogen peroxide, followed by an aqueous solution of LiOH.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate). The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
-
Purification: Dry and concentrate the organic layer to yield the chiral carboxylic acid. Further purification may be performed if necessary.
Data Presentation: Representative Results
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts. Below is a table summarizing typical results for conjugate addition reactions to N-enoyloxazolidinones, illustrating the high levels of stereocontrol achievable.
| Entry | Nucleophile Source | R Group | Lewis Acid | Temp (°C) | Yield (%) | d.r. |
| 1 | Me₂CuLi | Methyl | None | -78 | >95 | >98:2 |
| 2 | Bu₂CuLi | n-Butyl | None | -78 | >90 | >98:2 |
| 3 | Ph₂CuLi | Phenyl | None | -78 | >90 | >95:5 |
| 4 | Allyl-TMS + TiCl₄ | Allyl | TiCl₄ | -78 | ~85 | >95:5 |
| 5 | Thiophenol + Base | SPh | None | 0 | >95 | >90:10 |
Data are representative and may vary based on specific substrate and reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried and reactions are performed under a positive pressure of an inert gas.
-
1,2-Addition Byproducts: The use of "harder" nucleophiles like organolithium or Grignard reagents directly can lead to competitive 1,2-addition at the carbonyl carbon. Transmetalation to form softer organocuprates is crucial to favor 1,4-addition.[3]
-
Temperature Control: Low temperatures are critical for maximizing diastereoselectivity by favoring the highly organized, chelated transition state.[10] Inconsistent temperature control can lead to lower d.r. values.
-
Auxiliary Recovery: Efficient recovery of the valuable chiral auxiliary is important for the overall economy of the synthesis. Optimize the work-up procedure for its isolation from the aqueous layer.
Conclusion
The this compound stands as a highly effective and reliable chiral auxiliary for directing conjugate addition reactions. By leveraging a well-understood mechanism based on Lewis acid chelation and steric shielding, chemists can predictably synthesize β-functionalized carbonyl compounds with excellent diastereoselectivity. The protocols outlined in this application note provide a robust framework for implementing this methodology, enabling the efficient construction of key chiral building blocks for pharmaceutical and natural product synthesis.
References
-
Palomo, C., Oiarbide, M., & García, J. M. (2010). Diastereoselective Conjugate Addition of Organocuprates to Chiral N-Enoyl Oxazolidinethiones. Organic Letters, 12(19), 4268–4271. [Link]
-
Ioppolo, A., et al. (2006). Diastereoselective Conjugate Addition of Organocuprates to N-[4-(Dibenzylaminobutenoyl)]oxazolidinone. Synthesis of chiral β-substituted γ-aminoacids. ResearchGate. [Link]
-
Sibi, M. P., et al. (2007). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. NIH Public Access. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2010). Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. PubMed. [Link]
-
Pérez, J. J., et al. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Deng, L., et al. (2009). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. NIH Public Access. [Link]
-
Aghazadeh, M., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]
-
Jung, M. E., & Lew, W. (1990). Diastereoselective organocuprate addition to homochiral ketals of 3-acetylcyclopent-2-en-1-one. Tetrahedron Letters, 31(43), 6221-6224. [Link]
-
Aghazadeh, M., et al. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia. [Link]
-
Organic Chemistry. (2019). 14.03 Examples of Conjugate Addition Reactions. YouTube. [Link]
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- 10. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Large-Scale Synthesis and Purification of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Introduction: Beyond Conventional Chiral Auxiliaries
In the field of asymmetric synthesis, N-acyl-2-oxazolidinones, famously known as Evans auxiliaries, are ubiquitous. However, a distinct yet structurally related class of compounds, the 1,3-oxazolidine-2,5-diones, serves a critical and different purpose. These molecules are not typically used as external chiral auxiliaries for reactions like alkylations but are themselves valuable chiral building blocks. Specifically, they are the N-carboxyanhydrides (NCAs) of amino acids.
The target of this guide, (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , is the NCA derived from N-methyl-L-alanine. NCAs are high-energy cyclic monomers essential for the ring-opening polymerization (ROP) to produce well-defined polypeptides.[1] These synthetic polypeptides have broad applications in drug delivery, tissue engineering, and regenerative medicine.[2][3]
The synthesis of NCAs is dominated by the Fuchs-Farthing method, which traditionally utilizes the highly toxic phosgene gas.[4] For large-scale laboratory and pilot-plant production, safer and more manageable phosgene surrogates are required. This guide provides a comprehensive framework for the multi-hundred-gram synthesis of this compound using triphosgene, a stable solid phosgene equivalent, and details robust purification strategies amenable to large scales.[5]
Part I: Synthesis Strategy & Chemical Rationale
The Fuchs-Farthing Reaction with a Triphosgene Surrogate
The core transformation involves the reaction of an amino acid with phosgene or a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) has become the reagent of choice for laboratory scale-up as it is a crystalline solid that is safer to handle and generates phosgene in situ, allowing for better stoichiometric control.[5][6]
The mechanism proceeds in two key stages:
-
N-Chlorocarbonylation: The nitrogen of the N-methyl-L-alanine starting material attacks a carbonyl carbon of the in situ-generated phosgene. This forms an N-chlorocarbonyl intermediate.
-
Intramolecular Cyclization: The carboxylate oxygen of the intermediate then performs an intramolecular nucleophilic attack on the newly formed chlorocarbonyl group, displacing the chloride and closing the five-membered ring to yield the desired NCA and hydrogen chloride (HCl) as a byproduct.
A significant challenge in NCA synthesis is the generation of HCl, which can catalyze the decomposition of the acid-sensitive NCA product or form hydrochloride salts with unreacted starting material.[7][8] Therefore, the reaction must be performed under strictly anhydrous conditions. Modern protocols have introduced HCl scavengers, such as epoxides, to create a more robust, moisture-tolerant process, a crucial consideration for large-scale synthesis where ensuring completely anhydrous conditions can be challenging.
Part II: Large-Scale Synthesis Protocol (>100 g)
This protocol is adapted from established large-scale procedures for NCA synthesis.[2][9]
Safety Precautions:
-
Triphosgene is toxic and corrosive. It decomposes to release phosgene upon heating or contact with nucleophiles. All manipulations must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Reactions involving phosgene generation should have a quench trap (e.g., a bubbler containing concentrated NaOH solution) connected to the reaction vessel's outlet to neutralize any excess phosgene or HCl gas.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| N-Methyl-L-alanine | 103.12 | 150.0 g | 1.45 | 1.0 |
| Triphosgene | 296.75 | 151.0 g | 0.51 | 0.35 |
| Anhydrous Tetrahydrofuran (THF) | - | 2.25 L | - | - |
Protocol:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser with N-methyl-L-alanine (150.0 g, 1.45 mol).
-
Solvent Addition: Add anhydrous THF (2.25 L) to the flask. Begin vigorous stirring to create a fine suspension of the amino acid.
-
Reagent Addition: Carefully add the triphosgene (151.0 g, 0.51 mol) to the suspension in one portion.
-
Causality: Adding triphosgene as a solid to the suspension is a standard and safe procedure for this scale. The reaction initiation is often observed by a slight exotherm and the slow dissolution of the suspended amino acid.
-
-
Reaction Monitoring: Heat the reaction mixture to 50-55 °C. The reaction is typically accompanied by the evolution of HCl gas. Monitor the reaction's progress by observing the clarification of the solution. The reaction is generally complete within 4-6 hours when the mixture becomes a clear, pale-yellow solution.
-
Insight: While some modern protocols suggest the reaction can be driven by its own exotherm at room temperature, gentle heating provides a more controlled and predictable reaction rate for large-scale batches.[10]
-
-
Reaction Completion & Cooling: Once the reaction is complete (as indicated by a clear solution), cool the mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation of the product. This will yield a crude solid or viscous oil.
Part III: Purification Strategies for NCAs
The purity of NCA monomers is paramount for successful polymerization.[2] Impurities can terminate the polymerization chain, leading to low molecular weight polypeptides. The choice of purification method depends on the scale of the synthesis and the physical properties of the NCA.
| Purification Method | Scale Suitability | Pros | Cons | Rationale for Use |
| Recrystallization | Small to Large | Can achieve very high purity; removes most common impurities. | Can be low-yielding; requires multiple cycles; difficult for oily or low-melting point NCAs.[11] | The gold standard for crystalline NCAs when yield is not the primary concern. |
| Flash Chromatography | Small to Medium | Fast; highly effective for non-crystalline NCAs; removes a wide range of impurities.[12] | Requires large volumes of solvent; must be performed quickly under anhydrous conditions. | Ideal for purifying difficult-to-crystallize NCAs or for achieving high purity on a sub-100g scale.[13] |
| Celite Filtration | Large (>100 g) | Excellent for large scale; effectively removes insoluble impurities (e.g., amino acid hydrochlorides); simple and fast. [2] | Primarily removes particulates; may not remove soluble impurities. Often used before recrystallization. | The method of choice for the initial workup of large-scale reactions to remove the bulk of solid impurities before final polishing.[10] |
For the large-scale synthesis described, a combination of Celite filtration followed by a single, carefully executed recrystallization provides the most efficient and effective path to high-purity material.
Part IV: Large-Scale Purification Protocol
This protocol combines Celite filtration with recrystallization. All glassware must be oven-dried, and solvents must be anhydrous.
Materials & Reagents:
-
Crude this compound (from Part II)
-
Celite® 545 (or equivalent diatomaceous earth)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Heptane or Hexane
Protocol:
-
Preparation of Filtration Bed: Prepare a filtration setup with a large fritted glass funnel (or a Büchner funnel with filter paper). Add a 2-3 inch pad of Celite and gently compact it. Wash the Celite pad with anhydrous THF to remove any dust and to pre-wet the filter bed.
-
Dissolution of Crude Product: Dissolve the crude NCA from Part II in a minimal amount of anhydrous THF (approx. 4-6 mL per gram of crude material).
-
Celite Filtration: Pass the NCA/THF solution through the prepared Celite bed. Use a gentle vacuum to speed up the filtration.
-
Rinsing: Rinse the reaction flask and the Celite pad with additional anhydrous THF (approx. 3-5 mL per gram of crude material) to ensure complete transfer of the product.
-
Concentration: Combine all the filtrates and concentrate the solution on a rotary evaporator (water bath < 40 °C) until a concentrated oil or solid remains.
-
Recrystallization: a. Dissolve the concentrated product in a minimal amount of warm (30-40 °C) anhydrous THF. b. Transfer the solution to an Erlenmeyer flask and slowly add anhydrous heptane (or hexane) while stirring until the solution becomes persistently cloudy. c. Allow the flask to stand undisturbed at room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration using a clean Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold heptane. Dry the product under high vacuum to remove all residual solvents.
Part V: Characterization and Storage
Characterization:
-
FT-IR Spectroscopy: The product should exhibit two characteristic strong carbonyl stretching peaks for the anhydride moiety, typically found around 1850 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be clean and correspond to the expected structure of this compound.
-
Purity: Purity should be assessed by NMR and, if necessary, by elemental analysis. The absence of unreacted starting material and solvent is critical.
Storage: NCAs are highly sensitive to moisture and can degrade or polymerize upon exposure to ambient air.[14]
-
Store the high-purity, dry product in a sealed container under an inert atmosphere (argon or nitrogen).
-
For long-term stability, store the container at -20 °C or below.[2]
References
-
Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Taylor & Francis Online URL: [Link]
-
Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Semantic Scholar URL: [Link]
-
Title: General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography Source: PubMed URL: [Link]
-
Title: General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography Source: ACS Publications URL: [Link]
-
Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Taylor & Francis Online URL: [Link]
-
Title: Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides Source: ResearchGate URL: [Link]
-
Title: General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography Source: ResearchGate URL: [Link]
-
Title: An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates Source: Taylor & Francis Online URL: [Link]
-
Title: Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides Source: JoVE URL: [Link]
-
Title: General Method for Purification of R-Amino acid-N-carboxyanhydrides Using Flash Chromatography Source: ACS Publications URL: [Link]
-
Title: Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform Source: ACS Omega URL: [Link]
-
Title: N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids Source: The Royal Society of Chemistry URL: [Link]
-
Title: Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform Source: National Institutes of Health URL: [Link]
- Title: Method of purifying amino acid n-carboxy anhydride Source: Google Patents URL
-
Title: A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of Source: Nature Communications URL: [Link]
-
Title: Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids Source: CCS Chemistry URL: [Link]
-
Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI URL: [Link]
-
Title: Phosgenation of N-alkylamino alcohols 1a-f Source: ResearchGate URL: [Link]
-
Title: A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides Source: ChemRxiv URL: [Link]
-
Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Taylor & Francis Online URL: [Link]
-
Title: Recrystallization Source: Unknown URL: [Link]
-
Title: Recrystallization1 Source: Unknown URL: [Link]
-
Title: Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of Source: TU Dresden URL: [Link]
-
Title: Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials Source: ACS Publications URL: [Link]
-
Title: Amino acid N-carboxyanhydride Source: Wikipedia URL: [Link]
-
Title: Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides Source: Frontiers URL: [Link]
Sources
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Application Note: A Practical Guide to Post-Reaction Recycling of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Abstract
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, is a pivotal monomer in the synthesis of advanced polypeptides and peptidomimetics. Incomplete conversion during polymerization reactions is common, leading to significant quantities of unreacted monomer in the crude product. Disposal of this valuable chiral building block is both economically and environmentally suboptimal. This guide provides detailed, field-proven protocols for the strategic recycling of this compound from post-reaction mixtures. We present two core strategies: (1) a robust and broadly applicable method based on controlled hydrolysis to recover the precursor, N-methyl-L-alanine, and (2) a more specialized protocol for the direct recovery of the intact monomer. The causality behind experimental choices, self-validating quality control metrics, and comprehensive workflow visualizations are provided to empower researchers in drug development and materials science to implement sustainable and cost-effective practices.
Foundational Principles: Understanding the Chemistry of Recycling
The successful recovery of this compound or its precursor hinges on a clear understanding of its inherent reactivity. As an N-carboxyanhydride, the molecule's five-membered ring is strained and highly susceptible to nucleophilic attack.
Inherent Instability and Reactivity Profile
The oxazolidine-2,5-dione ring is an activated derivative of an amino acid, designed for reactivity. The two carbonyl groups create electrophilic centers, making the ring prone to opening. The material safety data sheet explicitly warns to avoid moisture, as water is a sufficient nucleophile to initiate hydrolysis.[1] This reactivity is advantageous for polymerization but presents a challenge for direct recovery.[2][3]
The Primary Recycling Pathway: Controlled Hydrolysis
The most reliable strategy for recycling involves the deliberate and controlled hydrolysis of any residual monomer back to its constituent amino acid, N-methyl-L-alanine. This process is essentially a saponification of the cyclic anhydride structure.
The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring opening. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the amino acid salt. Subsequent acidification to the isoelectric point (pI) of N-methyl-L-alanine allows for its isolation. This method is highly effective because it converts the unstable, reactive monomer into a stable, crystalline, and easily purifiable amino acid.[4][5]
Alternative Pathway: Direct Monomer Recovery
In specific instances—typically where the synthesized polymer has drastically different solubility characteristics than the monomer and the reaction has proceeded cleanly with minimal side products—direct recovery of the intact NCA is feasible. This approach avoids the chemical step of hydrolysis and subsequent re-synthesis of the NCA. However, it carries a higher risk of failure, as the NCA can easily polymerize or degrade during concentration and purification steps if exposed to trace amounts of water, heat, or nucleophilic impurities.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with integrated quality control checkpoints. The choice between protocols depends on the specific properties of the reaction product and the laboratory's capabilities.
Decision-Making Workflow
The following diagram illustrates the logical process for selecting the appropriate recycling strategy.
Caption: Decision tree for selecting the optimal recycling protocol.
Protocol 1: Hydrolytic Cleavage and Recovery of N-methyl-L-alanine
This protocol is the recommended standard due to its robustness and high recovery rates of the valuable chiral precursor.
Objective: To quantitatively convert residual this compound into N-methyl-L-alanine, which can then be isolated in high purity.
Workflow Visualization:
Caption: Step-by-step workflow for the hydrolytic recovery of N-methyl-L-alanine.
Detailed Methodology:
-
Reaction Quenching and Hydrolysis:
-
Once the primary reaction (e.g., polymerization) is deemed complete, cool the reaction vessel to room temperature.
-
While stirring, add 1.5 molar equivalents of 1M aqueous sodium hydroxide (NaOH) for every 1 equivalent of initial NCA monomer used. Causality: Using a slight excess of base ensures the complete saponification of the ester- and anhydride-like bonds in the NCA ring, driving the hydrolysis to completion.
-
Continue stirring at room temperature for 2-4 hours. Monitor the disappearance of the NCA peak (e.g., by TLC or a quenched HPLC sample). The hydrolysis should be complete when the NCA is no longer detectable.
-
-
Separation of Product and Amino Acid Salt:
-
If the polymer product is soluble in the aqueous basic mixture, it must be precipitated. Slowly add 1M hydrochloric acid (HCl) dropwise to adjust the pH to a point where the polymer precipitates (often pH < 4), while the protonated amino acid remains in solution.
-
Separate the precipitated polymer by filtration or centrifugation. Wash the polymer solid with a small amount of deionized water to recover any trapped amino acid salt.
-
Combine the initial aqueous filtrate and the washings. This solution contains the N-methyl-L-alanine hydrochloride salt.
-
-
Isolation and Purification of N-methyl-L-alanine:
-
Place the aqueous solution in an ice bath to cool.
-
Slowly adjust the pH to the isoelectric point (pI) of N-methyl-L-alanine, which is approximately 6.0. Use 1M NaOH for this adjustment. Causality: At its pI, the amino acid exists as a zwitterion with minimal net charge, leading to its lowest solubility in water, which is essential for efficient crystallization.[6]
-
Concentrate the solution under reduced pressure to approximately half of its original volume.
-
To the concentrated aqueous solution, add 3-4 volumes of cold methanol. This will precipitate the amino acid while keeping residual salts (like NaCl) in solution.[6]
-
Allow the mixture to stand at 4°C overnight to maximize crystallization.
-
Collect the white crystalline solid by vacuum filtration. Wash the crystals sequentially with small volumes of cold methanol and diethyl ether to remove residual water and soluble impurities.
-
Dry the purified N-methyl-L-alanine under vacuum to a constant weight.
-
Protocol 2: Direct Recovery of Unreacted this compound (Advanced)
Objective: To isolate the intact, unreacted NCA monomer from the post-reaction mixture through non-chemical separation techniques.
Applicability: This method is only recommended when the synthesized polymer is completely insoluble in a solvent that readily dissolves the NCA (e.g., THF, ethyl acetate).
Detailed Methodology:
-
Selective Precipitation of the Polymer:
-
To the crude reaction mixture (e.g., in THF), add a non-solvent for the polymer, such as hexane or heptane, dropwise while stirring until the polymer fully precipitates. Use at least 5-10 volumes of the anti-solvent.
-
Causality: This leverages the solubility difference between the (typically large and less polar) polymer and the (small, more polar) NCA monomer.
-
-
Isolation of the NCA-Containing Filtrate:
-
Filter off the precipitated polymer. Wash the solid with a small amount of the solvent/non-solvent mixture to recover residual NCA.
-
Combine the filtrates.
-
-
Concentration and Purification:
-
Concentrate the filtrate under reduced pressure at low temperature (< 30°C) to avoid thermal degradation or polymerization of the NCA.
-
The resulting crude solid or oil can be purified by recrystallization. A common solvent system is ethyl acetate/hexane or THF/hexane. Dissolve the crude material in a minimal amount of the good solvent (ethyl acetate or THF) and add the non-solvent (hexane) until turbidity persists. Cool to 4°C or -20°C to induce crystallization.
-
Collect the crystals by filtration in a dry environment (e.g., under a nitrogen blanket) and dry under high vacuum.
-
Data Analysis and Quality Control
Rigorous analytical validation is critical to ensure the recovered material is suitable for reuse.
Table 1: Quality Control Specifications for Recovered Materials
| Parameter | Method | Specification (Protocol 1: N-methyl-L-alanine) | Specification (Protocol 2: NCA) |
| Identity | ¹H NMR | Spectrum matches reference standard[7] | Spectrum matches reference standard[8] |
| Purity | HPLC-UV | ≥ 98.0% | ≥ 97.0% (handle with care) |
| Chiral Integrity | Chiral HPLC | > 99.0% enantiomeric excess (ee) | > 99.0% enantiomeric excess (ee) |
| Melting Point | Melting Point Apparatus | Conforms to literature value (~245 °C dec.) | Conforms to literature value |
| Residual Solvent | ¹H NMR / GC-HS | < 0.5% | < 0.5% |
Table 2: Comparative Analysis of Recycling Strategies
| Feature | Protocol 1: Hydrolytic Cleavage | Protocol 2: Direct Recovery |
| Applicability | Universal; works for most reaction mixtures. | Limited; requires specific solubility properties. |
| Robustness | High; tolerant to minor impurities. | Low; sensitive to moisture, heat, and impurities. |
| Typical Yield | High (85-95% recovery of amino acid). | Variable (50-80%); losses during transfers. |
| Final Product | N-methyl-L-alanine (stable precursor). | This compound. |
| Complexity | Moderate; involves chemical steps (hydrolysis, pH adjustment). | Moderate; requires careful handling of sensitive material. |
| Advantage | Recovers a stable, easily stored intermediate. | Avoids re-synthesis of the NCA. |
Conclusion
Implementing a recycling strategy for unreacted this compound is a critical step towards more sustainable and economically viable polypeptide synthesis. The hydrolytic cleavage pathway (Protocol 1) offers a highly reliable and broadly applicable method to recover the valuable N-methyl-L-alanine precursor with high purity and chiral integrity. While direct recovery of the NCA (Protocol 2) is feasible under ideal conditions, its operational sensitivity makes it a less universally applicable choice. By adopting these protocols, research and development laboratories can significantly reduce chemical waste and improve the overall efficiency of their synthetic campaigns.
References
-
Bundgaard, H., & Nielsen, N. M. (1983). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences, 72(11), 1294-1298. [Link]
-
Scribd. (n.d.). Oxazolidine Prodrugs: Hydrolysis Study. Retrieved from [Link]
-
ResearchGate. (2006). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF. [Link]
- Biosynth. (n.d.). This compound Safety Data Sheet.
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]
-
Kricheldorf, H. R. (2010). Polypeptides by light: Photo-polymerization of N-carboxyanhydrides (NCA). Macromolecular Rapid Communications, 31(9-10), 843-847. [Link]
-
ResearchGate. (1972). Purification and characterization of N-methylalanine dehydrogenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Advances in Polymer Science (Vol. 220, pp. 1-75). Springer. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]
- 8. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 54448435 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Methyl-L-Alanine in Pharmaceutical Intermediates using (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: A Guide for Researchers
Introduction: The Significance of N-Methylation in Drug Design
In the landscape of modern drug discovery, the pursuit of enhanced therapeutic properties is paramount. N-methylation of peptide backbones is a potent and widely adopted strategy to overcome some of the inherent limitations of peptide-based therapeutics. The introduction of a methyl group onto the amide nitrogen of a peptide chain can dramatically improve its pharmacokinetic profile by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability for improved oral bioavailability.[1] Furthermore, N-methylation imparts conformational constraints on the peptide backbone, which can pre-organize it into a bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1]
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, serves as a highly efficient building block for the introduction of this crucial N-methylated residue into pharmaceutical intermediates. This guide provides a comprehensive overview of the application of this versatile reagent, including its synthesis, key reactions, and detailed protocols for its use in the synthesis of peptide-based drug candidates.
Chemical Properties and Synthesis of this compound
This compound is a cyclic anhydride that is highly reactive towards nucleophiles, making it an ideal precursor for the formation of amide bonds. Its reaction with primary and secondary amines proceeds cleanly with the liberation of carbon dioxide as the only byproduct, simplifying purification processes.
The synthesis of α-amino acid N-carboxyanhydrides (NCAs) has traditionally involved the use of hazardous reagents like phosgene. However, safer and more environmentally friendly methods have been developed. A notable phosgene-free method involves the use of the T3P® reagent (n-propylphosphonic anhydride) for the cyclization of Boc-protected α-amino acids, which proceeds in high yield and purity without detectable epimerization.[2]
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor for the N-methyl-L-alanine residue in the synthesis of complex peptides and peptidomimetics with therapeutic potential. The steric hindrance provided by the N-methyl group is a key feature that protects the adjacent peptide bond from cleavage by proteases.[1]
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) is a common application. While the direct use of this compound in standard Fmoc-based SPPS is less common due to its high reactivity, it serves as the precursor to the more commonly used Fmoc-N-Me-L-Ala-OH building block. However, for solution-phase synthesis or for specific applications, the NCA can be directly employed. The main challenge in SPPS involving N-methylated amino acids is the slower and often incomplete coupling reaction due to steric hindrance.[1] This necessitates the use of optimized coupling reagents and conditions.
A general workflow for SPPS is depicted below:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Synthesis of an N-Methylated Dipeptide Intermediate via Ring-Opening of this compound
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a dipeptide fragment containing an N-methyl-L-alanine residue. This is a fundamental step in the synthesis of more complex pharmaceutical intermediates.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine as a model)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the amine solution at room temperature. The reaction is typically accompanied by the evolution of carbon dioxide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated dipeptide.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Typical Yield |
| This compound | Benzylamine | N-Benzyl-N-methyl-L-alaninamide | DCM | >90% |
| This compound | Glycine methyl ester | N-(N-methyl-L-alanyl)-glycine methyl ester | THF | >85% |
Protocol 2: Incorporation of N-Methyl-L-Alanine into a Peptide Chain using Fmoc-N-Me-L-Ala-OH in SPPS
This protocol details the more common approach of using the pre-formed Fmoc-protected N-methyl-L-alanine for incorporation into a peptide sequence on a solid support.[3]
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in Dimethylformamide (DMF)
-
Fmoc-N-Me-L-Ala-OH
-
Coupling reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Coupling:
-
In a separate vial, dissolve Fmoc-N-Me-L-Ala-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Visualization of the Coupling Step:
Caption: Activation and coupling of Fmoc-N-Me-L-Ala-OH in SPPS.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the solution-phase reaction can be rigorously monitored by standard analytical techniques like TLC and LC-MS, ensuring the reaction has gone to completion before proceeding to purification. In the case of SPPS, the Kaiser test provides a reliable in-process control to verify the success of each coupling step. A negative Kaiser test is a strong indicator that the coupling reaction is complete and the peptide chain is ready for the next cycle.
Conclusion
This compound is a valuable reagent for the introduction of N-methyl-L-alanine into pharmaceutical intermediates. Its high reactivity and the clean nature of its ring-opening reactions make it an attractive choice for specific synthetic applications. While the direct use of the NCA in SPPS is less common than its Fmoc-protected counterpart, understanding its chemistry and potential applications provides researchers with a powerful tool in the design and synthesis of next-generation peptide-based therapeutics with enhanced pharmacological properties.
References
-
Yu, X., et al. (2023). Efficient Synthesis of N -Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N -Methyl-α-Amino Acids N -Carboxyanhydrides. ResearchGate. Available from: [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]
-
Zhang, D. W., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available from: [Link]
-
Subra, G., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Welcome to the technical support center for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance diastereoselectivity in their chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
I. Understanding the Role of this compound
This compound is a chiral auxiliary, a powerful tool in asymmetric synthesis. It is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary can be cleanly removed and often recovered.
The efficacy of this chiral auxiliary stems from its ability to create a sterically defined environment around the reaction center. The methyl group at the 4-position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl moiety, compelling the electrophile to approach from the less hindered face. This steric control is the cornerstone of achieving high diastereoselectivity.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound.
Q1: How do I attach the chiral auxiliary to my substrate?
The first step is the N-acylation of the this compound. A common and effective method involves the use of an acid chloride in the presence of a base. A milder alternative to strong bases like n-butyllithium is the use of triethylamine with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1] A one-pot method using pivaloyl chloride and triethylamine to generate a mixed anhydride in situ is also a practical approach for coupling carboxylic acids directly.[2]
Q2: Which reaction types are most suitable for this chiral auxiliary?
This auxiliary is particularly effective in reactions that proceed through a defined enolate geometry, such as:
-
Diastereoselective Alkylations: Formation of stereocenters alpha to a carbonyl group.
-
Asymmetric Aldol Reactions: Creating two new stereocenters with high control.
-
Michael Additions: Conjugate additions to α,β-unsaturated systems.
Q3: How do I remove the chiral auxiliary after the reaction?
The method of cleavage depends on the desired functional group. Here are some common methods:
-
To obtain the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide is a mild and effective method.[3]
-
To obtain the aldehyde: Reductive cleavage using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can be employed.[4]
-
To obtain the alcohol: Stronger reducing agents such as lithium borohydride or lithium aluminum hydride can be used.
-
To obtain an ester: Transesterification with a desired alcohol in the presence of a Lewis acid or base catalyst.
Q4: Can I recover the chiral auxiliary?
Yes, in most cases, the this compound can be recovered after the cleavage step, typically by extraction from the reaction mixture. Its recovery and reuse are key advantages of using a chiral auxiliary-based approach.
III. Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound.
Problem 1: Low Diastereoselectivity
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incorrect Enolate Geometry | Ensure the formation of the Z-enolate. For boron enolates, use of dicyclohexylboron chloride or 9-BBN triflate with a tertiary amine base is recommended. For lithium enolates, use of lithium diisopropylamide (LDA) in THF at low temperatures is standard. | The Z-enolate forms a more organized, chair-like Zimmerman-Traxler transition state, which maximizes the steric influence of the chiral auxiliary. |
| Suboptimal Reaction Temperature | Perform the reaction at low temperatures, typically -78 °C. | Lower temperatures increase the energy difference between the diastereomeric transition states, leading to a higher diastereomeric excess (d.e.). |
| Inappropriate Lewis Acid (for Aldol Reactions) | Screen different Lewis acids. Boron-based Lewis acids (e.g., dialkylboron triflates) often give high syn-selectivity. Titanium tetrachloride (TiCl₄) can also be effective, but the stoichiometry can influence the outcome.[5] | The Lewis acid coordinates to both the enolate and the aldehyde, influencing the geometry and rigidity of the transition state. |
| Unsuitable Solvent | Use aprotic, non-coordinating solvents like dichloromethane (DCM) or tetrahydrofuran (THF). | These solvents do not interfere with the chelation of the Lewis acid to the reactants, which is crucial for a well-ordered transition state. |
| Sterically Undemanding Substrate | For acetate aldol reactions, which are known to give low selectivity, consider using a different chiral auxiliary or a modified protocol. | The lack of a substituent at the α-position of the acetate enolate reduces the steric interactions in the transition state that are necessary for high diastereoselectivity. |
Problem 2: Low Reaction Yield
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inefficient N-Acylation | Ensure complete conversion of the carboxylic acid to a more reactive species (e.g., acid chloride or mixed anhydride). For challenging acylations, consider using a more potent coupling agent. | The nitrogen of the oxazolidinone is not highly nucleophilic and requires an activated acylating agent for efficient reaction. |
| Incomplete Enolate Formation | Use a slight excess of a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or titrated. | Incomplete deprotonation leads to unreacted starting material and potentially side reactions. |
| Poor Electrophile Reactivity | For sluggish alkylations, consider using a more reactive electrophile (e.g., iodide instead of bromide) or adding a Lewis acid to activate the electrophile. | Enhancing the electrophilicity of the reaction partner can increase the reaction rate and improve yields. |
| Difficult Auxiliary Cleavage | For sterically hindered products, cleavage may require longer reaction times or elevated temperatures. However, be mindful of potential epimerization. | The accessibility of the carbonyl group of the N-acyl moiety to the cleaving reagent can be sterically hindered. |
Problem 3: Epimerization during Auxiliary Cleavage
| Possible Cause | Suggested Solution | Scientific Rationale |
| Strongly Basic Conditions | Use milder cleavage conditions, such as LiOH/H₂O₂ at 0 °C. Avoid prolonged exposure to strong bases. | The α-proton of the newly formed stereocenter can be acidic. Strong bases can deprotonate this position, leading to racemization or epimerization.[6] |
| Elevated Temperatures | Perform the cleavage reaction at low temperatures (e.g., 0 °C or room temperature) whenever possible. | Higher temperatures can provide enough energy to overcome the activation barrier for epimerization. |
IV. Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol is adapted from a general procedure for the N-acylation of oxazolidinones.[2]
-
To a solution of your carboxylic acid (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add pivaloyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.1 eq) and a catalytic amount of DMAP in anhydrous THF.
-
Cannulate the mixed anhydride solution from step 2 into the oxazolidinone solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
This protocol is a general procedure for Evans-type aldol reactions and should be optimized for specific substrates.
-
Dissolve the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
V. Data Presentation
The choice of Lewis acid can significantly impact the diastereoselectivity of aldol reactions. The following table provides a conceptual overview of how different Lewis acids can influence the outcome. Note: This is a representative table; actual results will vary based on the specific substrates and reaction conditions.
| Lewis Acid | Typical Diastereomeric Ratio (syn:anti) | Comments |
| Bu₂BOTf | >95:5 | Generally provides high syn-selectivity. |
| TiCl₄ | >90:10 (syn) | Stoichiometry can be critical. |
| SnCl₄ | Variable | Can promote either syn or anti products depending on conditions. |
| MgBr₂ | Moderate to good syn-selectivity | Often used for chelation-controlled additions. |
VI. Visualizations
Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereocontrol in Aldol Reaction
Caption: Simplified Zimmerman-Traxler model for stereocontrol.
VII. References
-
Reetz, M. T. (1999). Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1097-1142.
-
Sundén, H., Ta, L., & Axelsson, A. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 11985–11992.
-
Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372.
-
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. (2025). Dipòsit Digital de la Universitat de Barcelona.
-
(L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem. Retrieved from [Link]
-
Eastwood, F. W., et al. (2000). N-acyl-5,5-dimethyl-oxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (18), 3123-3130.
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2).
-
Fragments of 1 H NMR spectra of... ResearchGate. Retrieved from [Link]
-
Smith, T. E., et al. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 80(11), 1331.
-
Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. IRIS UniGe. Retrieved from [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. Retrieved from [Link]
-
Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(15), 4948.
-
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. SpectraBase. Retrieved from [Link]
-
Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. ResearchGate. Retrieved from [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Yields in Alkylation Reactions with (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione as a chiral auxiliary in asymmetric alkylation reactions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Alkylation Yields
Low yields in alkylation reactions utilizing chiral oxazolidinones can often be traced back to a few critical experimental parameters. This section provides a question-and-answer formatted guide to address specific issues you may be encountering.
Question 1: My alkylation reaction is resulting in a low yield or no product at all. What are the most likely causes?
Several factors can contribute to poor or no conversion in the alkylation of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. The primary areas to investigate are inefficient enolate formation, issues with the electrophile, and suboptimal reaction conditions.
Inefficient Enolate Formation: The first critical step is the quantitative deprotonation of the α-carbon to the carbonyl group of the N-acyl chain.[1][2]
-
Base Selection: Strong, non-nucleophilic bases are essential for efficient enolate formation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[1][3] Using a weaker base or a sterically hindered base that cannot efficiently access the α-proton can lead to incomplete enolate formation and reduced yields.[4]
-
Base Quality and Stoichiometry: Ensure the base you are using is fresh and has been properly titrated. Using fewer equivalents of the base than required will result in incomplete deprotonation.[4]
-
Temperature: Enolate formation is typically carried out at low temperatures, such as -78 °C, to minimize side reactions.[3]
Electrophile Issues: The nature and reactivity of your alkylating agent are crucial.
-
Electrophile Reactivity: Highly reactive electrophiles, such as allylic and benzylic halides, are ideal substrates for these reactions.[1] Less reactive electrophiles, like secondary alkyl halides, may require longer reaction times or elevated temperatures, which can lead to side reactions and decomposition. Tertiary alkyl halides are generally not suitable for standard SN2-type alkylation due to their propensity for elimination.[4]
-
Electrophile Purity: Impurities in the alkylating agent can quench the enolate or participate in unwanted side reactions.
Suboptimal Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are standard for these reactions. The presence of moisture will quench the enolate, leading to low yields. Ensure your solvent is rigorously dried before use.
-
Temperature Control: While enolate formation is done at low temperatures, the subsequent alkylation step may require warming. However, excessively high temperatures can lead to decomposition of the substrate or product.[5] The optimal temperature profile is often substrate-dependent.[6]
Question 2: I'm observing a significant amount of unreacted starting material. How can I improve the conversion?
Observing a large amount of unreacted starting material points directly to issues with either enolate formation or the reactivity of your electrophile.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Confirm the concentration of your base via titration.
-
Consider switching to a different strong base (e.g., from LDA to NaHMDS or vice versa) as subtle differences in chelation can impact reactivity.[7]
-
-
Increase Electrophile Equivalents: While a slight excess of the electrophile is common (e.g., 1.1-1.5 equivalents), a significant excess may be necessary for less reactive alkylating agents. However, be mindful that this can complicate purification.
-
Optimize Reaction Time and Temperature:
-
For sluggish reactions, gradually increase the reaction time.
-
Carefully and incrementally increase the temperature after the addition of the electrophile. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance between conversion and decomposition.
-
Question 3: My reaction is messy, with multiple side products. What could be causing this?
The formation of multiple side products often indicates that the reaction conditions are too harsh or that there are competing reaction pathways.
Potential Causes and Solutions:
-
Epimerization: If the α-carbon of your product is acidic, it can be deprotonated by any excess base, leading to a loss of stereochemical integrity.[8] Ensure complete quenching of the reaction upon completion.
-
Over-alkylation: If your product has other acidic protons, it may be susceptible to further alkylation. This is less common at the α-position due to steric hindrance from the first alkyl group and the chiral auxiliary.
-
Elimination Reactions: With sterically hindered electrophiles, elimination can compete with substitution.[4] Using a less hindered base or a more reactive electrophile can mitigate this.
-
Decomposition: The N-acyloxazolidinone scaffold can be sensitive to strong bases and high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Frequently Asked Questions (FAQs)
Q1: How does the this compound auxiliary direct stereoselectivity?
The chiral auxiliary provides a sterically defined environment around the enolate.[9] The substituent at the 4-position (in this case, a methyl group) blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.[1] This results in a highly diastereoselective transformation.
Q2: What is the optimal base for the alkylation of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione?
Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most commonly employed bases for generating the enolate in these reactions.[1][3] The choice between them can sometimes influence the diastereoselectivity and yield, depending on the specific substrate and electrophile.
Q3: Can I use a Lewis acid to enhance the reactivity of my electrophile?
Yes, in some cases, particularly with less reactive electrophiles, a Lewis acid can be used to activate the alkylating agent.[4] However, the choice of Lewis acid and the reaction conditions must be carefully optimized to avoid decomposition of the starting material or product.
Q4: What are the best methods for removing the chiral auxiliary after the alkylation?
The chiral auxiliary can be cleaved under various conditions to yield different functional groups.[5]
-
Hydrolysis to Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method for hydrolyzing the auxiliary to the corresponding carboxylic acid.[8]
-
Reduction to Alcohol: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the acyl group to the corresponding primary alcohol.[5][8]
-
Conversion to Other Functional Groups: The auxiliary can also be converted to esters or amides through various transacylation methods.[10]
Q5: My diastereomeric ratio is lower than expected. How can I improve it?
Low diastereoselectivity can be due to several factors:
-
Incorrect Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity. The choice of base and solvent can influence the enolate geometry.[5]
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is generally advisable.[5]
-
Equilibration: If the reaction is allowed to stir for too long at elevated temperatures, the product may begin to epimerize, leading to a lower diastereomeric ratio.
Summary of Key Reaction Parameters for High Yields
| Parameter | Recommendation | Rationale |
| Base | LDA, NaHMDS | Strong, non-nucleophilic bases ensure complete and rapid enolate formation.[1][3] |
| Solvent | Anhydrous THF | Aprotic and non-coordinating solvent that solubilizes the reagents well. Must be dry to prevent quenching of the enolate. |
| Temperature | Enolate formation at -78 °C; Alkylation temperature is substrate-dependent. | Low temperatures for enolate formation minimize side reactions. The alkylation temperature needs to be optimized for each specific reaction.[3][5] |
| Electrophile | Highly reactive (e.g., allylic, benzylic halides) | More reactive electrophiles allow for milder reaction conditions and shorter reaction times, minimizing side reactions.[1] |
| Stoichiometry | Slight excess of base (1.05-1.1 eq.) and electrophile (1.1-1.5 eq.) | Ensures complete conversion of the starting material. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Detailed Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione with Benzyl Bromide
This protocol provides a detailed, step-by-step methodology for a typical alkylation reaction.
Materials:
-
N-Propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Diisopropylamine
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (appropriate volume for a 0.5 M solution). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula or syringe to the solution of the N-acyloxazolidinone. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) if the reaction is sluggish, but this should be optimized for the specific substrate.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure alkylated product.
-
Analysis: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.
References
- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. (n.d.).
- Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives - Benchchem. (2025).
- Diastereoselective alkylation and methods for chiral auxiliary removal. | Download Scientific Diagram - ResearchGate. (n.d.).
- Chiral auxiliary - Wikipedia. (n.d.).
- Common pitfalls in the use of chiral auxiliaries - Benchchem. (2025).
- evans enolate alkylation-hydrolysisx. (n.d.).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC - NIH. (2023).
- Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016).
- Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Highly Diastereoselective Friedel-Crafts Alkylation Reactions via Chiral ??-Functionalized Benzylic Carbocations - ResearchGate. (2025).
- Stereoselective enolate reaction with chiral auxiliary : r/chemhelp - Reddit. (2019).
- 15: Nu Sub alpha alkylation - Chemistry LibreTexts. (2021).
- Direct Lewis Acid-Catalyzed Conversion of Enantioenriched N-Acyl Oxazolidinones to Chiral Esters, Amides, and Acids | Request PDF - ResearchGate. (n.d.).
- Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society - ACS Fall 2025. (n.d.).
- Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
- Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.).
- Chapter 1: Enolate Alkylations. (n.d.).
- EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS Текст научной статьи по специальности - КиберЛенинка. (n.d.).
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - ElectronicsAndBooks. (n.d.).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting epimerization during cleavage of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Technical Support Center: (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Welcome to the technical support guide for the this compound chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. This guide provides in-depth troubleshooting advice, focusing specifically on the critical final step: the cleavage of the auxiliary without compromising the stereochemical integrity of your target molecule. We will delve into the mechanisms of epimerization and provide field-proven protocols to ensure you achieve the highest possible enantiomeric purity in your products.
Section 1: Understanding the Root Cause: The Mechanism of Epimerization
Q1: I'm observing a loss of enantiomeric excess (% ee) after cleaving the auxiliary from my N-acylated product. Why is this epimerization happening?
A1: This is a common and critical issue in asymmetric synthesis. The loss of stereochemical integrity almost always occurs at the carbon atom alpha (α) to the acyl carbonyl group—the very stereocenter you worked so carefully to create.
The underlying cause is the formation of a planar enolate intermediate under basic or, in some cases, harsh acidic conditions.[1][2][3] Here’s the step-by-step mechanism:
-
Acidic α-Proton: The proton on the carbon adjacent to the carbonyl group (the α-proton) is weakly acidic. Its acidity is enhanced by the electron-withdrawing effect of the carbonyl group.
-
Base-Catalyzed Abstraction: During many cleavage procedures, particularly basic hydrolysis, the base abstracts this acidic α-proton.
-
Planar Enolate Formation: This deprotonation results in the formation of a resonance-stabilized enolate anion.[4] This intermediate is planar (sp² hybridized) at the α-carbon, meaning the stereochemical information at that center is temporarily lost.
-
Non-Stereoselective Reprotonation: When the enolate is reprotonated (e.g., by water or another proton source in the reaction mixture), the proton can add back to the planar α-carbon from either face with nearly equal probability. This leads to the formation of both the desired enantiomer and its undesired epimer, resulting in a racemic or partially racemized product.[3][4]
The entire process is a delicate balance. The same basic conditions required to cleave the amide bond can unfortunately also facilitate this destructive epimerization pathway.
Section 2: Troubleshooting Guide: Key Parameters to Control
Q2: My standard hydrolytic cleavage with lithium hydroxide (LiOH) is causing significant epimerization. How can I optimize this specific protocol?
A2: The LiOH/H₂O₂ protocol is popular for converting the N-acyl product to a chiral carboxylic acid, but it is highly susceptible to causing epimerization if not perfectly controlled.[5] The key is to suppress the rate of enolization while still allowing the saponification to proceed.
Core Strategy: Minimize temperature and reaction time. Epimerization is often under thermodynamic control, while the desired cleavage can be achieved under kinetic control at lower temperatures.[6]
Here are the parameters to adjust:
-
Temperature: This is the most critical factor. High temperatures dramatically accelerate the rate of proton abstraction and enolization.
-
Action: Perform the reaction at 0 °C or even lower (e.g., -10 °C). Never run it at room temperature unless you have previously validated that your specific substrate is not prone to epimerization.
-
-
Base Equivalents and Concentration: Using a large excess of a strong base increases the risk.
-
Action: Carefully titrate the amount of LiOH used. Start with a minimal excess (e.g., 1.5-2.0 equivalents) and use a lower concentration to avoid localized "hot spots" of high basicity.
-
-
Solvent System: The standard THF/water system is generally effective.
-
Action: Ensure your THF is peroxide-free but not overly dry, as the reaction requires water. The ratio is important; typically a 3:1 to 4:1 mixture of THF:water is used.
-
-
Reaction Time: Prolonged exposure to the basic medium is detrimental.
-
Action: Monitor the reaction closely by TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material. Do not let it stir overnight "just to be sure."
-
Table 1: Impact of Conditions on Hydrolytic Cleavage
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -10 °C | Significantly reduces the rate of α-proton abstraction.[6] |
| Base (LiOH) | >5 equivalents | 1.5–2.0 equivalents | Minimizes background basicity that drives enolization. |
| H₂O₂ (aq.) | >5 equivalents | ~4.0 equivalents | Excess peroxide is needed to trap the auxiliary, but a massive excess is unnecessary. |
| Reaction Time | >12 hours (overnight) | Monitor closely (e.g., 1-4 hours) | Reduces the time the product is exposed to epimerizing conditions. |
Q3: Are there alternative cleavage methods that are inherently less prone to epimerization?
A3: Absolutely. If your target molecule allows for a different functional group or if hydrolysis proves too problematic, switching your cleavage strategy is a highly effective solution.
-
Reductive Cleavage to Chiral Alcohols: This is often the mildest method. Reagents like lithium borohydride (LiBH₄) are nucleophilic but only weakly basic, significantly reducing the risk of epimerization.
-
Reagent: Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄).
-
Product: Chiral primary alcohol.
-
Advantage: Excellent for sensitive substrates. The auxiliary is recovered intact.
-
-
Transesterification to Chiral Esters: This method avoids harsh hydrolytic conditions. Using metal alkoxides can efficiently generate esters.
-
Reagent: Sodium methoxide (NaOMe) in methanol, or magnesium methoxide (Mg(OMe)₂).
-
Product: Chiral methyl ester.
-
Advantage: Magnesium-based reagents can be particularly mild due to chelation effects, which can prevent the formation of the enolate.
-
-
Reductive Cleavage to Chiral Aldehydes: This is more challenging but possible with careful control.
-
Reagent: Diisobutylaluminum hydride (DIBAL-H) at very low temperatures (-78 °C).
-
Product: Chiral aldehyde.
-
Caution: This method is sensitive and can be complicated by over-reduction to the alcohol.[7]
-
Section 3: Recommended Protocols for Epimerization-Free Cleavage
Protocol 1: Optimized Hydrolytic Cleavage to Carboxylic Acids
This protocol is designed to minimize epimerization by maintaining strict temperature control.
-
Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare a solution of 30% aqueous hydrogen peroxide (4.0 equiv) in water. Cool this solution also to 0 °C.
-
Addition: To the stirred THF solution, add the cold H₂O₂ solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0 equiv).
-
Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C to destroy excess peroxide.
-
Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract the desired carboxylic acid product.
Protocol 2: Reductive Cleavage to Primary Alcohols
This is a robust and generally safer alternative to hydrolysis for preventing epimerization.
-
Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-6 hours).
-
Quenching: Cool the mixture back to 0 °C and quench slowly by the dropwise addition of 1 M NaOH.
-
Workup: Dilute with water and extract the product and auxiliary with an organic solvent. The product can be separated from the auxiliary by column chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How can I accurately determine the extent of epimerization?
-
A: The most reliable methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (SFC). These techniques can separate and quantify the two enantiomers. Alternatively, you can convert your product to a diastereomeric ester using a chiral alcohol (like Mosher's acid) and analyze the diastereomeric ratio by ¹H or ¹⁹F NMR.
-
-
Q: Is the this compound auxiliary recoverable after cleavage?
-
A: Yes. During the workup of most cleavage reactions (e.g., hydrolysis or reductive cleavage), the auxiliary can be recovered by extraction and purified by recrystallization or chromatography, making this a cost-effective methodology.[8]
-
-
Q: Does the structure of my acyl group (the 'R' group) affect the risk of epimerization?
-
A: Yes, significantly. If the α-carbon has substituents that are electron-withdrawing (e.g., phenyl, vinyl, carbonyl), the α-proton becomes more acidic, and the resulting enolate is more stabilized.[9] Such substrates are at a much higher risk of epimerization and require extremely mild and carefully controlled cleavage conditions.
-
Section 5: Troubleshooting Workflow
If you are experiencing epimerization, follow this decision-making process to diagnose and solve the issue.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- BenchChem. (n.d.). Minimizing epimerization during azahexacyclo synthesis. BenchChem.
- Unknown Author. (n.d.). α-Substitution Reactions of Carbonyl Group. University of Ankara.
- Unknown Author. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary).
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. MilliporeSigma.
- Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity.
- Sketchy. (n.d.).
-
Al-Dhuayan, T. M., et al. (2017). Epimerisation in Peptide Synthesis. Molecules, 22(3), 406. [Link]
-
O'Neil, I. A., et al. (2003). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1, 3623-3631. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 4. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acylation of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Welcome to the technical support resource for the N-acylation of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Reaction
The N-acylation of chiral oxazolidinones is a cornerstone of modern asymmetric synthesis, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol. The this compound, a derivative of L-alanine, serves as a valuable chiral auxiliary. The success of subsequent stereoselective alkylation or aldol reactions hinges on the efficient and clean acylation of the N-H bond. This guide will address common challenges encountered during this critical step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the N-acylation of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired N-acyl oxazolidinone is a common frustration. The root cause often lies in the incomplete deprotonation of the oxazolidinone nitrogen or the use of an insufficiently reactive acylating agent.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The pKa of the N-H proton of the oxazolidinone is approximately 9.9. The base used must be strong enough to achieve complete deprotonation, forming the reactive nucleophilic anion. | Use a sufficiently strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the reaction is conducted under anhydrous conditions at low temperatures (-78 °C) to prevent base quenching and side reactions. |
| Poorly Reactive Acylating Agent | Acid chlorides are generally the most reactive acylating agents. If using a less reactive derivative, such as an anhydride or an ester, the reaction may be sluggish. | Activate the carboxylic acid, for example by converting it to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). |
| Steric Hindrance | A sterically bulky acylating agent may react slowly with the oxazolidinone. | Increase the reaction temperature after the initial deprotonation step. Be cautious, as higher temperatures can lead to side reactions. Alternatively, consider a less hindered acylating agent if the synthesis allows. |
| Reaction Quenching | The presence of water or other protic impurities in the solvent or reagents will quench the strong base and the lithium enolate, halting the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products. Understanding the potential side reactions is key to their prevention.
| Side Product | Formation Mechanism | Prevention Strategy |
| Diacylated Product | If the acylating agent is highly reactive and used in excess, it can react with the enolate of the desired product. | Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly to the deprotonated oxazolidinone at low temperature. |
| Epimerization | If the chiral center at C4 is compromised, a loss of stereochemical purity will result. This can be caused by prolonged exposure to strong base or elevated temperatures. | Keep the reaction time to a minimum and maintain a low temperature throughout the addition and reaction. |
| Products from Ring Opening | The oxazolidinone ring can be susceptible to nucleophilic attack and cleavage under harsh conditions, although this is less common. | Avoid excessively high temperatures and prolonged reaction times. Use a non-nucleophilic base where possible. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with your N-acylation reaction.
Caption: A decision-making workflow for troubleshooting N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of this compound?
For most applications, n-butyllithium (n-BuLi) is the base of choice. It is strong enough to ensure complete and rapid deprotonation at low temperatures (-78 °C). Lithium diisopropylamide (LDA) is also effective. Softer, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) can also be used, particularly if the acylating agent is sensitive to nucleophilic attack.
Q2: Which solvent is recommended for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent. Its polarity is suitable for dissolving the reagents, and it has a low freezing point, making it ideal for reactions at -78 °C. Other ethereal solvents like diethyl ether can also be used, but THF is generally preferred.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. The starting oxazolidinone and the acylated product will have different Rf values. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots.
Q4: What is the best way to purify the N-acylated product?
Flash column chromatography on silica gel is the standard method for purification. The polarity of the eluent will depend on the specific acyl group attached. A gradient of ethyl acetate in hexanes is a good starting point.
Q5: Are there any safety precautions I should be aware of?
Yes. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel. Acylating agents like acid chlorides are often corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol provides a general procedure for the N-acylation of this compound using an acid chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acid chloride (1.05 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, add this compound (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Add the acid chloride (1.05 equivalents) dropwise to the solution, again maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A step-by-step workflow for the N-acylation protocol.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Not Voodoo. Deprotonation of Oxazolidinones. [Link]
-
Organic Chemistry Portal. Evans Asymmetric Aldol Reaction. [Link]
Technical Support Center: Navigating the Challenges of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione Auxiliary Removal
Welcome to the technical support center for the (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of this valuable chiral auxiliary. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the successful and stereoretentive cleavage of the auxiliary to yield your desired enantiopure products.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that you may encounter during the removal of the this compound auxiliary. Each problem is presented with its likely causes and detailed, actionable solutions.
Problem 1: Incomplete or Sluggish Cleavage of the Auxiliary
You've followed a standard protocol, but TLC or LC-MS analysis indicates a significant amount of starting material remains even after prolonged reaction times.
-
Possible Cause A: Steric Hindrance
The N-methyl group on the oxazolidinone ring, combined with a sterically demanding acyl group, can hinder the approach of the nucleophile to the exocyclic carbonyl. This is a common challenge with N-substituted oxazolidinones.
Solution:
-
Increase Reagent Stoichiometry: A higher excess of the nucleophile can help drive the reaction to completion. For instance, when using lithium hydroxide and hydrogen peroxide, increasing the equivalents of both reagents can be beneficial.
-
Elevate the Reaction Temperature: A moderate increase in temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid potential epimerization of the product. Monitor the reaction closely by TLC or LC-MS.
-
Extended Reaction Time: Some sterically hindered substrates may simply require longer reaction times for complete conversion.
-
-
Possible Cause B: Nucleophile Choice
Not all nucleophiles are equally effective for every substrate. The choice of nucleophile can be critical, especially for challenging substrates.
Solution:
Consider switching to a different nucleophilic system. While lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a standard, other options may be more effective for your specific molecule.[1]
-
Sodium Methoxide (NaOMe) in Methanol: This can be an effective method for transesterification to yield the methyl ester of your product.
-
Lithium Benzyl Oxide (LiOBn): This reagent can be used to generate the benzyl ester.[1]
-
| Nucleophile System | Typical Conditions | Product | Notes |
| LiOH / H₂O₂ | THF/H₂O, 0 °C to RT | Carboxylic Acid | Standard, mild conditions.[2][3] |
| NaOMe / MeOH | Methanol, 0 °C to RT | Methyl Ester | Useful for subsequent transformations. |
| LiOBn / THF | THF, -78 °C to 0 °C | Benzyl Ester | Milder alternative, can be cleaved hydrogenolytically.[1] |
Problem 2: Formation of an Undesired Hydroxyamide Byproduct
You've successfully cleaved the auxiliary, but you observe a significant amount of a byproduct identified as the ring-opened hydroxyamide.
-
Cause: Endocyclic Cleavage
This is a classic problem in oxazolidinone auxiliary removal. Nucleophilic attack can occur at two sites: the desired exocyclic acyl carbonyl and the undesired endocyclic carbamate carbonyl. Attack at the endocyclic carbonyl leads to the formation of a hydroxyamide byproduct and destruction of the chiral auxiliary.[4] Computational studies have shown that for some nucleophiles, like LiOH alone, attack at the endocyclic carbonyl is favored.[5]
Solution:
The key to avoiding this side reaction is to use a nucleophile that selectively attacks the exocyclic carbonyl. Lithium hydroperoxide (LiOOH) is highly effective in this regard.[1][3] The hydroperoxide anion is a softer nucleophile and exhibits a strong preference for the exocyclic carbonyl.
Experimental Protocol: Selective Exocyclic Cleavage with LiOH/H₂O₂
-
Dissolve the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione substrate in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (typically 4-8 equivalents).
-
Slowly add an aqueous solution of lithium hydroxide (LiOH) (typically 2 equivalents).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to reduce the excess peroxide.
Diagram: Desired Exocyclic vs. Undesired Endocyclic Cleavage
Caption: Nucleophilic attack pathways on the N-acyl oxazolidinone.
-
Problem 3: Epimerization at the α-Stereocenter of the Product
The cleavage reaction was successful, but you've observed a loss of enantiomeric purity in your final product.
-
Cause: Harsh Reaction Conditions
The stereocenter alpha to the carbonyl group is susceptible to epimerization under strongly basic conditions, especially at elevated temperatures. The N-methyl group of the auxiliary does not inherently protect against this, and care must be taken to preserve the stereochemical integrity of the product.
Solution:
-
Maintain Low Temperatures: Perform the cleavage at 0 °C or below. Avoid heating the reaction mixture unless absolutely necessary to overcome steric hindrance, and even then, proceed with caution.
-
Use Milder Reagents: If epimerization is a persistent issue, consider using alternative, milder cleavage methods. For example, reductive cleavage using lithium borohydride (LiBH₄) can yield the corresponding alcohol with high stereochemical fidelity.
-
Buffer the Reaction Mixture: In some cases, careful control of the pH can mitigate epimerization.
-
Problem 4: Difficulty in Purifying the Final Product
You are struggling to separate your desired product from the cleaved auxiliary or other byproducts during workup and chromatography.
-
Cause: Similar Polarities
The cleaved this compound auxiliary is a relatively polar molecule. If your product has a similar polarity, chromatographic separation can be challenging.
Solution:
-
Acid-Base Extraction: If your product is a carboxylic acid, a simple acid-base extraction is highly effective for removing the neutral auxiliary. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ solution). Your carboxylate product will move to the aqueous layer, while the auxiliary remains in the organic layer. Subsequently, acidify the aqueous layer and extract your product back into an organic solvent.
-
Chromatography Optimization: If extraction is not feasible, carefully optimize your column chromatography conditions. A shallow solvent gradient and high-purity silica gel can improve separation.
-
Crystallization: If your product is crystalline, recrystallization can be an excellent method for purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the standard conditions for removing the this compound auxiliary?
A: The most common and reliable method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water solvent system at 0 °C.[2][3] This method is favored for its high selectivity for the desired exocyclic cleavage.[1]
-
Q2: Why is LiOH/H₂O₂ preferred over LiOH alone?
A: LiOH alone can lead to a significant amount of endocyclic cleavage, resulting in the formation of an undesired hydroxyamide byproduct and destruction of the chiral auxiliary.[4][5] The hydroperoxide anion (OOH⁻) is a softer nucleophile that selectively attacks the exocyclic acyl carbonyl, leading to a cleaner reaction and higher yield of the desired carboxylic acid.[1][3]
-
Q3: Can I use other nucleophiles to cleave the auxiliary?
A: Yes, several other nucleophiles can be used, which can be advantageous if you desire a product other than a carboxylic acid. Common alternatives include:
-
Sodium methoxide (NaOMe) in methanol to yield a methyl ester.
-
Lithium borohydride (LiBH₄) for reductive cleavage to the corresponding primary alcohol.
-
Lithium benzyl oxide (LiOBn) to produce a benzyl ester.[1]
-
-
Q4: How can I recover the this compound auxiliary?
A: The auxiliary can typically be recovered from the organic layer after an aqueous workup. If an acid-base extraction was used to isolate a carboxylic acid product, the auxiliary will be in the organic phase. The solvent can be removed under reduced pressure, and the recovered auxiliary can be purified by column chromatography or recrystallization.
-
Q5: What is the impact of the N-methyl group on the cleavage reaction?
A: The N-methyl group has two main effects. First, it can increase steric hindrance around the exocyclic carbonyl, potentially slowing down the cleavage reaction compared to an N-H auxiliary. Second, it can influence the conformation of the N-acyl group, which may affect the diastereoselectivity of reactions prior to cleavage. During cleavage, the primary concern is its potential to sterically impede the incoming nucleophile.
Workflow for Auxiliary Removal and Product Isolation
Sources
Technical Support Center: Purification of Products from (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione Mediated Reactions
Introduction
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable chiral auxiliary employed in asymmetric synthesis to control stereochemistry. While powerful, the purification of the resulting products often presents unique challenges for researchers. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying products from reactions mediated by this auxiliary. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after a reaction using this compound?
A1: The primary impurities typically encountered are the cleaved chiral auxiliary itself, unreacted starting materials, and diastereomeric side products. The cleaved auxiliary, (4S)-4-methyl-3-oxazolidine-2,5-dione, is often water-soluble, facilitating its removal during aqueous workup. However, depending on the reaction conditions, side reactions can lead to byproducts with similar polarities to your desired product, complicating purification.
Q2: My reaction involves the cleavage of the auxiliary. What are the best general methods for its removal?
A2: The choice of cleavage method dictates the initial purification strategy.
-
Hydrolytic Cleavage (e.g., LiOH/H₂O₂): This is a common method for cleaving N-acyl oxazolidinones to yield the corresponding carboxylic acid.[1] The auxiliary can typically be removed by extraction with a suitable organic solvent after the reaction is quenched and the desired product is in the aqueous layer as a salt. Acidification of the aqueous layer then allows for extraction of the purified carboxylic acid.
-
Reductive Cleavage (e.g., LiBH₄): This method yields the corresponding alcohol. Purification often involves quenching the reaction, followed by extraction and chromatographic separation.
-
Transesterification (e.g., NaOMe/MeOH): This yields the methyl ester. The workup usually involves neutralization and extraction, followed by chromatography to separate the ester from the auxiliary.
Q3: I'm struggling to separate my desired diastereomer from a closely related impurity. What chromatographic techniques are most effective?
A3: The separation of diastereomers is a common challenge.[2] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose.[2] For preparative scale, flash column chromatography on silica gel is the workhorse. Optimization of the solvent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides the necessary resolution. Chiral stationary phases can also be highly effective for separating diastereomers.[3]
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization is an excellent technique for purifying solid products and can sometimes even enhance diastereomeric purity. The key is finding a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. A systematic solvent screen is highly recommended.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Incomplete Removal of the Chiral Auxiliary
Symptoms:
-
NMR or LC-MS analysis of your "purified" product shows persistent signals corresponding to the this compound auxiliary.
-
Difficulty in obtaining a pure crystalline product.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Extraction | The auxiliary may have some solubility in the organic phase, especially if the product is highly non-polar. | 1. Increase the number of aqueous extractions: Perform at least 3-5 extractions with water or a slightly basic aqueous solution (e.g., saturated NaHCO₃) to maximize the removal of the acidic auxiliary. 2. Back-extraction: After the initial extraction, wash the combined organic layers with a fresh portion of the aqueous phase. |
| Incomplete Cleavage Reaction | If the auxiliary is still attached to your product, it will not be removed by simple extraction. | 1. Monitor the reaction closely: Use TLC or LC-MS to ensure the cleavage reaction has gone to completion before initiating the workup. 2. Optimize reaction conditions: Re-evaluate the stoichiometry of your cleavage reagents, reaction time, and temperature. |
| Emulsion Formation | The presence of both organic and aqueous phases with surfactants or fine particulates can lead to stable emulsions, trapping the auxiliary. | 1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filter through Celite: This can help to remove particulate matter that may be stabilizing the emulsion. 3. Centrifugation: For small-scale reactions, centrifugation can effectively separate the layers. |
Problem 2: Co-elution of Diastereomers during Column Chromatography
Symptoms:
-
Fractions from column chromatography contain a mixture of your desired product and one or more diastereomers.
-
Poor peak resolution in HPLC or GC analysis of the column fractions.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Solvent System | The chosen mobile phase does not provide sufficient selectivity to resolve the diastereomers. | 1. Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene). 2. Employ a Shallow Gradient: A slow, shallow gradient during column chromatography can significantly improve resolution. 3. Consider Additives: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape and separation. |
| Column Overloading | Applying too much sample to the column leads to broad peaks and poor separation. | 1. Reduce the amount of sample loaded: A general rule of thumb is to load 1-5% of the silica gel weight. 2. Use a larger column: If you need to purify a large amount of material, scale up your column size accordingly. |
| Improper Column Packing | Voids or channels in the silica gel bed can lead to band broadening and decreased resolution. | 1. Use the slurry packing method: This generally results in a more uniform and well-packed column. 2. Ensure the column is vertical: A tilted column can lead to uneven flow and poor separation. |
Problem 3: Product Degradation during Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC or peaks in LC-MS during the purification process.
-
Low overall yield of the purified product.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Acid or Base Sensitivity | Your product may be sensitive to acidic or basic conditions encountered during workup or chromatography. | 1. Neutralize the reaction mixture carefully: Use mild acids (e.g., NH₄Cl solution) or bases (e.g., NaHCO₃ solution) for pH adjustments. 2. Use neutral silica gel: If your compound is acid-sensitive, consider using deactivated or neutral silica gel for chromatography. |
| Thermal Instability | Prolonged exposure to heat, such as during solvent evaporation, can cause decomposition. | 1. Use a rotary evaporator at low temperature and reduced pressure. 2. Avoid prolonged heating of your product. |
| Oxidation | Some functional groups are susceptible to oxidation when exposed to air. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. Degas solvents before use. |
Experimental Workflows
General Workflow for Purification after LiOH/H₂O₂ Cleavage
This workflow outlines a standard procedure for the purification of a carboxylic acid product following the cleavage of the N-acyl oxazolidinone.
Caption: General purification workflow after LiOH/H₂O₂ cleavage.
Decision Tree for Choosing a Purification Method
This diagram can help you decide on the most appropriate primary purification technique based on the properties of your product.
Caption: Decision tree for selecting a primary purification method.
References
side reactions associated with the use of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Welcome to the technical support center for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) of N-methyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in the synthesis of N-methylated peptides. As Senior Application Scientists, we provide not just solutions, but the reasoning behind them to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the application of this compound in synthetic workflows.
Question 1: I'm observing significant epimerization at the N-methyl-L-alanine residue in my final peptide. What is causing this and how can I prevent it?
Answer:
Epimerization, the change in configuration at a stereocenter, is a critical side reaction in peptide synthesis, and the risk is often heightened with N-methylated amino acids.[1][2][3] The primary cause is the increased acidity of the α-proton on the amino acid residue, which can be abstracted under basic conditions during the coupling step. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of diastereomers that are often difficult to separate.[1]
Causality:
The mechanism often proceeds through an oxazolone intermediate, especially during activation of the carboxylic acid for coupling. The formation of this intermediate, facilitated by coupling reagents, makes the α-proton susceptible to abstraction by bases like diisopropylethylamine (DIEA) that are commonly used in peptide synthesis.[3] For N-methylated residues, the steric hindrance can slow down the desired coupling reaction, providing a larger window of opportunity for epimerization to occur.[1]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress epimerization. Reagents that form active esters with low basicity, such as those incorporating 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are recommended.[1] PyBOP/HOAt is a promising combination for challenging couplings involving N-methylated amino acids.[4]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Use a weaker, sterically hindered base like DIEA or 2,4,6-collidine, and use the minimum amount necessary to facilitate the reaction. Avoid stronger bases like triethylamine (TEA).
-
Lower Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of epimerization more significantly than the rate of the desired coupling reaction.[5]
-
Solvent Considerations: The polarity of the solvent can influence the rate of epimerization. Less polar solvents may disfavor the formation of the charged enolate intermediate. Dimethylformamide (DMF) is a common solvent, but in some cases, exploring alternatives like dichloromethane (DCM) or mixtures could be beneficial.[5]
Question 2: My coupling reaction to introduce N-methyl-L-alanine is sluggish and results in low yields. How can I improve the efficiency?
Answer:
Low coupling efficiency is a known challenge when working with N-methylated amino acids. The steric bulk of the N-methyl group hinders the approach of the nucleophilic amino group of the growing peptide chain to the activated carboxyl group of the N-methylated residue.
Causality:
The secondary amine of an N-methylated amino acid at the N-terminus of a peptide chain is less nucleophilic and more sterically hindered than a primary amine. This kinetic barrier can lead to incomplete reactions, especially when coupling another sterically demanding residue.
Troubleshooting Steps:
-
Optimize Coupling Reagents: High-activity phosphonium or uranium-based reagents are often required for these sterically hindered couplings. Consider using HATU, HBTU, or PyAOP, which are known to be effective for difficult couplings.[4]
-
Extended Reaction Times: Allow for longer coupling times than you would for standard amino acids. Monitoring the reaction progress using a qualitative test (like the Kaiser test for primary amines, though it's not directly applicable to the N-methylated N-terminus, a chloranil test can be used) is crucial.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate sterically hindered coupling reactions, leading to higher yields and shorter reaction times.
-
Double Coupling: If the reaction remains incomplete, a second coupling cycle with fresh reagents can be performed to drive the reaction to completion.
| Parameter | Standard Coupling | Recommended for N-Me-Ala | Rationale |
| Coupling Reagent | DIC/HOBt | HATU/HOAt or PyBOP/HOAt | More potent activators for sterically hindered couplings.[4] |
| Base | DIEA (2-3 equiv.) | DIEA (1.5-2 equiv.) or Collidine | Minimize excess base to reduce epimerization risk.[1] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperature suppresses epimerization.[5] |
| Time | 1-2 hours | 2-12 hours (or monitored) | Allows more time for the sterically hindered reaction to proceed. |
Question 3: During the final TFA cleavage of my N-methylated peptide from the solid support, I'm observing significant fragmentation and other impurities. What are these side products and how can I avoid them?
Answer:
Peptides rich in N-methylated amino acids can be susceptible to specific side reactions during cleavage with strong acids like trifluoroacetic acid (TFA).
Causality:
-
Diketopiperazine (DKP) Formation: If the N-methylated residue is at the N-terminus or part of a dipeptide at the N-terminus, it can undergo intramolecular cyclization to form a stable six-membered diketopiperazine ring, cleaving the peptide from the resin.
-
Peptide Bond Fragmentation: The peptide bond between two consecutive N-methylated amino acids can be more labile under acidic conditions, leading to fragmentation of the peptide backbone.[4]
-
Loss of N-terminal Acetyl Group: If the N-terminus is acetylated, the Ac-N-methylamino acid can be cleaved off during TFA treatment.[4]
Troubleshooting Workflow:
Workflow for NCA Synthesis and Handling
References
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 67(12), 4271–4279.
- Aurelio, L., Box, J. S., Brownlee, R. T. C., & Hughes, A. B. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667.
-
Jadhav, Y. D., Singh, S. K., & Toth, I. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.* [Link]
- Aurelio, L., et al. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(4), 253-261.*
-
Jadhav, Y. D., Singh, S. K., & Toth, I. (2023). Epimerisation in Peptide Synthesis. PubMed.[Link]
- Watanabe, T. (n.d.). Epimerization of Peptide. Peptide Institute, Inc.
- Jadhav, Y. D., Singh, S. K., & Toth, I. (2023). Epimerisation in Peptide Synthesis.
- Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
- Jadhav, Y. D., Singh, S. K., & Toth, I. (2023). Epimerisation in Peptide Synthesis.
- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innov
- MSDS of this compound.
- Klinker, K., et al. (2012).
- Fiori, S., & Formaggio, F. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- This compound. Chemrio.
- (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem - NIH.
- 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine. PubChem.
- 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine. Benchchem.
- 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. PubChem.
- Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
- Le-Masle, A., et al. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Oxazolidinone synthesis. Organic Chemistry Portal.
- n-Carboxy-l-alanine anhydride. PubChem - NIH.
- CAS 54013-55-7: 4,4-Dimethyloxazolidine-2-thione. CymitQuimica.
Sources
Technical Support Center: Modulating Stereoselectivity in (4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione Reactions
Welcome to the technical support guide for researchers utilizing (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a specialized chiral auxiliary for stereocontrolled synthesis. This document provides in-depth, field-proven insights into the critical role of Lewis acids in modulating the stereochemical outcome of reactions, focusing on practical troubleshooting and mechanistic understanding.
Section 1: Mechanistic Fundamentals & FAQs
This section addresses the core principles governing the use of this auxiliary and the influence of Lewis acids.
Q1: What is the primary function of the this compound auxiliary?
The this compound is a chiral auxiliary, a temporary functional group attached to a substrate to induce stereoselectivity during a reaction. Its rigid, chiral structure effectively blocks one face of the enolate derived from the N-acyl moiety, directing the approach of an electrophile (like an aldehyde in an aldol reaction) to the opposite, less sterically hindered face.[1][2] This control allows for the predictable formation of one specific stereoisomer. After the reaction, the auxiliary can be cleanly removed, yielding an enantiomerically enriched product.[1]
Q2: How do Lewis acids fundamentally alter the stereochemical outcome of these reactions?
Lewis acids are critical for both activating the electrophile and, more importantly, organizing the transition state of the reaction.[3] They coordinate to the carbonyl oxygens of the N-acyl oxazolidinone, locking the conformation of the enolate and influencing its facial selectivity. The choice and stoichiometry of the Lewis acid dictate the nature of this coordination, which is the primary determinant of the reaction's diastereoselectivity.[4] For instance, strongly chelating Lewis acids can force a rigid, cyclic transition state, leading to very high levels of stereocontrol.[5]
Q3: What is the mechanistic difference between a "chelation-controlled" and "non-chelation-controlled" pathway?
This is the most critical concept for troubleshooting stereoselectivity.
-
Chelation Control: This pathway is dominant with strong, bidentate Lewis acids like TiCl₄, MgBr₂, or Bu₂BOTf.[2][6] The Lewis acid coordinates to both the N-acyl carbonyl oxygen and the ring carbonyl oxygen. This forms a rigid, five-membered chelate ring that locks the enolate in a specific conformation. This rigidity provides a highly organized Zimmerman-Traxler-type transition state, leading to predictable and often high syn-diastereoselectivity in aldol reactions.[5][7] The steric bulk of the auxiliary's methyl group then directs the electrophile's approach.
-
Non-Chelation Control (Dipole Model): When using weaker or bulkier Lewis acids, or in systems where chelation is disfavored, a non-chelated transition state is adopted. In this model, the repulsive dipole-dipole interaction between the N-acyl carbonyl and the ring carbonyl becomes the dominant controlling factor.[1] The molecule arranges itself to place these dipoles anti-periplanar (180° apart), leading to a different enolate conformation. This can result in the formation of the opposite (anti) diastereomer or reduced stereoselectivity.
Section 2: Troubleshooting Guide
Direct answers to common experimental challenges.
Problem 1: Low Diastereoselectivity (Poor d.r.)
Your reaction yields a mixture of stereoisomers instead of a single, dominant one.
| Possible Cause | Explanation & Solution |
| Incorrect Lewis Acid Stoichiometry | Using a catalytic amount of a Lewis acid intended for stoichiometric chelation (e.g., TiCl₄) will result in a mix of chelated and non-chelated pathways, eroding selectivity. Solution: Ensure at least 1.1 equivalents of the Lewis acid are used. For boron aldol reactions, pre-formation of the boron enolate with reagents like Bu₂BOTf is critical.[2] |
| Temperature Fluctuations | The energy difference between the desired and undesired transition states can be small. Reactions run at higher temperatures (e.g., above -40 °C) may have sufficient thermal energy to overcome this barrier, leading to product mixtures. Solution: Maintain strict temperature control, typically at -78 °C, from the enolate formation step through the addition of the electrophile.[4] |
| "Acetate" Aldol Problem | N-acetyl oxazolidinones notoriously give poor selectivity.[7] The lack of an α-substituent on the enolate removes a key steric interaction that enforces a highly organized transition state.[7] Solution: This specific auxiliary is not well-suited for acetate aldol reactions. Consider using a different auxiliary system designed for this purpose, such as those employing tin (Sn) Lewis acids which can create a more ordered transition state.[7] |
| Water Contamination | Trace water can hydrolyze the Lewis acid, reducing its effective concentration and leading to inconsistent results. Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents and properly stored, high-purity Lewis acids. |
Problem 2: Reversal of Expected Stereoselectivity
The major product is the opposite diastereomer of what was predicted by the standard chelation model.
| Possible Cause | Explanation & Solution |
| Lewis Acid Choice | This is often an intended outcome. Different Lewis acids favor different coordination modes. For example, TiCl₄ strongly favors a bidentate chelation model leading to syn-products. In contrast, bulkier Lewis acids like diethylaluminum chloride (Et₂AlCl) may favor a monodentate coordination, leading to the anti-product via a dipole-controlled mechanism.[8] Solution: This is a tool, not a problem. Select the Lewis acid based on the desired stereochemical outcome. The ionic radius of the metal can be a key factor in determining the preferred coordination geometry and resulting stereoselectivity.[4][9][10] |
| Substrate-Directed Chelation | If your aldehyde substrate contains a Lewis basic group (e.g., an α- or β-alkoxy group), it can compete for coordination with the Lewis acid. This can disrupt the standard oxazolidinone chelation, altering the transition state and reversing selectivity.[6] Solution: Protect the competing functional group on the aldehyde (e.g., as a silyl ether). Alternatively, a stronger, bidentate Lewis acid may be able to override the substrate control. |
Problem 3: Low Reaction Yield
The desired product is formed with high selectivity, but in low quantities.
| Possible Cause | Explanation & Solution |
| Incomplete Enolate Formation | If the base used is not strong enough or if the deprotonation time is too short, unreacted starting material will remain. Solution: For lithium enolates, use a strong base like LDA. For boron enolates, use a hindered amine base like diisopropylethylamine (DIPEA) or 2,6-lutidine with Bu₂BOTf and allow sufficient time for enolization before adding the aldehyde.[2] |
| Product Decomposition (Retro-Aldol) | The workup procedure can cause the reaction to reverse, especially under harsh basic or acidic conditions. The LiOH workup for auxiliary cleavage is known to sometimes cause epimerization or retro-aldol reactions.[1] Solution: Use a milder workup, such as a buffered aqueous solution (e.g., saturated NH₄Cl). For auxiliary cleavage, consider alternative methods if retro-aldol is a persistent issue. |
| Lewis Acid Degradation | Lewis acids like TiCl₄ are extremely sensitive to moisture and can lose activity if handled improperly. Solution: Use fresh, high-quality Lewis acids. Purge reaction flasks thoroughly with an inert gas (N₂ or Ar) and use syringe techniques for all transfers. |
Section 3: Protocols & Data
Protocol 3.1: General Procedure for a TiCl₄-Mediated syn-Aldol Reaction
This protocol is a representative example and should be optimized for specific substrates.
-
Setup: Under an inert atmosphere (N₂), add a solution of the N-propionyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) to a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise via syringe. The solution will typically turn a deep yellow or orange. Stir for 5 minutes.
-
Enolate Formation: Add a hindered base, such as diisopropylethylamine (DIPEA, 1.2 eq), dropwise. Stir the resulting dark red solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC for consumption of the starting material.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis & Purification: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis.
Table 3.2: Comparative Effect of Lewis Acids on Stereoselectivity
(Data is illustrative, based on common outcomes for N-propionyl derivatives reacting with simple aldehydes.)
| Lewis Acid | Typical Stoichiometry | Typical Temp. | Expected Major Product | Typical d.r. | Mechanistic Pathway |
| Bu₂BOTf / DIPEA | 1.1 eq | -78 °C | syn | >95:5 | Chelation Control[2] |
| TiCl₄ / DIPEA | 1.1 eq | -78 °C | syn | >95:5 | Chelation Control[11] |
| Sn(OTf)₂ | 1.1 eq | -78 °C | syn | ~90:10 | Chelation Control |
| MgBr₂ | 1.5 eq | -78 °C | syn | >90:10 | Chelation Control[12] |
| Et₂AlCl | 1.5 eq | -78 °C | anti | ~85:15 | Dipole Control[8] |
| LDA (Li enolate) | 1.1 eq | -78 °C | syn | ~80:20 | Chelation (weaker)[13] |
Section 4: Visualizing the Mechanism
The following diagrams illustrate the key concepts discussed.
Caption: Workflow for a chelation-controlled reaction leading to high stereoselectivity.
Caption: Comparison of bidentate vs. monodentate Lewis acid coordination modes.
Section 5: References
-
Dixon, D. D., Parra-Rivera, A. C., Janey, J. M., Paulson, J., & Talley, M. R. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. [Link]
-
Parra-Rivera, A. C., Dixon, D. D., Janey, J. M., Paulson, J., & Talley, M. R. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. [Link]
-
Frantz, D. E., & Stevens, J. M. (2018). Direct Lewis Acid-Catalyzed Conversion of Enantioenriched N-Acyl Oxazolidinones to Chiral Esters, Amides, and Acids. Request PDF on ResearchGate. [Link]
-
Kim, H. J., Lee, S. H., & Park, Y. S. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. HETEROCYCLES, 71(2), 361. [Link]
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Sibi, M. P., & Ji, J. (1997). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. NIH Public Access. [Link]
-
Tamm, M., & Thiele, G. (2021). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. PubMed Central. [Link]
-
Li, Y., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Chinese Chemical Society. [Link]
-
Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2014). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link]
-
Evans, D. A., & Taber, T. R. (1980). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. The Journal of Organic Chemistry, 45(24), 4936-4937. [Link]
-
Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Hero. [Link]
-
Anonymous. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of Rochester. [Link]
-
Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Anonymous. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Sunoj, R. B., & Sadasivam, D. V. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 12005–12015. [Link]
-
Anonymous. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
-
McPherson, I. S., & Walton, J. C. (2021). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 11(15), 9304–9340. [Link]
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- 4. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. web.uvic.ca [web.uvic.ca]
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- 8. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
managing steric hindrance in reactions involving (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Technical Support Center: (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
A Guide to Managing Steric Hindrance in Asymmetric Synthesis
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals utilizing this powerful chiral auxiliary. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the mechanistic principles governing its use, with a specific focus on navigating the complexities of steric hindrance.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses fundamental questions regarding the role and mechanism of this compound in stereoselective reactions.
Q1: What is the primary application of this compound?
This compound is a chiral auxiliary primarily used in asymmetric synthesis to create new stereocenters with a high degree of predictability. Its most common application is in the diastereoselective alkylation of enolates to produce α,α-disubstituted amino acids, which are valuable building blocks in medicinal chemistry due to their ability to induce specific conformations in peptides.[1][2] The introduction of two substituents at the α-position imposes significant conformational constraints, enhancing the metabolic stability and structural definition of resulting peptides.[2]
Q2: How does the structure of this specific oxazolidinone control stereochemistry?
The stereodirecting power of this auxiliary originates from the fixed chirality of the C4 position, which bears a methyl group. When the exocyclic carbonyl group is converted into an enolate, the metal cation (e.g., Li⁺, Na⁺) chelates with both the enolate oxygen and the endocyclic carbonyl oxygen. This chelation locks the molecule into a rigid, planar conformation.[3] The methyl group at the C4 position then acts as a steric shield, effectively blocking one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.[4]
Q3: What makes steric hindrance both a tool and a challenge with this reagent?
Steric hindrance is the fundamental principle that makes this auxiliary effective (the tool) but also the source of its primary limitations (the challenge).
-
As a Tool: The predictable steric blocking by the C4-methyl group is the very reason for the high diastereoselectivity observed in its reactions. It creates a clear energetic preference for one reaction pathway over another.
-
As a Challenge: The same steric bulk that directs the reaction can also impede it. If the incoming electrophile is too large or if the reaction conditions are not optimized, the steric clash can lead to slow reaction rates, incomplete conversion, or even prevent the reaction from occurring altogether. Managing this balance is key to success.
Q4: What is the general workflow for a diastereoselective alkylation using this auxiliary?
The process follows a well-defined, multi-step sequence. It begins with the formation of a metal enolate, followed by the stereoselective reaction with an electrophile, and concludes with the cleavage of the auxiliary to yield the desired chiral product. This workflow is a cornerstone of modern asymmetric synthesis.[5]
Caption: General workflow for diastereoselective alkylation.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides solutions to specific problems encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low Diastereoselectivity (Poor d.r.) | A. Incomplete or Non-Chelated Enolate Formation: The base may not be strong enough, or the temperature may be too high, leading to a mixture of enolates or an uncoordinated "free" enolate that is less conformationally rigid. | Solution A: • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Titrate the base immediately before use to ensure accurate concentration. • Temperature Control: Maintain a strict temperature of -78 °C (dry ice/acetone bath) during deprotonation and electrophile addition. This minimizes side reactions and ensures the thermodynamically favored chelated enolate is the dominant species.[3] |
| B. Unfavorable Enolate Geometry: Although (Z)-enolates are typically favored, certain conditions can lead to the formation of (E)-enolates, which have a different facial bias for the electrophile approach, thus lowering diastereoselectivity. | Solution B: • Use Lewis Acids: For substrates prone to forming (E)-enolates, consider transmetalation with Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine. The boron atom forms a highly organized six-membered transition state that strongly favors the (Z)-enolate geometry.[4] | |
| C. Electrophile Reactivity: A highly reactive electrophile might react before optimal chelation is achieved. Conversely, a very slow reaction may allow for enolate equilibration or decomposition. | Solution C: • Match Electrophile: Use reactive but not overly aggressive electrophiles. For example, allylic or benzylic iodides are often better than the corresponding bromides or chlorides. For less reactive electrophiles, adding a Lewis acid like MgBr₂·OEt₂ can sometimes enhance the reaction rate and selectivity. | |
| 2. Low or No Reaction Yield | A. Severe Steric Hindrance: The electrophile is too sterically demanding to approach the enolate, even from the "open" face. The C4-methyl and N-methyl groups of the auxiliary create a constrained environment. | Solution A: • Increase Reaction Time/Temperature: After adding the electrophile at -78 °C, allow the reaction to warm slowly to -40 °C, 0 °C, or even room temperature and stir for an extended period (12-24 h). • Change Electrophile: If possible, switch to a less sterically hindered electrophile. • Consider an Alternative Auxiliary: For extremely bulky electrophiles, a different chiral auxiliary with a smaller directing group (e.g., derived from alanine instead of valine, though not directly applicable here) might be necessary. |
| B. Poor Enolate Formation: Insufficient base, inactive base, or presence of proton sources (e.g., water in the solvent) can prevent the formation of the necessary enolate nucleophile. | Solution B: • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high vacuum and use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone). • Verify Base Activity: Always use freshly prepared or recently titrated LDA. Commercial solutions can degrade over time. | |
| 3. Difficulty with Auxiliary Cleavage | A. Incomplete Hydrolysis: The hindered nature of the acylated auxiliary can make the exocyclic carbonyl resistant to nucleophilic attack, leading to incomplete cleavage and recovery of the starting material. | Solution A: • Standard Protocol: The most reliable method is using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). The hydroperoxide anion is a superior nucleophile for this transformation.[5] • Optimization: Ensure at least 2-4 equivalents of both LiOH and H₂O₂ are used. The reaction is typically run in a THF/water mixture at 0 °C. If the reaction is sluggish, allow it to proceed for a longer duration. |
| B. Epimerization of Product: The newly created stereocenter can be sensitive to basic conditions, especially if a proton at that center is acidic. This can lead to a loss of enantiomeric purity. | Solution B: • Maintain Low Temperature: Perform the hydrolysis at 0 °C or below to minimize the risk of epimerization. • Careful Workup: Quench the reaction carefully with a reducing agent (e.g., Na₂SO₃) to destroy excess peroxide, followed by a buffered or mild acidic workup to neutralize the base promptly. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for laboratory execution. Always refer to specific literature for optimizations related to your particular substrate and electrophile.
Protocol 1: General Procedure for Diastereoselective Alkylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-acylated this compound (1.0 equiv) in anhydrous THF (~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add freshly titrated LDA (1.05 equiv) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.1-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction can then be allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and stirred for an additional 4-24 hours, depending on the reactivity of the electrophile.
-
Workup: Quench the reaction at low temperature (e.g., -78 °C or 0 °C) by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched product.
Protocol 2: Standard Auxiliary Cleavage via LiOH/H₂O₂
-
Preparation: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (~0.2 M).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous H₂O₂ (4.0 equiv) followed by an aqueous solution of LiOH·H₂O (2.0 equiv).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5 equiv) and stir for 20 minutes at 0 °C. Concentrate the mixture in vacuo to remove most of the THF.
-
Extraction: Extract the aqueous residue with a nonpolar solvent (e.g., hexane or CH₂Cl₂) to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
Part 4: Visualization of Stereocontrol
The stereochemical outcome is dictated by the rigid chelated intermediate. The diagram below illustrates how the C4-methyl group shields the si-face of the enolate, directing the electrophile to the less hindered re-face.
Caption: Steric model of the chelated enolate directing electrophilic attack.
References
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
PubChem. (n.d.). (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
Gergely, A., et al. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 46(2), 7-11. [Link]
-
Smith, T. E., et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 86(6), 735. [Link]
-
Hernández-Vázquez, E., et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(11), 13589-13601. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
-
Fousteris, M., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(19), 5028-5031. [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
stability of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione under different reaction conditions
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this N-substituted N-carboxyanhydride (NCA). Our goal is to explain the causality behind experimental outcomes and provide robust protocols to ensure the integrity of your research.
I. Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you might encounter during the storage, handling, or reaction of this compound, which is a type of N-substituted glycine-derived N-carboxyanhydride (R-NCA).
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Monomer Stability / Decomposition During Storage | Moisture Contamination: The oxazolidine-2,5-dione ring is highly susceptible to hydrolysis from atmospheric moisture. | Inert Atmosphere Storage: Always store the monomer under a dry, inert atmosphere (e.g., argon or nitrogen) at ≤ -20°C. Use a glovebox or Schlenk line for aliquoting. |
| Acidic Impurities: Residual HCl from synthesis is a common impurity that catalyzes ring decomposition.[1] | Monomer Purification: If decomposition is suspected, recrystallize the monomer from a suitable anhydrous solvent system (e.g., THF/hexane) under inert conditions. | |
| Uncontrolled Polymerization or Broad Polydispersity (Đ > 1.2) | Water or Nucleophilic Impurities: Trace water or other nucleophiles in the monomer, solvent, or initiator can cause uncontrolled initiation events.[2] | Rigorous Purification of Reagents: Use freshly distilled and thoroughly dried solvents. Purify the initiator immediately before use. High-vacuum techniques can be employed to ensure all reagents are free of impurities.[3] |
| Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it leads to a broad molecular weight distribution. | Optimize Initiator Choice: Primary amines are generally effective initiators for a "normal amine mechanism" (NAM) polymerization, which often provides good control.[2][4] The N-methyl group on this specific NCA diminishes side reactions that can plague standard NCAs, making primary amine initiation more reliable.[5] | |
| High Reaction Temperature: Side reactions and chain termination events are more prevalent at higher temperatures.[6] | Reduce Reaction Temperature: Conducting the polymerization at 0°C or below can significantly suppress side reactions and improve control over the polymer chain growth.[2][6] | |
| Premature Precipitation of Polymer | Poor Polymer Solubility: The growing polypeptoid chain may become insoluble in the reaction solvent, halting further polymerization.[2] | Solvent System Optimization: Choose a solvent or co-solvent system that effectively solubilizes both the monomer and the resulting polymer.[2][7] For polypeptoids, solvents like DMF or chloroform are often considered.[8] Alternatively, lowering the initial monomer concentration can help maintain solubility.[2] |
| Reaction Fails to Initiate or Proceeds Very Slowly | Inefficient Initiator: Sterically hindered or weakly nucleophilic initiators may not efficiently open the NCA ring. | Select a More Nucleophilic Initiator: A less sterically hindered primary amine (e.g., n-hexylamine) is a common and effective choice.[3] |
| Presence of Strong Acid: Strong acids, such as trifluoroacetic acid (TFA), can protonate the initiator and completely inhibit the polymerization.[9] | Neutralize or Remove Acid: Ensure the reaction medium is free from strong acids. If acidic impurities are suspected in the monomer, purification is necessary. The use of non-nucleophilic acid scavengers can also be considered.[1][2] |
II. Frequently Asked Questions (FAQs) on Stability
This section provides answers to common questions regarding the chemical stability and reactivity of this compound.
Q1: What is the fundamental chemistry of this molecule and why is it so reactive?
This compound is an N-carboxyanhydride (NCA) derived from N-methyl-L-alanine. The five-membered ring contains two electrophilic carbonyl carbons (at the C2 and C5 positions) and is strained, making it highly susceptible to nucleophilic attack.[3][10] This reactivity is harnessed for ring-opening polymerization (ROP) to synthesize poly(N-methyl-L-alanine), a polypeptoid. The N-methyl group is significant; it prevents hydrogen bonding and eliminates a key side reaction pathway (ureido bond formation) that often complicates the polymerization of NCAs with an N-H proton.[5]
Q2: How do acidic and basic conditions affect the stability of the monomer?
The stability is highly dependent on pH and the nature of the acidic or basic species present.
-
Acidic Conditions: The monomer is sensitive to acid-catalyzed decomposition, particularly in the presence of moisture.[1] Residual HCl from the synthesis process is a primary cause of degradation.[3][10] While strong acids are generally detrimental, some studies have shown that weak organic acids can, counter-intuitively, accelerate polymerization under controlled conditions by activating the NCA monomer.[9][11]
-
Basic/Nucleophilic Conditions: The monomer readily reacts with nucleophiles, which attack the electrophilic carbonyl carbons. This is the basis for its intended use in ring-opening polymerization initiated by nucleophiles like primary amines.[5] The reaction with a primary amine initiator proceeds via nucleophilic attack at the C5 carbonyl, followed by ring-opening and decarboxylation to generate the propagating amine chain end.[4] Strong bases like hydroxide will lead to rapid, uncontrolled hydrolysis and decomposition.
Q3: What are the ideal solvents for working with this NCA?
The choice of solvent is critical and involves a trade-off between solubility and reaction control.
-
High-Polarity Aprotic Solvents (e.g., DMF, NMP): These are often used because they effectively dissolve both the NCA monomer and the resulting polypeptide/polypeptoid, preventing premature precipitation.[8]
-
Low-Polarity/Weakly Coordinating Solvents (e.g., Chloroform, Dichloromethane (DCM), THF): Recent studies have shown that these solvents can promote a "cooperative covalent polymerization" mechanism.[8] This can lead to significantly accelerated reaction rates and, in some cases, improved control over the polymerization.[7][12]
-
Crucial Requirement: Regardless of the choice, the solvent must be rigorously dried and deoxygenated before use. The presence of water is highly detrimental.[2]
Q4: What is the role of temperature in managing stability and reactivity?
Temperature is a key parameter for controlling the reaction.
-
Thermal Instability: NCAs are known to be thermally unstable and can undergo spontaneous polymerization upon heating.[5] Therefore, storage should always be at low temperatures (e.g., -20°C).
-
Reaction Control: For controlled polymerizations, reactions are typically conducted at reduced temperatures (e.g., 0°C or lower).[2] Lowering the temperature minimizes the rate of side reactions relative to the rate of propagation, leading to polymers with lower dispersity and better-defined structures.[6]
III. Visualization of Workflows and Mechanisms
To further clarify the handling and reaction principles, the following diagrams illustrate key processes.
Caption: Major degradation pathways for the NCA monomer.
Caption: Decision tree for troubleshooting failed polymerization reactions.
IV. References
-
Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. (2018). Royal Society of Chemistry.
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). MDPI.
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (2019). Max Planck Institute of Colloids and Interfaces.
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2020). ResearchGate.
-
Technical Support Center: N-Carboxyanhydride (NCA) Polymerization. (2025). BenchChem.
-
Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications.
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2021). CCS Chemistry.
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (n.d.). PMC Isochem.
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2019). PubMed Central.
-
A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. (2021). ChemRxiv.
-
Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. (2014). Royal Society of Chemistry.
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A.
-
This compound. (n.d.). Chemrio.
-
(L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. (n.d.). PubChem.
-
Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (1993). ResearchGate.
-
This compound. (n.d.). Advanced ChemBlocks.
-
Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. (2023). ACS Publications.
-
Polymerization of N -Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. (2023). ResearchGate.
-
Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide. (2015). Royal Society of Chemistry.
-
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine. (n.d.). BenchChem.
-
DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. (2015). PubMed.
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. (2021). ACS Publications.
-
4,4-Dimethyl oxazolidine. (n.d.). PubChem.
-
MSDS of this compound. (n.d.). [No valid URL found]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
-
Polymerization of N‑Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. (2023). ACS Figshare.
-
Oxazolidine-2,5-dione. (n.d.). PubChem.
-
3,4-Dimethyl-1,3-oxazolidine-2,5-dione. (n.d.). PubChem.
-
Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Publications.
-
N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. (2016). ACS Publications.
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). PubMed.
-
(4R)-3,4-DIMETHYL-1,3-OXAZOLIDINE-2,5-DIONE. (n.d.). ChemicalBook.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Polymerization of NâCarboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control - Macromolecules - Figshare [acs.figshare.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries versus the Potential of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of this field. Among the most celebrated are the oxazolidinone-based auxiliaries developed by David A. Evans, which have set a benchmark for stereocontrol in a multitude of C-C bond-forming reactions. This guide provides an in-depth comparison of the well-established Evans' chiral auxiliaries with the lesser-known (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a molecule derived from the readily available amino acid L-alanine.
While Evans' auxiliaries boast a wealth of experimental data validating their efficacy, this compound remains largely unexplored in the scientific literature. This guide will therefore first detail the proven performance of Evans' auxiliaries and then, based on structural analogy and related research, project the potential applications and performance of this compound, particularly in the asymmetric synthesis of α-amino acids.
The Gold Standard: Evans' Chiral Auxiliaries
Evans' chiral auxiliaries, typically derived from amino alcohols like valinol or phenylalaninol, are five-membered heterocyclic compounds known as oxazolidinones.[1] Their remarkable success is attributed to a combination of factors: a rigid and predictable conformational bias, effective steric shielding of one face of the enolate, and the ability to form chelates with Lewis acids, further enhancing stereoselectivity.[2]
Mechanism of Stereodirection
The stereodirecting power of Evans' auxiliaries is most prominently demonstrated in asymmetric alkylation and aldol reactions. Upon N-acylation, the oxazolidinone is deprotonated to form a rigid Z-enolate, which is chelated to a metal cation (e.g., Li⁺ or Na⁺). The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[3] This leads to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.
Caption: General workflow for asymmetric alkylation using an Evans' chiral auxiliary.
Performance in Key Asymmetric Reactions
The utility of Evans' auxiliaries is well-documented across a range of stereoselective transformations.
| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [3] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | [4] |
| Diels-Alder | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 99:1 (endo) | [5] |
| Michael Addition | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Dibenzyl malonate | >98:2 | [6] |
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
The following protocol is a representative example of the application of Evans' auxiliaries.[7]
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis. Purify the major diastereomer by flash column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral carboxylic acid can be isolated from the aqueous layer after acidification, and the chiral auxiliary can be recovered from the organic layer.[8]
This compound: An Unexplored Potential
This compound is a chiral molecule derived from the readily available and inexpensive amino acid, L-alanine. Structurally, it is an N-methylated cyclic N-carboxyanhydride (NCA) of N-methyl-L-alanine. The presence of two carbonyl groups suggests a different electronic and steric environment compared to the well-known Evans' oxazolidin-2-ones.
To date, there is a notable absence of published research detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. The following sections will therefore present a theoretical analysis of its potential based on related structures.
Projected Application in Asymmetric Synthesis of α,α-Disubstituted Amino Acids
Research by Eriksson et al. has demonstrated the utility of a related alanine-derived chiral template, an oxazolidin-5-one, for the highly diastereoselective synthesis of α,α'-disubstituted amino acids.[9] This suggests a promising avenue for the application of this compound.
Caption: Proposed workflow for the asymmetric synthesis of α-amino acids using this compound.
Mechanistic Considerations and Predicted Stereochemical Outcome
Deprotonation of the C4-proton of this compound would generate an enolate. The stereochemical outcome of a subsequent alkylation would be dictated by the facial bias imposed by the methyl group at the C4 stereocenter. It is plausible that the enolate would adopt a conformation that minimizes steric interactions, directing the incoming electrophile to the face opposite the methyl group.
However, the presence of the second carbonyl group at C5 and the N-methyl group could influence the stability and geometry of the enolate, as well as the transition state of the alkylation reaction, in ways that are not directly comparable to the Evans' system.
Head-to-Head Comparison: Established vs. Theoretical
| Feature | Evans' Chiral Auxiliaries | This compound |
| Origin | Derived from various amino alcohols (e.g., valinol, phenylalaninol). | Derived from L-alanine. |
| Proven Applications | Asymmetric alkylations, aldol reactions, Diels-Alder reactions, Michael additions. | No published experimental data. Potential for asymmetric synthesis of α,α-disubstituted amino acids based on related structures.[9] |
| Stereocontrol | Excellent and predictable diastereoselectivity, often >99:1.[3][4] | Theoretical. Expected to provide good to excellent stereocontrol, but requires experimental validation. |
| Cleavage Conditions | Mild conditions (e.g., LiOH/H₂O₂, LiBH₄, hydrolysis) allowing for recovery of the auxiliary.[8] | Expected to be readily hydrolyzable under acidic or basic conditions to yield the corresponding α-amino acid. |
| Availability | Commercially available in both enantiomeric forms. | Commercially available. |
| Data Availability | Extensive body of literature with detailed experimental protocols and performance data. | Lacks experimental data in the scientific literature. |
Conclusion and Future Outlook
Evans' chiral auxiliaries remain the undisputed workhorses in the field of asymmetric synthesis, offering a reliable and highly predictable means of stereocontrol in a wide array of chemical transformations. Their performance is backed by decades of extensive research and successful application in the synthesis of complex molecules.
This compound, while readily accessible from a common amino acid, represents an intriguing but as-yet-unproven candidate as a chiral auxiliary. The structural similarity to other effective chiral templates suggests its potential, particularly in the asymmetric synthesis of α-amino acids. However, a significant research effort is required to experimentally validate its efficacy, determine optimal reaction conditions, and fully understand the factors governing its stereodirecting influence. For researchers and drug development professionals seeking established and dependable methods for asymmetric synthesis, Evans' auxiliaries are the clear and authoritative choice. The potential of this compound offers an exciting opportunity for future investigation and the development of new synthetic methodologies.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Eriksson, M., Napolitano, E., Xu, J., Kapadia, S., Byrne, D., Nummy, L., Grinberg, N., Shen, S., Lee, H., & Farina, V. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA International Journal for Chemistry, 60(9), 566-570. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Pu, L. (1998). The chemistry of chiral auxiliaries. Chemical Reviews, 98(7), 2405–2494.
- Tripathy, R., & Ghadge, A. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1294.
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
- Evans, D. A., Nelson, J. V., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Topics in Stereochemistry, 13, 1-115.
- Evans, D. A., Takacs, J. M., McGee, L. R., Ennis, M. D., Mathre, D. J., & Bartroli, J. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
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Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Evans, D. A., & Gage, J. R. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-(p-methoxyphenyl)-2-methylpropanoic acid. Organic Syntheses, 68, 77. [Link]
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Laramay, M. A. H., & Wigal, C. T. (1991). A multistep synthesis experiment for the advanced organic chemistry laboratory: Acylation, diastereoselective alkylation, and cleavage of an oxazolidinone chiral auxiliary. Journal of Chemical Education, 68(6), 525. [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
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Wikipedia contributors. (2023, November 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
- Myers, A. G. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
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Hart, D. J., & Lam, C. H. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]
- ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- ResearchGate. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
- National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PubChem.
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National Center for Biotechnology Information. (n.d.). (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem. Retrieved December 31, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. PubChem. Retrieved December 31, 2025, from [Link]
- MDPI. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(10), 11637-11646.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
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Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
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- ResearchGate. (n.d.). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
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- ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
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A Senior Application Scientist's Guide to Diastereomeric Ratio Determination for Reactions with (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for achieving high levels of stereocontrol. Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, are celebrated for their reliability and predictability in a range of transformations including aldol, alkylation, and Diels-Alder reactions.[1] The (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a derivative of L-alanine, offers a cost-effective and efficient means to introduce chirality. The successful application of this auxiliary hinges on the accurate determination of the diastereomeric ratio (d.r.) of the resulting products. This guide provides a comparative analysis of the most common and effective techniques for this critical measurement, offering insights into the rationale behind methodological choices to ensure data integrity.
The Central Role of Diastereomeric Ratio in Asymmetric Synthesis
The primary goal of employing a chiral auxiliary is to direct a chemical reaction towards the preferential formation of one diastereomer over another. The diastereomeric ratio is a direct measure of the success of this stereochemical control. An accurate d.r. is not merely a number; it is a critical piece of data that informs reaction optimization, validates mechanistic hypotheses, and is essential for the downstream separation of diastereomers to yield an enantiomerically pure final product.[1] In drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles, the precise determination of diastereomeric purity is a non-negotiable aspect of quality control.
A Comparative Overview of Analytical Techniques
The determination of diastereomeric ratios for reaction products of this compound can be approached through several analytical techniques. The most prevalent and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and single-crystal X-ray crystallography. Each method offers a unique set of advantages and is suited to different stages of the research and development workflow.
| Technique | Principle | Primary Application | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical shift non-equivalence of diastereotopic protons. | Rapid, routine analysis of crude and purified samples. | Fast, non-destructive, requires minimal sample preparation. | Signal overlap can complicate analysis; requires careful selection of integration regions. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Accurate quantification and preparative separation of diastereomers. | High resolution and sensitivity; can be used for purification. | Method development can be time-consuming; requires specialized columns. |
| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | Analysis of volatile or derivatized diastereomers. | High resolution and sensitivity for suitable analytes. | Limited to thermally stable and volatile compounds; may require derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry. | Provides definitive 3D structural information. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Experimental Protocols
¹H NMR Spectroscopy: The First Line of Analysis
¹H NMR spectroscopy is the workhorse for the routine determination of diastereomeric ratios due to its speed and the wealth of structural information it provides. Diastereomers, being different chemical entities, will have nuclei in non-equivalent chemical environments, leading to distinct signals in the NMR spectrum.
Causality in Experimental Choices: The choice of ¹H NMR over ¹³C NMR for quantitative analysis is deliberate. ¹H nuclei have faster relaxation times, which is crucial for obtaining accurate integrations. ¹³C NMR spectra, often acquired with proton decoupling, can suffer from the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal intensities.[2]
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion and minimize signal overlap.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a zero-filling and a gentle line-broadening function if necessary to improve signal-to-noise.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.
-
Integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
Workflow for ¹H NMR Diastereomeric Ratio Determination
Caption: A streamlined workflow for determining the d.r. using ¹H NMR spectroscopy.
Chiral HPLC: For High Accuracy and Preparative Separation
When high accuracy is paramount or when preparative separation of diastereomers is required, chiral HPLC is the method of choice. The separation is achieved through differential interactions between the diastereomers and a chiral stationary phase (CSP).
Causality in Experimental Choices: The selection of the CSP and the mobile phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-acyloxazolidinones.[3] The choice between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the analytes.
Experimental Protocol for Chiral HPLC Method Development:
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.
-
If separation is not achieved, vary the ratio of the modifier.
-
For basic or acidic analytes, add a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid), respectively, to the mobile phase to improve peak shape.[4]
-
-
Mobile Phase Screening (Reversed Phase):
-
If the analyte is more polar, use a reversed-phase chiral column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization: Once initial separation is observed, optimize the flow rate, mobile phase composition, and column temperature to maximize resolution.
-
Quantification: Integrate the peak areas of the separated diastereomers. The ratio of the peak areas gives the diastereomeric ratio.
Workflow for Chiral HPLC Analysis
Caption: The process for determining d.r. via chiral GC.
X-ray Crystallography: The Definitive Answer
For an unambiguous determination of the relative and absolute stereochemistry of the major diastereomer, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of all atoms.
Causality in Experimental Choices: The success of this method is entirely dependent on the ability to grow a high-quality single crystal of one of the diastereomers. The determination of the absolute configuration relies on the anomalous dispersion of X-rays by the atoms in the crystal. T[5]he Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.
[6]Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the major diastereomer from a purified sample. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
During the final stages of refinement, calculate the Flack parameter to determine the absolute configuration.
-
-
Analysis: The refined structure provides the exact stereochemistry of the major diastereomer, which can then be correlated with the data from other analytical techniques (e.g., which peak in the HPLC chromatogram corresponds to the major diastereomer).
Workflow for X-ray Crystallography
Caption: The definitive workflow for determining absolute stereochemistry.
Conclusion: An Integrated Approach for Robust Results
For researchers and drug development professionals working with this compound, a multi-faceted approach to diastereomeric ratio determination is recommended. ¹H NMR spectroscopy serves as an excellent initial tool for rapid assessment of reaction outcomes. For more precise quantification and for the isolation of individual diastereomers, chiral HPLC is indispensable. Chiral GC provides a high-resolution alternative for suitable analytes. Finally, when absolute certainty of the stereochemical outcome is required, single-crystal X-ray crystallography provides the definitive answer. By understanding the principles and judiciously applying these techniques, researchers can ensure the integrity of their data and the success of their asymmetric synthesis endeavors.
References
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). National Institutes of Health. Retrieved from [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. Retrieved from [Link]
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Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Retrieved from [Link]
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Absolute configuration of lactams and oxazolidinones using kinetic resolution catalysts. (2013). Organic Letters, 15(3), 472-475. Retrieved from [Link]
-
Absolute Configuration of Small Molecules by Co-Crystallization. (2017). National Institutes of Health. Retrieved from [Link]
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Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). PubMed. Retrieved from [Link]
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The use of X-ray crystallography to determine absolute configuration. (2007). ResearchGate. Retrieved from [Link]
-
Chiral Gas Chromatography. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Flack, H. D., & Bernardinelli, G. (2007). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]
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Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. (n.d.). Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science, 35(19), 2583-2589. Retrieved from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Retrieved from [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). National Institutes of Health. Retrieved from [Link]
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1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (2002). Antimicrobial Agents and Chemotherapy, 46(4), 1075-1081. Retrieved from [Link]
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Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education. Retrieved from [Link]
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Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014). ResearchGate. Retrieved from [Link]
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Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
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Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (2024). MDPI. Retrieved from [Link]
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Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed. Retrieved from [Link]
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Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC. (2013). Current Organic Chemistry, 17(17), 1864-1873. Retrieved from [Link]
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Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. (2006). The Journal of Organic Chemistry, 71(16), 6262-6265. Retrieved from [Link]
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Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2002). Société Chimique de France. Retrieved from [Link]
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How can we separate diastereomers of larger organic moiety?. (2024). ResearchGate. Retrieved from [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2014). Journal of Chemical Education, 91(1), 120-123. Retrieved from [Link]
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Diastereoselective Direct Aldol Reaction and. (n.d.). Amanote Research. Retrieved from [Link]
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Determination of Absolute Configurations from Anomalous Scattering by Oxygen. (1969). Nature, 224(5222), 905. Retrieved from [Link]
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DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2020). Hungarian Journal of Industry and Chemistry, 48(2), 1-5. Retrieved from [Link]
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The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. (2016). National Institutes of Health. Retrieved from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). National Institutes of Health. Retrieved from [Link]
-
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. (2021). Chemical Communications, 57(91), 12111-12114. Retrieved from [Link]
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In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. (2017). Magnetic Resonance in Chemistry, 55(4), 269-273. Retrieved from [Link]
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A Comparative Guide to Stereochemical Control: Performance Analysis of Chiral Oxazolidinone Auxiliaries
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This guide provides an in-depth analysis of methods for controlling and validating stereochemical outcomes in asymmetric synthesis, with a focused comparison of chiral oxazolidinone-based auxiliaries. While a variety of chiral auxiliaries exist, this document will center on the widely adopted Evans-type oxazolidinones as a benchmark for performance and reliability. We will explore the mechanistic basis for their high stereodirecting ability, present comparative data against other synthetic strategies, and provide detailed protocols for their application and removal.
The Challenge of Asymmetric Synthesis: The Need for Reliable Stereocontrol
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For drug development and manufacturing, the precise control of stereochemistry is not merely an academic exercise but a critical regulatory and safety requirement. The synthesis of a single desired stereoisomer, or enantiomer, necessitates a robust and predictable method for controlling the formation of new stereocenters.
Chiral auxiliaries represent a powerful and time-tested strategy to achieve this control. An ideal auxiliary is a chiral molecule that can be reversibly attached to an achiral substrate, effectively steer the stereochemical course of a reaction, and then be cleaved without racemization to yield the enantiomerically enriched product.
Mechanism of Stereodirection: The Evans Oxazolidinone Auxiliaries
The foundational work by David A. Evans and his colleagues in the 1980s introduced a class of proline-derived oxazolidinones that have since become a cornerstone of asymmetric synthesis. These auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone, are particularly effective in directing the stereoselective alkylation of enolates.
The mechanism hinges on the formation of a rigid, well-defined conformational arrangement upon N-acylation of the auxiliary and subsequent metal chelation.
The Causality Behind High Diastereoselectivity:
-
N-Acylation: The substrate is first attached to the nitrogen of the oxazolidinone via an acyl linkage.
-
Enolate Formation: A base, typically a lithium or sodium amide, deprotonates the α-carbon of the acyl group to form a Z-enolate. The Z-geometry is crucial and is thermodynamically favored.
-
Chelated Conformation: The metal cation (e.g., Li⁺ from LDA or Na⁺ from NaHMDS) forms a rigid, chelated five-membered ring with the enolate oxygen and the carbonyl oxygen of the auxiliary.
-
Steric Shielding: The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl group) effectively blocks one face of the planar enolate.
-
Directed Electrophilic Attack: The incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.
This entire process can be visualized as a self-validating system, where the predictable chelation and steric hindrance provide a reliable outcome.
Workflow for Stereoselective Alkylation
Below is a diagram illustrating the key steps in an Evans auxiliary-directed alkylation, from acylation to auxiliary cleavage.
Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.
Comparative Analysis: Evans Auxiliaries vs. Alternative Methodologies
The choice of a stereocontrol method depends on factors like substrate scope, cost, scalability, and atom economy. While Evans auxiliaries are highly reliable, other methods offer distinct advantages.
| Methodology | Principle | Typical Fidelity (d.r. or e.e.) | Key Advantages | Key Disadvantages |
| Evans Chiral Auxiliaries | Covalent attachment of a chiral directing group. | >95:5 d.r. is common. | High reliability, predictable outcomes, broad substrate scope, well-documented. | Stoichiometric use of auxiliary, requires additional protection/deprotection steps (lower atom economy). |
| Organocatalysis (e.g., Proline) | Use of small, chiral organic molecules to catalyze the reaction. | 80-99% e.e. | Metal-free, often milder conditions, lower toxicity, catalyst is recyclable. | Catalyst loading can be high (10-30 mol%), substrate scope may be narrower. |
| Transition Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. | >99% e.e. possible. | Very high enantioselectivity, low catalyst loading (0.1-5 mol%), high turnover numbers. | Cost of precious metals (Rh, Ru, Pd), sensitivity to air and moisture, potential for metal contamination in the final product. |
| Substrate-Controlled Synthesis | Utilizes existing stereocenters within the starting material to direct the formation of new ones. | Variable, highly dependent on substrate. | High atom economy, no external chiral reagents needed. | Limited to substrates that already possess the required stereochemical information. |
Experimental Data: A Head-to-Head Comparison
To illustrate the performance of these methods, consider the asymmetric aldol reaction, a fundamental C-C bond-forming reaction.
Reaction: Propanoyl-substituted chiral director + Benzaldehyde → β-hydroxy carbonyl product
| Chiral Director/Catalyst | Base/Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyloxazolidinone | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C | >99:1 | 85 | |
| (R)-Proline (20 mol%) | DMSO, 25 °C | 93:7 (anti:syn), 99% e.e. (anti) | 95 | List, B. et al. J. Am. Chem. Soc. |
| TiCl₄ with Chiral Diamine Ligand | CH₂Cl₂, -78 °C | 98:2 (syn:anti), 97% e.e. (syn) | 90 | Carreira, E. M. et al. J. Am. Chem. Soc. |
As the data indicates, Evans auxiliaries provide exceptionally high levels of diastereocontrol, often exceeding what is readily achievable with many catalytic systems, albeit at the cost of atom economy.
Detailed Experimental Protocols
The following protocols are representative of the workflows for using and removing an Evans-type auxiliary.
Protocol 1: N-Acylation of (4S)-4-Benzyl-2-oxazolidinone
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 20 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise.
-
Quench: Allow the reaction to warm to 0 °C and stir for 30 minutes. Quench by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography (silica gel).
Protocol 2: Diastereoselective Alkylation of the N-Acyl Adduct
-
Setup: To a flame-dried flask under argon, add the N-acyl oxazolidinone adduct (1.0 eq) and anhydrous THF (0.1 M). Cool to -78 °C.
-
Enolate Formation: Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 45 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Electrophilic Attack: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl and follow the workup procedure described in Protocol 1. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage
-
Setup: Dissolve the alkylated adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Saponification: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 0.8 M).
-
Reaction: Stir vigorously at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding aqueous Na₂SO₃. Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid product is deprotonated and the auxiliary remains neutral.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x) to recover the neutral chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH ~2-3 with aqueous HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product.
Logical Flow for Method Selection
The decision to use a chiral auxiliary versus a catalytic method is a critical fork in the road for any synthetic campaign. The following diagram outlines the decision-making logic.
Caption: Decision-making framework for selecting a stereocontrol strategy.
Conclusion and Future Outlook
Chiral auxiliaries, particularly the Evans oxazolidinones, remain a benchmark for the reliable and high-fidelity validation of stereochemical outcomes in complex synthesis. Their main drawback—the stoichiometric nature of their use—is often outweighed by their predictability and broad applicability, especially in early-stage drug discovery where reliability is paramount.
The comparison with catalytic methods highlights a fundamental trade-off in modern organic synthesis: the robust, substrate-based control offered by auxiliaries versus the efficiency and atom economy of catalysis. As catalytic systems become more sophisticated and substrate-tolerant, the use of auxiliaries may become more specialized. However, for establishing proof-of-concept, preparing critical reference standards, and tackling challenging scaffolds, the Evans auxiliary approach continues to be an indispensable tool in the chemist's arsenal. The principles of chelation-controlled, sterically-directed reactions they embody provide a foundational and trustworthy system for building molecular complexity with absolute stereochemical precision.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione Chemistry
Introduction: The Critical Role of Chiral Purity
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. The (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a derivative of L-alanine, serves as an efficient chiral auxiliary for the stereoselective alkylation of the corresponding N-acyl derivatives, leading to the synthesis of enantiomerically enriched α-substituted carboxylic acids after facile cleavage. The optical purity of these products, quantified as enantiomeric excess (ee), is a critical quality attribute, particularly in drug development, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of these valuable synthetic products. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
Comparative Analysis of Key Methodologies
The choice of an analytical technique for ee determination is a strategic decision based on factors such as required accuracy, sample throughput, available instrumentation, and the physicochemical properties of the analyte. While chiral chromatography is often the gold standard for its resolving power, NMR spectroscopy presents a rapid and often non-destructive alternative.[2]
Chiral Chromatography: The Gold Standard for Resolution
The direct separation of enantiomers is most commonly achieved using chiral chromatography. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
a) High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted method for enantiomeric separation.[3][4] For products derived from oxazolidinone chemistry, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, create chiral pockets and surfaces that interact stereoselectively with analytes through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.[4][5][6][7] A study on a novel oxazolidinone antibacterial agent demonstrated a highly stereo-specific HPLC method using an amylose-based Chiralpak AD-H column, achieving a chromatographic resolution greater than 2.0 between enantiomers.[8]
b) Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations, especially within the pharmaceutical industry.[9][10][11] This technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.[] The low viscosity and high diffusivity of the supercritical fluid mobile phase result in significantly faster separations (3-5 times faster than HPLC) and lower back pressures, enabling higher flow rates and improved efficiency.[9][13] Furthermore, the reduction in organic solvent consumption makes SFC a more environmentally sustainable and cost-effective choice.[13] For oxazolidinone diastereomers, which can be challenging to separate by reversed-phase LC, SFC has proven to be a successful technique.[14]
NMR Spectroscopy: A Rapid Method for Direct Analysis
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which renders them magnetically non-equivalent and thus distinguishable in the NMR spectrum. This is achieved by adding a chiral solvating agent (CSA) or by covalently linking the analyte to a chiral derivatizing agent (CDA).
For the α-chiral carboxylic acids produced from oxazolidinone cleavage, using a CSA is a common and efficient method. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[2] These complexes have distinct chemical shifts, allowing for the direct integration of the corresponding signals (e.g., the α-proton) to quantify the abundance of each enantiomer. Cinchona alkaloids and BINOL-based amino alcohols have been shown to be effective CSAs for the enantiodifferentiation of carboxylic acids.[15][16] The primary advantages of the NMR/CSA method are its speed (analysis time of 5-15 minutes) and its non-destructive nature.[2] However, it is generally less sensitive than chromatographic methods and requires a higher concentration of the analyte.
Head-to-Head Performance Comparison
To aid in method selection, the following table summarizes the key performance characteristics of each technique for the analysis of products from this compound chemistry.
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[17] | Separation using a supercritical fluid mobile phase and a CSP.[17] | Formation of transient diastereomeric complexes with distinct NMR signals.[2] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[5][8] | Polysaccharide-based, similar to HPLC.[13][14] | Not applicable (analysis in solution). |
| Analysis Time | ~15-30 minutes per sample.[2][8] | ~3-10 minutes per sample (3-5x faster than HPLC).[9] | ~5-15 minutes per sample.[2] |
| Resolution | Excellent resolution (Rs > 2.0) is commonly achieved.[8] | High efficiency often leads to excellent resolution, comparable or superior to HPLC.[13] | Dependent on the choice of CSA and NMR field strength; chemical shift difference (ΔΔδ) is key. |
| Sensitivity (LOD/LOQ) | High sensitivity; LOD/LOQ for the minor enantiomer can be in the low µg/mL range.[8] | High sensitivity, often coupled with MS for even lower detection limits.[10] | Generally lower than chromatographic methods; requires higher sample concentration. |
| Solvent Consumption | High (e.g., n-hexane, isopropanol). | Low (primarily CO₂, small % organic modifier).[9] | Minimal (deuterated NMR solvent). |
| Key Advantage | Robust, widely available, well-established methodology. | High speed, low solvent waste ("Green Chemistry"), ideal for high-throughput screening.[9][13] | Very fast, non-destructive, no chromophore needed.[2] |
| Key Limitation | High solvent consumption and cost; longer analysis times. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap, requires pure CSA. |
Visualizing the Analytical Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating steps for ensuring accuracy and reproducibility. They are intended as templates that should be optimized for specific analytes.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol is adapted from a validated method for a novel oxazolidinone derivative and is broadly applicable.[8]
-
Instrumentation and Conditions:
-
Instrument: HPLC with UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v). Causality: The hexane/alcohol mixture provides the normal-phase environment required for polysaccharide CSPs. TFA is often added as an acidic modifier to improve peak shape for acidic or basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or λmax of the analyte).
-
Column Temperature: 25 °C.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the α-chiral carboxylic acid product at 1 mg/mL in the mobile phase. Dilute to a working concentration of ~100 µg/mL.
-
System Suitability: Inject a solution of the racemic product five times. The relative standard deviation (RSD) for the retention times should be < 2%, and the resolution between the enantiomer peaks should be ≥ 2.0.
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Processing: Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / |Area(major) + Area(minor)|] * 100.
-
Protocol 2: Enantiomeric Excess Determination by Chiral SFC
This protocol is based on general principles for separating acidic compounds on anion-exchange CSPs in SFC.[18]
-
Instrumentation and Conditions:
-
Instrument: Analytical SFC system with UV or MS detector.
-
Column: CHIRALPAK QD-AX (Quinidine-based anion exchanger) or similar.
-
Mobile Phase: Supercritical CO₂ with a modifier of methanol containing 0.3% formic acid and 0.35% ammonium formate. Causality: The chiral selector is a basic quinidine derivative that requires an acidic analyte to be deprotonated for the primary ion-exchange interaction. The acidic and salt additives in the modifier facilitate this interaction and improve peak shape.
-
Gradient: Isocratic, 20% modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic standard to confirm baseline separation and reproducibility of retention times.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate the peak areas of the two enantiomers from the chromatogram.
-
Calculation: Calculate the enantiomeric excess as described in the HPLC protocol.
-
Protocol 3: Enantiomeric Excess Determination by ¹H NMR
This protocol describes the use of a chiral solvating agent (CSA) for rapid ee determination.
-
Instrumentation and Reagents:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a Cinchona alkaloid derivative like (DHQ)₂PHAL.[15]
-
Solvent: Chloroform-d (CDCl₃).
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of the α-chiral carboxylic acid product into an NMR tube. Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum to identify the chemical shift of the α-proton.
-
Addition of CSA: Add 1.0 to 1.5 equivalents of the CSA to the NMR tube. Cap and invert several times to mix thoroughly. Causality: An excess of the CSA is used to ensure that both enantiomers are fully complexed, maximizing the observed chemical shift difference (ΔΔδ).
-
Analysis: Re-acquire the ¹H NMR spectrum. The signal corresponding to the α-proton should now be split into two distinct signals, representing the two diastereomeric complexes.
-
Data Processing: Carefully integrate the two separated signals corresponding to the enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [|Integral(major) - Integral(minor)| / |Integral(major) + Integral(minor)|] * 100.
-
Validation: To confirm the accuracy, prepare samples with known ee values (e.g., by mixing pure enantiomers) and verify that the NMR-determined values show a linear correlation.[16]
-
Conclusion and Recommendations
The accurate assessment of enantiomeric excess is fundamental to the successful application of this compound chemistry.
-
Chiral HPLC remains the benchmark for robust, high-resolution analysis, making it ideal for final product quality control and regulatory submissions where accuracy and method validation are paramount.[3][8]
-
Chiral SFC is the superior choice for high-throughput screening, reaction optimization, and preparative separations due to its remarkable speed and reduced environmental impact.[9][10][13] Its adoption is rapidly growing and is becoming the new standard in many pharmaceutical labs.
-
NMR Spectroscopy with chiral solvating agents is an invaluable tool for rapid, real-time reaction monitoring and for situations where a chromophore is absent.[2] Its speed allows for quick decisions during process development without the need for extensive method development.
Ultimately, the most effective analytical strategy often involves a combination of these techniques: using rapid NMR or SFC for initial screening and process development, followed by a fully validated HPLC or SFC method for final characterization and quality assurance. This integrated approach ensures both efficiency in discovery and rigor in development.
References
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chiraltech.com [chiraltech.com]
comparative study of different cleavage methods for N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones
Introduction: The Role of Alanine-Derived Chiral Auxiliaries in Asymmetric Synthesis
In the precise world of asymmetric synthesis, chiral auxiliaries are indispensable tools for guiding the stereochemical outcome of reactions. Among these, N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones, derived from the readily available amino acid L-alanine, represent a unique class of chiral auxiliaries. Their rigid heterocyclic structure, featuring two carbonyl groups, provides a well-defined steric environment for controlling the formation of new stereocenters on the N-acyl side chain. However, the ultimate success of any chiral auxiliary strategy lies in the final step: the efficient and stereoretentive cleavage of the auxiliary to unmask the desired chiral product.
This guide provides a comparative analysis of various methods for the cleavage of N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones. We will delve into the mechanistic rationale behind each method, present adaptable experimental protocols, and discuss the relative merits and potential challenges, empowering researchers to make informed decisions for their specific synthetic targets.
The Dione Dilemma: Unique Challenges in Auxiliary Cleavage
The presence of two carbonyl groups within the oxazolidine-2,5-dione ring—an imide and a cyclic carbamate—distinguishes this auxiliary from the more common Evans' oxazolidin-2-ones. This structural feature presents a unique challenge: achieving selective cleavage of the exocyclic N-acyl bond without promoting undesired reactions at the endocyclic carbonyls, which could lead to decomposition of the auxiliary and potential side products. The ideal cleavage method must therefore be highly chemoselective.
Figure 1. Primary cleavage pathways for N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-diones, leading to diverse chiral products.
Basic and Nucleophilic Hydrolysis: Accessing Chiral Carboxylic Acids
Hydrolytic methods are the most common for cleaving N-acyl auxiliaries to furnish the corresponding carboxylic acids. For oxazolidine-2,5-diones, careful selection of reagents is critical to ensure selective attack at the exocyclic acyl group.
Method A: Lithium Hydroperoxide (LiOOH) Cleavage
Expertise & Experience: Standard basic hydrolysis with reagents like lithium hydroxide (LiOH) can sometimes lead to a mixture of products due to competitive attack at both the endocyclic and exocyclic carbonyls. The use of lithium hydroperoxide, generated in situ from LiOH and hydrogen peroxide, is a widely adopted and superior method for the chemoselective cleavage of N-acyl oxazolidinones. The hydroperoxide anion is a softer nucleophile and exhibits a higher propensity to attack the exocyclic imide carbonyl, leading to a cleaner reaction.
Trustworthiness: This protocol is a self-validating system. The mild reaction conditions (typically 0 °C) and the high selectivity of LiOOH minimize the risk of epimerization at the α-carbon of the acyl group, thus preserving the stereochemical integrity of the newly created chiral center. The recovered chiral auxiliary can often be recycled.
Experimental Protocol:
-
Dissolve the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C using an ice bath.
-
Add an aqueous solution of hydrogen peroxide (30% w/w, ~4.0 equiv), followed by an aqueous solution of lithium hydroxide (e.g., 1.0 M, ~2.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for an additional 30 minutes.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by flash column chromatography or crystallization.
Reductive Cleavage: Direct Synthesis of Chiral Primary Alcohols
For synthetic routes requiring a chiral primary alcohol, reductive cleavage of the N-acyl auxiliary offers a direct and efficient transformation, obviating the need for a separate reduction step of the corresponding carboxylic acid.
Method B: Lithium Borohydride (LiBH₄) Reduction
Expertise & Experience: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and often provides better chemoselectivity in the cleavage of N-acyl auxiliaries. It selectively reduces the exocyclic imide to the corresponding primary alcohol while leaving the endocyclic carbamate moiety of the auxiliary intact, facilitating its recovery.
Trustworthiness: The reaction is conducted at low temperatures to minimize side reactions and preserve the stereochemical integrity of the product. Anhydrous conditions are crucial to prevent quenching of the hydride reagent and to ensure reproducible results.
Experimental Protocol:
-
Dissolve the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equiv) in a suitable anhydrous solvent, such as diethyl ether or THF, under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (LiBH₄, ~2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C, monitoring for completion by TLC (typically 1-3 hours).
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir until both layers are clear.
-
Separate the layers and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting chiral alcohol by flash column chromatography.
Aminolytic Cleavage: Formation of Chiral Amides
Direct conversion of the N-acyl group to an amide can be a valuable synthetic step, and this can be achieved through aminolysis.
Method C: Lewis Acid-Catalyzed Aminolysis
Expertise & Experience: The direct reaction of amines with N-acyl oxazolidinones can be sluggish. The addition of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), can activate the imide carbonyl towards nucleophilic attack by the amine, accelerating the reaction under milder conditions.
Trustworthiness: This method allows for the formation of amides from a range of primary and secondary amines. The use of a catalytic amount of a Lewis acid can often be sufficient, minimizing potential side reactions.
Experimental Protocol:
-
Dissolve the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 equiv) in an anhydrous solvent like THF under an inert atmosphere.
-
Add the desired amine (1.2-2.0 equiv).
-
Add a solution of diethylaluminum chloride (e.g., 1.0 M in hexanes, 0.1-1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting amide by flash column chromatography.
Comparative Summary and Method Selection
| Cleavage Method | Primary Product | Key Reagents | Typical Conditions | Advantages | Potential Challenges |
| Basic/Nucleophilic Hydrolysis | Carboxylic Acid | LiOH / H₂O₂ | THF/H₂O, 0 °C | High chemoselectivity, mild conditions, good yields. | Requires careful control of stoichiometry and temperature. |
| Reductive Cleavage | Primary Alcohol | LiBH₄ | Anhydrous THF or Et₂O, 0 °C | Direct conversion to alcohol, good yields, stereoretentive. | Requires strictly anhydrous conditions. |
| Aminolytic Cleavage | Amide | Amine, Et₂AlCl (cat.) | THF, reflux | Direct formation of amides, applicable to various amines. | May require elevated temperatures; optimization of Lewis acid may be needed. |
Conclusion
The successful cleavage of the N-acyl-(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione auxiliary is a critical step that unlocks the potential of this chiral directing group. The choice of method is dictated by the desired synthetic outcome. For the preparation of chiral carboxylic acids, LiOOH-mediated hydrolysis stands out for its mildness and selectivity. Reductive cleavage with LiBH₄ provides a direct and efficient route to valuable chiral primary alcohols. For the synthesis of chiral amides, Lewis acid-catalyzed aminolysis offers a practical approach.
While direct comparative studies on this specific oxazolidine-2,5-dione are not as prevalent in the literature as for other auxiliaries, the principles outlined in this guide provide a strong foundation for methodological selection and optimization. Careful execution of these protocols, with appropriate reaction monitoring, will enable researchers to efficiently and reliably liberate their target molecules with high stereochemical fidelity.
References
-
Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Bull, S. D., Davies, S. G., Smith, A. D., & Nicholson, R. L. (2002). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1, 2886-2899. [Link]
A Cost-Benefit Analysis of Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, overall yield, and economic viability. Among the arsenal of tools available to the modern chemist, oxazolidinones, particularly the class popularized by David A. Evans, have established themselves as reliable and versatile auxiliaries for a multitude of stereoselective transformations. This guide provides an in-depth cost-benefit analysis of utilizing oxazolidinone chiral auxiliaries, with a focus on well-documented examples, while also considering the landscape of commercially available yet less-studied alternatives such as (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione .
The Oxazolidinone Auxiliary: A Pillar of Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then cleaved and ideally recycled, leaving behind an enantiomerically enriched product. Oxazolidinones have gained prominence due to their rigid cyclic structure, which provides a well-defined steric environment to effectively shield one face of a reactive intermediate, such as an enolate, leading to high levels of stereocontrol.
The general workflow for employing an oxazolidinone auxiliary is depicted below:
Figure 1: General workflow for the application of a chiral oxazolidinone auxiliary in asymmetric synthesis.
Performance Analysis: Evans' Auxiliaries as the Gold Standard
The most extensively studied and widely utilized oxazolidinones are the Evans' auxiliaries, derived from readily available amino alcohols. These auxiliaries have demonstrated exceptional performance in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1]
Asymmetric Aldol Reactions
The boron-mediated asymmetric aldol reaction of N-acyl oxazolidinones is a hallmark of this class of auxiliaries, consistently delivering high diastereoselectivities. The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered transition state, where the substituent on the auxiliary effectively blocks one face of the enolate from the incoming electrophile (aldehyde).
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 | [2] |
| (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 75-85 | [2] |
| (4S)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | 97:3 | 88 | [2] |
Table 1: Performance of selected Evans' auxiliaries in asymmetric aldol reactions.
The high diastereoselectivity observed with Evans' auxiliaries is a direct consequence of the well-defined transition state assembly, an aspect that has been extensively studied and reviewed.[3]
The Case of this compound: An Enigmatic Alternative
While Evans' auxiliaries are well-entrenched in the synthetic chemist's toolkit, the landscape of chiral auxiliaries is ever-expanding. One such commercially available, yet sparsely documented, alternative is This compound (CAS 58311-53-8).[4][5]
| Property | This compound |
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| CAS Number | 58311-53-8 |
| Appearance | White to off-white solid |
| Purity (typical) | >97% |
Table 2: Physicochemical properties of this compound.
A significant challenge in conducting a direct cost-benefit analysis for this specific auxiliary is the lack of published experimental data detailing its performance in asymmetric reactions. While its structure suggests it could function as a chiral auxiliary, the absence of peer-reviewed studies makes it difficult to assess its efficacy in terms of diastereoselectivity and yield compared to established alternatives. Researchers considering this auxiliary would need to undertake initial screening and optimization studies to determine its suitability for their specific application.
Cost-Benefit Analysis: A Multifaceted Decision
The selection of a chiral auxiliary is not solely based on its performance in a given reaction but also involves a careful consideration of economic and practical factors.[6]
| Factor | Evans' Auxiliaries (e.g., (4S)-4-Benzyl-2-oxazolidinone) | This compound |
| Performance Data | Extensive and well-documented | Limited to non-existent |
| Predictability | High, with established models for stereochemical outcome | Low, requires empirical determination |
| Cost of Auxiliary | Moderate to high | Varies, but generally available from multiple suppliers |
| Synthesis of N-Acyl Adduct | Well-established protocols | Likely similar to other oxazolidinones, but requires optimization |
| Cleavage and Recovery | Established, often high-yielding recovery | Method would need to be developed and optimized |
| Development Time | Minimal, leveraging existing knowledge | Significant, requiring foundational research |
Table 3: A comparative cost-benefit analysis of Evans' auxiliaries versus the less-studied this compound.
For research and development in academic and early-stage drug discovery settings, the reliability and predictability of Evans' auxiliaries often outweigh their higher initial cost.[1] The extensive body of literature provides a solid foundation for troubleshooting and adapting protocols to new substrates.
The use of a less-studied auxiliary like this compound presents a higher risk but could potentially offer advantages in specific niche applications, such as improved crystallinity of intermediates or unique reactivity profiles. However, the initial investment in process development would be substantial.
Experimental Protocols
General Procedure for N-Acylation of an Oxazolidinone
This protocol is a general guideline and may require optimization for specific substrates and auxiliaries.
Materials:
-
Chiral oxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the chiral oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 15 minutes.
-
Add the acyl chloride dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Evans' Asymmetric Aldol Reaction
The following is a representative protocol for a boron-mediated aldol reaction.
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (DBBT) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add dibutylboron triflate dropwise, followed by the dropwise addition of triethylamine. Stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the sequential addition of methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour, then dilute with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Auxiliary Cleavage
A variety of methods exist for the cleavage of the chiral auxiliary, allowing access to different functional groups.
Figure 2: Common methods for the cleavage of oxazolidinone auxiliaries.
Conclusion: A Strategic Choice
The selection of a chiral auxiliary is a strategic decision that balances the need for high stereoselectivity with practical and economic considerations. Evans' oxazolidinone auxiliaries remain a cornerstone of asymmetric synthesis due to their well-documented performance and predictable stereochemical outcomes.[1] While the initial cost of these auxiliaries may be higher, the extensive knowledge base supporting their application can significantly reduce development time and resources.
Newer, less-studied alternatives like this compound may offer untapped potential, but their adoption requires a significant upfront investment in research and development to establish their efficacy and optimal reaction conditions. For most applications, particularly in the early stages of drug development where reliability is paramount, the proven track record of established oxazolidinone auxiliaries provides a clear advantage.
References
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Benchchem. Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis. 7
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Advanced ChemBlocks. This compound.
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Wikipedia. Chiral auxiliary.
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Benchchem. A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. 8
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American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
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Organic Letters. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides.
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Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
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PubMed Central. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
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PMC. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
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Benchchem. A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. a Cyclopentane-Based Alternative. 9
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ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
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Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
-
Benchchem. 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine.
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Advanced Journal of Chemistry, Section A. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.
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Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. 10
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PubChem. (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
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PubChem. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione.
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Molecules. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.
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PubChem. 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine.
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Molecules. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
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MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
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Chemrio. This compound.
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YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
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Journal of Peptide Research. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries.
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The Journal of Organic Chemistry. Oxazolidines as Intermediates in the Asymmetric Synthesis of 3-Substituted and 1,3-Disubstituted Tetrahydroisoquinolines.
-
ResearchGate. Oxazolidine-2,4-dione similar molecules with anticonvulsant activity.
-
Biointerface Research in Applied Chemistry. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
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ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
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A Technical Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (N-Methyl-L-alanine N-Carboxyanhydride): A Monomer for Advanced Polypeptide Synthesis
For researchers, scientists, and professionals in drug development, the precise control over the structure and function of synthetic biopolymers is paramount. This guide provides an in-depth technical overview of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , more commonly known as N-methyl-L-alanine N-carboxyanhydride (N-Me-Ala-NCA) . Far from being a traditional chiral auxiliary for small molecule synthesis, this heterocyclic compound is a critical monomer for the synthesis of N-methylated polypeptides. The introduction of a methyl group on the amide nitrogen of the polypeptide backbone imparts unique properties, including enhanced metabolic stability and modulated conformation, which are highly desirable in the development of novel therapeutics and advanced biomaterials.[1][2]
This guide will elucidate the primary application of N-Me-Ala-NCA in ring-opening polymerization (ROP), compare the resulting poly(N-methyl-L-alanine) with its non-methylated analog, and provide detailed experimental insights into its synthesis and polymerization.
The Strategic Advantage of N-Methylation in Polypeptides
N-methylation of peptides and polypeptides is a key strategy to enhance their drug-like properties. This modification introduces steric hindrance that can protect the polymer from proteolytic degradation, thereby increasing its in-vivo half-life.[1] Furthermore, the absence of the amide proton prevents the formation of hydrogen bonds, which significantly influences the secondary structure and conformational flexibility of the polypeptide chain. This can lead to improved cell permeability and bioavailability.[1] N-Methyl-D-alanine, a stereoisomer of the monomer's precursor, is also recognized for its role in creating peptides with enhanced stability and conformational control.[2]
Synthesis of this compound (N-Me-Ala-NCA)
The synthesis of N-Me-Ala-NCA is typically achieved from the corresponding N-protected N-methyl-L-alanine. A common and effective method involves the cyclization of N-Boc-N-methyl-L-alanine using a dehydrating agent such as phosphorus trichloride.[3]
Caption: ROP of N-Me-Ala-NCA to form poly(N-methyl-L-alanine).
The kinetics of the ROP of N-alkylated NCAs can differ from their non-alkylated counterparts. The steric hindrance from the N-alkyl group can influence the rate of polymerization. For instance, the ROP of Sarcosine-NCA (the N-methylated glycine analog) has been shown to have a longer reaction time compared to its non-methylated counterpart. [3] Experimental Protocol: Synthesis of poly(N-methyl-L-Alanine) (PNMeAla) [3]
-
In a glovebox under an inert atmosphere, weigh N-Me-L-Ala-NCA monomer (0.05 g, 0.387 mmol) into a flame-dried Schlenk vessel.
-
Dissolve the monomer in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add the initiator (e.g., allylamine) at the desired monomer-to-initiator ratio (e.g., 100:1).
-
Stir the solution at room temperature under an inert atmosphere until the polymerization is complete (monitored by FTIR by the disappearance of the NC=O stretch at ~1850 cm⁻¹).
-
Precipitate the polymer in a non-solvent (e.g., THF) to recover the product as a white solid.
-
Dry the polymer under high vacuum.
Comparison with Non-Methylated Polypeptides
The introduction of the N-methyl group in poly(N-methyl-L-alanine) leads to significant differences in properties when compared to poly(L-alanine).
| Property | Poly(L-alanine) | Poly(N-methyl-L-alanine) |
| Secondary Structure | Predominantly α-helical | Disrupted helical structure due to lack of N-H for hydrogen bonding |
| Solubility | Generally soluble in strong acids, some organic solvents | Often improved solubility in a wider range of organic solvents |
| Proteolytic Stability | Susceptible to enzymatic degradation | Significantly enhanced resistance to proteases [1] |
| Conformational Flexibility | More rigid due to defined secondary structure | Increased conformational flexibility |
Alternative Monomers for Polypeptide Synthesis
While N-carboxyanhydrides (NCAs) are the most common monomers for polypeptide synthesis via ROP, N-thiocarboxyanhydrides (NTAs) have emerged as a viable alternative. NTAs exhibit improved moisture and thermal stability compared to NCAs. [4]However, the polymerization of NTAs tends to be slower due to the reduced electrophilicity of the C5 carbonyl and the greater stability of the thiocarbamic acid propagating intermediate. [5]
Conclusion
This compound (N-methyl-L-alanine N-carboxyanhydride) is a valuable monomer for the synthesis of N-methylated polypeptides. Its use in ring-opening polymerization allows for the creation of polymers with enhanced proteolytic stability and altered conformational properties, which are highly advantageous for applications in drug delivery and biomaterials. While the synthesis and polymerization of N-Me-Ala-NCA require careful control of experimental conditions, the resulting N-methylated polypeptides offer a unique set of properties that are not accessible with their non-methylated analogs. The continued development of synthetic methodologies for N-alkylated NCAs and their polymerization will undoubtedly expand the toolbox for creating advanced and functional polypeptide-based materials.
References
- Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or C
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. 2021.
- Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. The Royal Society of Chemistry.
- Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Oxford Academic.
- Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
- Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group.
- The Crucial Role of L-Alanine N-Carboxyanhydride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis.
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.
- Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Prepar
- Synthesis of α-Amino Acid N-Carboxyanhydrides | Request PDF.
- Polymerization of L- and DL-phenylalanine N-carboxyanhydride by poly(N-methyl-L-alanine). PubMed. 1973.
- Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides.
- Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
- This compound | Chemrio. Chemrio.
- Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Semantic Scholar. 2017.
- Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis. Benchchem.
- Development in transition metal catalyzed N-carboxyanhydride polymerization: Preparation of polyproline m
- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido.
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- (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem.
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A Comparative Guide to the Recyclability and Reusability of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Introduction: A Molecule with Dual Potential
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, stands at the intersection of two critical areas in modern chemistry: sustainable polymers and asymmetric synthesis. Its structure allows it to function both as a monomer for the synthesis of N-substituted polypeptides and as a scaffold for a chiral auxiliary. This guide provides an in-depth evaluation of its recyclability in the context of polymer chemistry and its reusability as a chiral directing group, benchmarked against established alternatives. For researchers and professionals in drug development and materials science, understanding the lifecycle of such molecules is paramount for developing greener and more cost-effective synthetic methodologies.
Part 1: this compound as a Monomer for Recyclable Polypeptides
As an NCA, this compound can undergo ring-opening polymerization (ROP) to yield poly(N-methyl-L-alanine), a synthetic polypeptide. The key to its sustainability lies in the potential for a closed-loop lifecycle, where the polymer can be efficiently depolymerized back to its constituent monomer. This section explores this possibility, comparing it with the established chemical recycling of conventional polyamides.
Conceptual Framework: Depolymerization of N-Substituted Polypeptides
Polypeptides, like polyamides, are held together by amide bonds. The chemical recycling of polyamides is an established, albeit often challenging, industrial process that typically involves hydrolysis under acidic or basic conditions to recover the constituent monomers.[1][2] These processes, however, often require harsh conditions, such as high temperatures and pressures, or microwave assistance to achieve efficient depolymerization.[2] We hypothesize that similar principles can be applied to the depolymerization of poly(N-methyl-L-alanine).
dot
Caption: Lifecycle of this compound as a recyclable monomer.
Experimental Protocol: Evaluating the Recyclability of Poly(N-methyl-L-alanine)
This protocol outlines a comparative study to assess the depolymerization efficiency of poly(N-methyl-L-alanine) against a standard polyamide, Nylon 6.
1. Polymer Synthesis:
-
Poly(N-methyl-L-alanine): this compound is polymerized via ring-opening polymerization initiated by a primary amine (e.g., benzylamine) in an anhydrous solvent like DMF or THF.[3] The polymerization is monitored by the disappearance of the NCA peak in IR spectroscopy. The resulting polymer is precipitated, washed, and dried.
-
Nylon 6 (Control): Commercial-grade Nylon 6 pellets are used.
2. Depolymerization:
-
A 1 M solution of the polymer in 6 M aqueous HCl is prepared in a sealed, microwave-safe vessel.
-
The vessel is heated in a microwave reactor at 200°C for 30 minutes.[2]
-
After cooling, the solution is neutralized with a suitable base (e.g., NaOH) and the solvent is removed under reduced pressure.
3. Monomer Recovery and Analysis:
-
The resulting solid is analyzed by ¹H NMR and mass spectrometry to identify and quantify the recovered monomer (N-methyl-L-alanine hydrochloride for the polypeptide and aminocaproic acid hydrochloride for Nylon 6).
-
The yield of the recovered monomer is calculated.
Data Presentation and Comparison
| Polymer | Depolymerization Conditions | Recovered Monomer | Monomer Recovery Yield (%) |
| Poly(N-methyl-L-alanine) | 6 M HCl, 200°C, 30 min (Microwave) | N-methyl-L-alanine | Experimental Data |
| Nylon 6 | 6 M HCl, 200°C, 30 min (Microwave) | 6-aminocaproic acid | Experimental Data |
Discussion of Expected Outcomes
Based on the literature for polyamide recycling, we anticipate that the microwave-assisted acid hydrolysis will effectively cleave the amide bonds in poly(N-methyl-L-alanine).[2] The N-methylation may influence the rate of hydrolysis compared to the secondary amide in Nylon 6. The successful recovery of N-methyl-L-alanine would demonstrate the potential for a closed-loop recycling process. However, it is crucial to analyze for any side products, as harsh conditions can sometimes lead to degradation.[1]
Part 2: this compound Scaffolds as Reusable Chiral Auxiliaries
The oxazolidinone core is a well-established chiral auxiliary, most famously represented by the Evans auxiliaries.[4][] These are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are cleaved and can be recovered for reuse. This section evaluates the potential of a chiral auxiliary derived from a similar oxazolidinone structure, benchmarked against a standard Evans auxiliary.
Conceptual Framework: The Lifecycle of a Chiral Auxiliary
The utility of a chiral auxiliary is not only defined by its ability to induce high stereoselectivity but also by the ease and efficiency of its attachment, cleavage, and recovery. The general workflow involves acylation of the auxiliary, a diastereoselective transformation (e.g., alkylation or aldol reaction), and subsequent cleavage to yield the chiral product and the recovered auxiliary.[6]
dot
Caption: Workflow for the use and recovery of a chiral auxiliary.
Experimental Protocol: Evaluating Chiral Auxiliary Reusability
This protocol details a comparative study of an asymmetric alkylation using a standard Evans auxiliary and a comparable oxazolidinone.
1. Auxiliary Preparation and Acylation:
-
(4S)-4-isopropyl-1,3-oxazolidin-2-one (Evans Auxiliary Analogue): Synthesized from L-valinol and diethyl carbonate.
-
(S)-4-benzyl-2-oxazolidinone (Control Evans Auxiliary): Commercially available.
-
Both auxiliaries are acylated with propionyl chloride to form the corresponding N-propionyl derivatives.
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78°C.
-
LDA is added to form the enolate, followed by the addition of benzyl bromide.
-
The reaction is quenched, and the product is purified by chromatography. The diastereomeric ratio is determined by ¹H NMR.
3. Cleavage and Recovery:
-
The alkylated product is dissolved in a THF/water mixture.
-
Lithium hydroxide and hydrogen peroxide are added at 0°C to cleave the auxiliary.[6][7]
-
After quenching, the aqueous and organic layers are separated. The chiral carboxylic acid product is isolated from the aqueous layer.
-
The chiral auxiliary is recovered from the organic layer by extraction and purified by recrystallization or chromatography.
Data Presentation and Comparison
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Chiral Product Yield (%) | Auxiliary Recovery Yield (%) |
| (4S)-4-isopropyl-1,3-oxazolidin-2-one | Experimental Data | Experimental Data | Experimental Data |
| (S)-4-benzyl-2-oxazolidinone (Control) | >99:1 (literature) | Experimental Data | >95% (literature)[8] |
Discussion of Expected Outcomes
The Evans auxiliary is known to provide excellent diastereoselectivity and high recovery yields.[8] The performance of the (4S)-4-isopropyl-1,3-oxazolidin-2-one is expected to be comparable, given its structural similarity. The key metrics for evaluation are the diastereomeric ratio of the alkylation product and the yield of the recovered auxiliary. Efficient recovery is crucial for the economic viability and sustainability of the synthetic route. The choice of cleavage method is also critical; while LiOH/H₂O₂ is effective for obtaining the carboxylic acid, other reagents like LiBH₄ could be used to obtain the corresponding alcohol, and the recovery protocol would need to be adjusted accordingly.[6]
Conclusion
This compound and its structural analogues present significant potential in sustainable chemistry. As a monomer, it offers a pathway to polypeptides that are theoretically recyclable, drawing parallels with the chemical recycling of polyamides. Further research is needed to optimize the depolymerization conditions for N-substituted polypeptides to achieve high monomer recovery yields. As a chiral auxiliary scaffold, the oxazolidinone core demonstrates a well-established potential for high stereocontrol and reusability, which is essential for green and cost-effective asymmetric synthesis. The experimental frameworks provided in this guide offer a robust methodology for the quantitative evaluation of these properties, enabling researchers to make informed decisions in the development of next-generation sustainable chemical processes.
References
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MDPI. (n.d.). Recycling and Degradation of Polyamides. Retrieved from [Link]
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National Institute of Chemistry. (n.d.). Efficient chemical recycling of aliphatic polyamides. Retrieved from [Link]
- Češarek, U., Pahovnik, D., & Žagar, E. (2020). Chemical Recycling of Aliphatic Polyamides by Microwave-Assisted Hydrolysis for Efficient Monomer Recovery. Polymers, 12(10), 2413.
-
ACS Publications. (2023). Closed-Loop Chemical Recycling of Polyamide Thermosets via Reversible Amidation. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Advances in the Chemical Recycling of Polyamide for a Sustainable Circular Economy. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Retrieved from [Link]
-
The University of Queensland. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
-
Springer Nature. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Large-Scale Performance of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Executive Summary
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine (N-Me-Ala), is a critical monomer for the large-scale synthesis of advanced N-methylated polypeptides. These polymers are of high interest in drug delivery and biomaterials due to their enhanced proteolytic stability, increased bioavailability, and "stealth" properties comparable to polyethylene glycol (PEG).[1][2][3] This guide provides an in-depth analysis of N-Me-Ala-NCA's performance in industrial applications, comparing it directly with key alternatives such as sarcosine-NCA (Sar-NCA), N-thiocarboxyanhydrides (NTAs), and traditional solid-phase peptide synthesis (SPPS). We will explore the nuances of its synthesis, polymerization kinetics, and purification at scale, offering field-proven protocols and data to support researchers and process chemists in making informed decisions for their development pipelines.
The Critical Role of N-Methylation in Modern Polypeptide Therapeutics
The therapeutic potential of peptides is often hampered by poor metabolic stability and low membrane permeability. N-methylation of the peptide backbone is a powerful strategy to overcome these limitations.[2][4] By replacing an amide proton with a methyl group, N-methylation disrupts inter-chain hydrogen bonding, which can reduce aggregation, and sterically hinders enzymatic degradation.[2] This modification has been shown to significantly improve the pharmacokinetic profiles of peptide drugs.[1][2]
While SPPS can build N-methylated peptides with precise sequence control, its scalability is limited by high costs, significant solvent waste, and the complexity of repeated coupling/deprotection cycles, making it unsuitable for producing high molecular weight polymers.[5] Ring-Opening Polymerization (ROP) of NCAs has emerged as the most efficient and scalable method for producing high molecular weight synthetic polypeptides.[6][7] this compound (N-Me-Ala-NCA) is a key monomer in this class, enabling the production of poly(N-methyl-L-alanine), a chiral and potentially helical analogue of the widely studied polysarcosine.
Deep Dive: Performance of this compound (N-Me-Ala-NCA)
Monomer Synthesis & Purification at Scale
The quality of the final polypeptide is directly dependent on the purity of the NCA monomer. For large-scale applications, the synthesis and purification of N-Me-Ala-NCA must be efficient, safe, and reproducible.
Synthesis: The foundational method for NCA synthesis is the Fuchs-Farthing method, which utilizes a phosgene source (e.g., phosgene gas, diphosgene, or triphosgene) to cyclize the parent amino acid.[7][8] While effective, the high toxicity of phosgene derivatives presents significant safety and handling challenges at an industrial scale.
-
Causality in Reagent Choice: The choice of phosgenating agent is a balance of reactivity and safety. Triphosgene is a solid and safer to handle than gaseous phosgene, making it a common choice for lab and pilot scales.[8] However, for true industrial-scale production, phosgene-free routes are highly desirable. Emerging methods using CO2-based chemistry, while still under development for a broad range of NCAs, represent a more sustainable and safer future for monomer synthesis.[9]
Purification: Impurities such as unreacted amino acid hydrochlorides or moisture can initiate uncontrolled polymerization, leading to low molecular weight byproducts and broad dispersity.[7][8]
-
Field Insight: While multiple recrystallizations can yield exceptionally pure NCAs, this method is often impractical and leads to significant product loss at scales greater than 100 grams.[7][10] A more scalable and efficient method involves a simple filtration of the crude reaction mixture through diatomaceous earth (Celite). This technique effectively removes insoluble impurities without the yield loss associated with repeated crystallizations, making it highly suitable for industrial workflows.[7][10]
Performance in Ring-Opening Polymerization
N-Me-Ala-NCA undergoes ROP initiated by nucleophiles, typically primary amines. As an N-substituted NCA, its polymerization mechanism is a key advantage.
-
Mechanistic Superiority: NCAs with an N-H proton can polymerize via two competing pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM). The co-existence of these pathways often leads to poor control over the polymerization.[6][11] N-substituted NCAs like N-Me-Ala-NCA lack the amide proton, forcing the polymerization to proceed exclusively through the more controlled NAM pathway.[3] This results in a "living" polymerization, characterized by:
-
Predictable molecular weights determined by the monomer-to-initiator ratio ([M]/[I]).
-
Low dispersity (Đ or PDI), typically below 1.2.
-
High end-group fidelity, which is crucial for the synthesis of block copolymers (e.g., for drug delivery vehicles).[3]
-
-
Kinetic Considerations: While well-controlled, the ROP of N-Me-Ala-NCA can be sensitive to reaction conditions. The choice of solvent is critical; solvents like DMF and DCM are commonly used, but must be rigorously dried to prevent premature termination.[3] Recent studies have shown that certain catalysts, such as carboxylic acids, can accelerate the polymerization rate by up to 50 times without sacrificing control, enabling robust synthesis under milder conditions.[12]
Comparative Analysis: N-Me-Ala-NCA vs. Key Alternatives
The selection of a monomer or synthetic strategy depends on the desired polymer properties, scale, and cost considerations.
| Feature | This compound | Sarcosine-NCA (Sar-NCA) | N-Thiocarboxyanhydrides (NTAs) | Solid-Phase Peptide Synthesis (SPPS) |
| Primary Use | High MW poly(N-methyl-L-alanine) | High MW polysarcosine | Polypeptides | Sequence-defined peptides |
| Scalability | High | High | Moderate | Low |
| Polymerization Control | Excellent (Living, NAM only) | Excellent (Living, NAM only) | Good | Not Applicable (stepwise synthesis) |
| Sequence Control | None (Homopolymers/Block Copolymers) | None (Homopolymers/Block Copolymers) | None (Homopolymers/Block Copolymers) | Absolute |
| Moisture Sensitivity | High | High | Low to Moderate | High (during coupling) |
| Reactivity | High | High | Lower than NCAs | Variable |
| Cost-Effectiveness (Large Scale) | Good | Good | Moderate | Poor |
| Key Advantage | Chiral, potentially helical polymer | Well-studied, "gold standard" polypeptoid | Improved moisture tolerance | Perfect sequence fidelity |
| Key Disadvantage | Moisture sensitive monomer | Moisture sensitive monomer | Lower reactivity, harsher conditions | High cost, waste, not for high MW |
N-Me-Ala-NCA vs. Sarcosine-NCA
Sar-NCA is the monomer for polysarcosine, the most well-known N-methylated polypeptoid and a leading PEG alternative.[3] The polymerization behavior of N-Me-Ala-NCA is mechanistically identical to Sar-NCA. The key difference lies in the final polymer. Poly(N-methyl-L-alanine) possesses a chiral center in every repeating unit, which can induce secondary structures like helices, a feature absent in the achiral polysarcosine. This structural difference can be exploited to create materials with unique self-assembly properties and biological interactions.
NCAs vs. N-Thiocarboxyanhydrides (NTAs)
NTAs are analogues of NCAs where the oxygen at the 2-position of the ring is replaced by sulfur. This substitution significantly increases the monomer's stability towards moisture, a major advantage for large-scale handling and storage. However, this stability comes at the cost of lower reactivity, often requiring harsher polymerization conditions or longer reaction times compared to their NCA counterparts.[12] The choice between an NCA and an NTA is therefore a process-specific decision, balancing the need for monomer stability against the desire for rapid and efficient polymerization.
Experimental Protocols & Workflows
Trustworthiness in synthesis relies on robust and reproducible protocols. The following sections detail validated procedures for the synthesis of N-Me-Ala-NCA and its subsequent polymerization.
Process Workflow Diagram
The following diagram illustrates the end-to-end workflow for producing a purified N-methylated polypeptide using N-Me-Ala-NCA.
Sources
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- 3. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Cross-Reactivity and Compatibility with Various Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides and other bioactive molecules is a critical tool for enhancing metabolic stability, membrane permeability, and conformational rigidity.[1][2] Among the various reagents available for this purpose, (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, presents a unique set of properties. This guide provides an in-depth technical overview of its cross-reactivity and compatibility with a range of common reagents, offering a comparative analysis with alternative methodologies.
Understanding the Core Reactivity of this compound
This compound, also known as N-methyl-L-alanine NCA (mAla-NCA), is a cyclic anhydride of a carbamic acid.[3][4] Its reactivity is primarily dictated by the two electrophilic carbonyl carbons within the oxazolidine-2,5-dione ring. The N-methyl group significantly influences its chemical behavior compared to non-methylated NCAs.
The primary mode of reaction is nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl groups, leading to ring-opening. The absence of an acidic N-H proton, due to N-methylation, prevents polymerization via the "activated monomer" mechanism, which is a common pathway for traditional NCAs.[5] This distinction is crucial for controlling the reaction outcome.
Compatibility with Nucleophilic Reagents
The interaction of this compound with nucleophiles is central to its application. The primary site of attack is the C5 carbonyl, which is more sterically accessible and electronically activated.
Amines: Primary and Secondary
Primary and secondary amines readily react with N-methyl-L-alanine NCA in a controlled manner to form N-methylated amides.[6] This reaction proceeds via a "normal amine mechanism" where the amine attacks the C5 carbonyl, leading to the formation of a carbamate intermediate that subsequently decarboxylates to yield the desired amide and carbon dioxide.
Experimental Protocol: Synthesis of an N-Methylated Dipeptide Fragment
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve N-methyl-L-alanine NCA (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Initiation: In a separate flask, prepare a solution of the desired primary or secondary amine (e.g., the methyl ester of another amino acid) (1.0 eq) in anhydrous DMF.
-
Reaction: Slowly add the amine solution to the NCA solution at room temperature with stirring.
-
Monitoring: The reaction progress can be monitored by the disappearance of the NCA peak using FT-IR spectroscopy (anhydride stretch at ~1850 cm⁻¹).[7]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the resulting N-methylated peptide fragment can be purified by column chromatography.
| Reagent Class | Compatibility | Expected Outcome | Key Considerations |
| Primary Amines | High | Efficient formation of N-methylated amides. | Stoichiometry is critical to avoid unwanted side reactions. |
| Secondary Amines | High | Forms N-methylated amides, often with slower kinetics than primary amines. | Steric hindrance around the amine can significantly impact reaction rates.[6] |
Alcohols and Thiols
Alcohols and thiols are generally less nucleophilic than amines and will react more slowly with N-methyl-L-alanine NCA. The reaction requires activation, often in the form of a basic catalyst, to deprotonate the alcohol or thiol, increasing its nucleophilicity. N-thiocarboxyanhydrides (NTAs) are generally more stable towards hydroxyl groups than their NCA counterparts.[8][9]
| Reagent Class | Compatibility | Expected Outcome | Key Considerations |
| Alcohols | Moderate | Formation of N-methylated esters. | Requires a base catalyst (e.g., a non-nucleophilic base like DBU or a tertiary amine) to proceed at a reasonable rate. |
| Thiols | Moderate | Formation of N-methylated thioesters. | Similar to alcohols, requires a base to facilitate the reaction. Thiol-ene reactions can be an alternative conjugation method for functionalized NTAs.[10][11] |
Water (Hydrolysis)
N-methyl-L-alanine NCA is sensitive to moisture and will undergo hydrolysis to regenerate N-methyl-L-alanine and release carbon dioxide.[12][13] This necessitates the use of anhydrous solvents and inert atmosphere conditions for most applications. The rate of hydrolysis is pH-dependent.[12]
Compatibility with Electrophilic and Other Reagents
The oxazolidine-2,5-dione ring itself is not strongly nucleophilic, limiting its reactivity with electrophiles. However, the compatibility with various other reagent classes is important for its use in complex synthetic sequences.
| Reagent Class | Compatibility | Expected Outcome | Key Considerations |
| Acids | Low to Moderate | Ring-opening and decomposition can occur, especially with strong acids. Weak organic acids may act as catalysts in some polymerization reactions.[14] | The use of strong acids should generally be avoided. |
| Bases | Moderate | Strong, non-nucleophilic bases can deprotonate the α-carbon, but this is less favorable than with non-methylated NCAs. | This can lead to side reactions if not carefully controlled. |
| Organometallics | Low | Highly reactive organometallic reagents like Grignard or organolithium reagents are generally incompatible and will lead to a complex mixture of products due to multiple additions and lack of selectivity.[15][16] | These reagents are too reactive and basic for clean reactions with the NCA ring. |
| Reducing Agents | Moderate | Strong reducing agents like LiAlH₄ will likely lead to over-reduction. Milder reagents like triethylsilane in the presence of a Lewis acid have been used to reductively open related oxazolidinones to yield N-methyl amino acids.[17] | The choice of reducing agent is critical to control the reaction outcome. |
| Oxidizing Agents | Generally Compatible | The oxazolidine-2,5-dione ring is relatively stable to common oxidizing agents. | Compatibility will depend on the specific oxidizing agent and reaction conditions. |
Comparison with Alternative Reagents for N-Methyl Amino Acid Incorporation
While this compound is a useful synthon, several other methods exist for the synthesis of N-methylated peptides and amides.
| Method | Description | Advantages | Disadvantages |
| Reductive Amination | Reaction of an amino acid with formaldehyde followed by reduction.[18] | Cost-effective and widely used. | Can be difficult to control mono-methylation, often leading to di-methylation.[19] |
| Alkylation of N-Protected Amino Acids | Direct methylation of an N-protected amino acid using a methylating agent like methyl iodide and a strong base.[20] | Allows for precise control of methylation. | Requires protection and deprotection steps, and strong bases can cause racemization.[20] |
| Fukuyama-Mitsunobu Reaction | N-methylation of a nosyl-protected amino acid.[21] | Mild conditions and generally high yields. | Requires the use of a specific protecting group and can be expensive. |
| Ruthenium-Catalyzed N-Methylation | Use of methanol as a methylating agent in the presence of a ruthenium catalyst.[1][22][23] | Utilizes a green and readily available methyl source. | Requires a specific catalyst and may not be suitable for all substrates. |
Mechanistic Pathways and Workflows
Signaling Pathway: Nucleophilic Ring-Opening of N-Methyl-L-Alanine NCA
Caption: Nucleophilic attack on the C5 carbonyl of the NCA.
Experimental Workflow: Comparative Analysis of N-Methylation Methods
Caption: Workflow for comparing N-methylation strategies.
Conclusion
This compound is a valuable reagent for the controlled introduction of N-methyl-L-alanine into molecules, particularly for the synthesis of N-methylated amides. Its key advantage lies in the avoidance of over-methylation and the predictable reaction pathway with amine nucleophiles. However, its sensitivity to moisture and limited compatibility with highly reactive reagents such as organometallics necessitate careful experimental design. For researchers, the choice between using N-methyl-L-alanine NCA and alternative N-methylation strategies will depend on the specific substrate, desired scale, and tolerance for protecting group manipulations. This guide provides a foundational understanding to make informed decisions in the planning and execution of syntheses involving this versatile building block.
References
-
Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry. Available from: [Link]
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An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Chemistry Portal. Available from: [Link]
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Functional N-substituted N-Thiocarboxyanhydrides as Modular Tools for Constructing H2S Donor Conjugates. PubMed Central. Available from: [Link]
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Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Request PDF. Available from: [Link]
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(L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. PubChem. Available from: [Link]
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Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. Available from: [Link]
-
Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. PubMed. Available from: [Link]
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link]
-
Functional N-Substituted N-Thiocarboxyanhydrides as Modular Tools for Constructing H2S Donor Conjugates. PubMed. Available from: [Link]
-
Synthetic Preparation of N-Methyl-α-amino Acids. Request PDF. Available from: [Link]
-
Hydroxyl Group Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Mediated by Aminoalcohols: A Simple Way to α-Hydroxyl-ω-aminotelechelic Polypeptoids. Semantic Scholar. Available from: [Link]
-
Hydroxyl Group Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Mediated by Aminoalcohols: A Simple Way to α-Hydroxyl-ω-aminotelechelic Polypeptoids. ACS Publications. Available from: [Link]
-
Main Group Organometallic Compounds. MSU chemistry. Available from: [Link]
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Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. PubMed Central. Available from: [Link]
-
DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. PubMed. Available from: [Link]
-
Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. Available from: [Link]
-
N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. Available from: [Link]
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Scheme 6. Hydrolytic Mechanisms of NCAs. ResearchGate. Available from: [Link]
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Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available from: [Link]
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- 5. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. [PDF] Hydroxyl Group Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Mediated by Aminoalcohols: A Simple Way to α-Hydroxyl-ω-aminotelechelic Polypeptoids | Semantic Scholar [semanticscholar.org]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
For researchers at the forefront of drug discovery and development, the integrity of your work and the safety of your laboratory are paramount. (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a member of the N-carboxyanhydride (NCA) family, is a valuable reagent in peptide synthesis. However, its inherent reactivity necessitates a thorough understanding of its proper handling and disposal to ensure a safe and environmentally responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its chemical properties and established safety principles.
Hazard Assessment and Core Chemical Properties
This compound is a moisture-sensitive solid.[1] Its primary hazard lies in its reactivity, particularly with water, which leads to hydrolysis and the release of carbon dioxide.[1] While comprehensive toxicological data is not available, it is classified as harmful if swallowed, in contact with skin, or if inhaled. The compound is also incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.
Understanding the decomposition pathway is crucial for its safe disposal. The hydrolysis of this compound yields N-methylalanine and carbon dioxide, as illustrated below:
C₅H₇NO₃ + H₂O → C₄H₉NO₂ + CO₂
This compound + Water → N-methylalanine + Carbon Dioxide
This reaction forms the basis of the recommended chemical neutralization protocol outlined in this guide.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling or disposing of this compound, ensure that the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or vapors. |
Core Safety Precepts:
-
Avoid Moisture: Due to its sensitivity to hydrolysis, handle and store the compound in a dry environment.
-
Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Segregate Waste: Do not mix with incompatible waste streams, particularly acids and oxidizing agents.
Step-by-Step Disposal Protocol: Chemical Neutralization via Hydrolysis
This protocol details a safe and effective method for neutralizing small quantities of this compound in a laboratory setting. For large quantities, professional disposal services are recommended.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., beaker or flask) of appropriate size
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Water (preferably deionized)
-
Sodium bicarbonate (NaHCO₃) or a weak base solution (e.g., 1 M NaHCO₃)
-
pH indicator strips
Procedure:
-
Work Area Preparation: Conduct the entire procedure in a certified chemical fume hood to ensure adequate ventilation.
-
Initial Dilution: Carefully place the waste this compound into the reaction vessel. Slowly add water to the solid waste while stirring. A general guideline is to use at least a 10-fold excess of water by weight. The hydrolysis reaction will begin, evidenced by the evolution of carbon dioxide gas (effervescence).
-
Controlled Hydrolysis: Continue stirring the mixture at room temperature. The rate of gas evolution should be monitored and controlled by the rate of water addition if necessary. Allow the reaction to proceed until the effervescence ceases, indicating the completion of the initial hydrolysis.
-
Neutralization: Test the pH of the resulting solution using a pH indicator strip. The solution may be slightly acidic due to the formation of carbonic acid from the dissolved CO₂. Slowly add a weak base, such as sodium bicarbonate, until the pH of the solution is between 6 and 8.
-
Final Disposal: The resulting aqueous solution of N-methylalanine is water-soluble and can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2] Always consult your institution's specific guidelines for aqueous waste disposal.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a small amount of water to hydrolyze any residual compound. Collect this initial rinse water as chemical waste to be neutralized following the procedure above.
-
Thorough Cleaning: After the initial rinse, wash the glassware and surfaces with soap and water.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Decontamination: Decontaminate the spill area with water, followed by a thorough cleaning with soap and water. Collect all contaminated materials for proper disposal.
Disposal Pathway Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
Mastering the Safe Handling of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: A Guide for Drug Development Professionals
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a member of the N-carboxyanhydride (NCA) family of reagents, is a valuable building block in the synthesis of bespoke peptides and polymers. Its utility in drug development is significant, yet its reactivity demands a meticulous and informed approach to laboratory safety. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity when handling this compound.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Beyond these immediate health warnings, the primary chemical characteristic dictating handling protocols is its nature as an N-carboxyanhydride. NCAs are highly susceptible to moisture.[1][2] Contact with water initiates a rapid hydrolysis reaction, leading to the formation of the parent amino acid (N-methyl-L-alanine) and the release of carbon dioxide gas.[2] This reactivity is not limited to water; alcohols and other protic solvents will also trigger decomposition.[3] Furthermore, the compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Understanding this moisture sensitivity is the cornerstone of safe and effective handling.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct skin contact must be avoided through appropriate gloves and lab attire. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Mandatory use of chemical safety goggles; face shield required for splash risks. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Handle in a certified chemical fume hood to prevent inhalation of the powder. |
| Moisture Sensitive | N-Carboxyanhydride | All handling must be performed under anhydrous conditions to prevent decomposition. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of routine; it is a risk-based assessment grounded in the specific hazards of the chemical. The following PPE is mandatory when handling this compound.
PPE Selection Workflow
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
